Product packaging for Fmoc-N-Me-Ile-OH(Cat. No.:CAS No. 138775-22-1)

Fmoc-N-Me-Ile-OH

Katalognummer: B557328
CAS-Nummer: 138775-22-1
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: IQIOLCJHRZWOLS-XOBRGWDASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fmoc-N-Me-Ile-OH, also known as this compound, is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO4 B557328 Fmoc-N-Me-Ile-OH CAS No. 138775-22-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIOLCJHRZWOLS-XOBRGWDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572729
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138775-22-1
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-N-Me-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-N-α-methyl-L-isoleucine (Fmoc-N-Me-Ile-OH) is a pivotal building block in modern peptide chemistry, particularly in the synthesis of therapeutic peptides and peptidomimetics. The incorporation of N-methylated amino acids, such as N-methylisoleucine, into a peptide backbone can significantly enhance its pharmacological properties. N-methylation can increase proteolytic stability, improve membrane permeability, and modulate the conformational flexibility of the peptide, which can lead to enhanced receptor affinity and selectivity. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and methods for the purification and characterization of N-methylated peptides.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValue
Synonyms Fmoc-N-methyl-L-isoleucine, N-α-(9-Fluorenylmethyloxycarbonyl)-N-α-methyl-L-isoleucine
CAS Number 138775-22-1
Molecular Formula C₂₂H₂₅NO₄
Molecular Weight 367.44 g/mol
Appearance White to off-white powder
Melting Point 177-183 °C
Optical Rotation [α]²⁰/D = -59 ± 2°, c = 1 in DMF
Purity (HPLC) ≥98%
Solubility Soluble in dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and other polar organic solvents. Limited solubility in water.
Storage 2-8°C, desiccated

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is not widely published with full assignments. However, based on its chemical structure and data from analogous compounds, the expected spectroscopic characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc protecting group (aromatic protons between 7.3 and 7.8 ppm, and the aliphatic protons of the fluorenyl group between 4.2 and 4.5 ppm). The N-methyl group will appear as a singlet around 2.7-3.0 ppm. The α-proton of the isoleucine residue will be a doublet around 4.5-4.8 ppm. The side-chain protons of isoleucine will exhibit complex multiplets in the upfield region (approximately 0.8-2.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the Fmoc group and the carboxylic acid at the downfield end (around 156 ppm and 175 ppm, respectively). The aromatic carbons of the fluorene (B118485) ring will resonate between 120 and 144 ppm. The N-methyl carbon is expected around 30-35 ppm. The α-carbon and the side-chain carbons of isoleucine will appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to show a prominent ion for the deprotonated molecule [M-H]⁻ at an m/z of approximately 366.4. In positive ion mode, adducts such as [M+H]⁺ (m/z ≈ 368.4) and [M+Na]⁺ (m/z ≈ 390.4) may be observed. Fragmentation in MS/MS analysis would likely involve the loss of the Fmoc group (222.1 Da) and subsequent fragmentation of the N-methylisoleucine core.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence via SPPS requires specific considerations due to the steric hindrance of the N-methyl group, which can impede coupling efficiency.

General Workflow for SPPS

The overall workflow for solid-phase peptide synthesis is depicted in the following diagram.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Swell in DMF Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling 2. Treat with Piperidine (B6355638)/DMF Washing Washing Coupling->Washing 3. Activate and couple next Fmoc-AA-OH Repeat Repeat for next amino acid Washing->Repeat 4. Wash with DMF Repeat->Fmoc_Deprotection Continue cycle Cleavage Cleavage and Deprotection Repeat->Cleavage Final cycle complete Purification Purification Cleavage->Purification 5. Treat with cleavage cocktail

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU or PyAOP (0.95 equivalents relative to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the solution and pre-activate for 1-2 minutes at room temperature.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. The coupling of N-methylated amino acids is often slower and may require extended reaction times or double coupling.

    • Monitor the coupling reaction using a qualitative test (e.g., Chloranil test for secondary amines). A negative result indicates complete coupling.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold diethyl ether, and dry under vacuum.

Coupling_Workflow Start Start with deprotected peptide-resin Activate_AA Activate this compound (with HATU/DIPEA in DMF) Start->Activate_AA Couple Add activated amino acid to resin Activate_AA->Couple Monitor Monitor coupling (Chloranil test) Couple->Monitor Monitor->Couple Positive test (re-couple) Wash Wash resin Monitor->Wash Negative test End Coupling complete Wash->End

Workflow for coupling this compound in SPPS.

Purification and Characterization of N-Me-Ile-Containing Peptides

Purification by Reverse-Phase HPLC

Crude N-methylated peptides are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The increased hydrophobicity of N-methylated peptides may require adjustments to the elution gradient.

Typical Protocol:

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A common starting point is a gradient of 5-65% B over 30-60 minutes.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of mobile phase B or a water/acetonitrile mixture).

    • Inject the sample onto the equilibrated HPLC column.

    • Run the gradient and collect fractions corresponding to the major peptide peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Characterization
  • Analytical RP-HPLC: To confirm the purity of the final peptide. A sharp, single peak is indicative of high purity. Note that N-methylated peptides can sometimes show peak broadening or split peaks due to the presence of cis/trans isomers of the N-methylated amide bond.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated mass of the desired peptide.

Challenges and Considerations

  • Coupling Efficiency: The steric hindrance of the N-methyl group makes the coupling of the subsequent amino acid onto the N-methylated residue challenging. The use of powerful coupling reagents like HATU, HCTU, or PyAOP is often necessary. Double coupling or extended coupling times may be required to achieve a high yield.

  • Racemization: While the Fmoc group generally suppresses racemization, the use of strong bases and extended coupling times can increase the risk, particularly for sensitive amino acids.

  • Side Reactions: During cleavage with strong acids like TFA, side reactions such as the formation of diketopiperazines can occur, especially if the N-terminal two residues are prone to cyclization.

  • HPLC Analysis: The presence of cis/trans isomers of the N-methylated amide bond can lead to peak broadening or the appearance of multiple peaks in the HPLC chromatogram. This is a known characteristic of N-methylated peptides and does not necessarily indicate impurity.

Conclusion

This compound is a valuable reagent for the synthesis of N-methylated peptides with enhanced therapeutic potential. While its incorporation into peptide sequences presents challenges due to steric hindrance, these can be overcome with optimized coupling strategies and careful purification. The resulting N-methylated peptides often exhibit improved stability and bioavailability, making this compound an important tool for researchers and drug developers in the field of peptide science.

Fmoc-N-Me-Ile-OH: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 138775-22-1

Synonyms: Fmoc-N-methyl-L-isoleucine, N-α-Fmoc-N-α-methyl-L-isoleucine

Introduction

Fmoc-N-Me-Ile-OH is a chemically modified amino acid derivative crucial for the synthesis of advanced peptides with enhanced therapeutic potential.[1][2] This building block is integral to Fmoc solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.[1] The incorporation of N-methylated amino acids like N-methyl-isoleucine into peptide sequences imparts significant advantages, including increased resistance to enzymatic degradation, improved cell membrane permeability, and greater control over peptide conformation.[3][4] These properties are highly desirable in the development of novel peptide-based therapeutics with improved pharmacokinetic profiles.[3]

This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in peptide synthesis, and the underlying principles of its strategic application in drug design.

Physicochemical Properties

This compound is typically supplied as a white to off-white or beige powder.[2] Key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₂₂H₂₅NO₄[2]
Molecular Weight 367.44 g/mol [2]
Melting Point 177-183 °C[2]
Appearance White to slight yellow to beige powder[2]
Purity (HPLC) ≥97.0% to ≥99%[2]
Storage Temperature 2-8°C or -20°C[2][5]

Strategic Incorporation in Peptide Synthesis: The Role of N-Methylation

The introduction of a methyl group on the amide nitrogen of the peptide backbone fundamentally alters the physicochemical properties of the resulting peptide. This modification is a key strategy in medicinal chemistry to overcome the inherent limitations of natural peptides as drug candidates.

Key Advantages of N-Methylation:

  • Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, shielding the amide bond from cleavage by proteases. This leads to a significantly longer in vivo half-life of the peptide.[3]

  • Improved Membrane Permeability: N-methylation reduces the number of hydrogen bond donors and can favor conformations that mask polar groups, thereby increasing the lipophilicity of the peptide and its ability to cross cell membranes.[4][6]

  • Conformational Control: The rotation around the Cα-N bond is restricted in N-methylated residues, leading to a more rigid peptide backbone. This can lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[4]

The strategic placement of N-methylated residues can fine-tune the biological activity and pharmacokinetic profile of a peptide, transforming a promising lead compound into a viable therapeutic.

cluster_0 Standard Peptide cluster_1 N-Methylated Peptide Flexible Conformation Flexible Conformation Protease Susceptibility Protease Susceptibility Low Permeability Low Permeability Rigid Conformation Rigid Conformation Protease Resistance Protease Resistance High Permeability High Permeability N-Methylation N-Methylation N-Methylated Peptide N-Methylated Peptide N-Methylation->N-Methylated Peptide Results in Standard Peptide Standard Peptide Standard Peptide->N-Methylation Modification

Impact of N-Methylation on Peptide Properties.

Experimental Protocols

On-Resin N-Methylation of Isoleucine (Biron-Kessler Method)

This protocol describes a method for the N-methylation of an isoleucine residue already coupled to a solid support, based on the widely used Biron-Kessler method.[7][8]

Materials:

  • Fmoc-Ile-Resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dimethyl sulfate (B86663) or Methyl iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol (B42355)

  • Dichloromethane (DCM)

Procedure:

  • Fmoc Deprotection: Swell the Fmoc-Ile-resin in DMF. Treat with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Sulfonylation: To the deprotected Ile-resin, add a solution of o-NBS-Cl (5 equivalents) and 2,4,6-collidine (10 equivalents) in NMP. Agitate for 15-30 minutes at room temperature. Wash the resin with DMF.

  • Methylation: Treat the o-NBS-Ile-resin with a solution of dimethyl sulfate (or methyl iodide) and DBU in DMF. The reaction time can vary from 30 minutes to a few hours. Monitor the reaction for completion. Wash the resin with DMF.

  • Desulfonylation: Treat the N-Me-o-NBS-Ile-resin with a solution of 2-mercaptoethanol and DBU in DMF to remove the o-NBS group. This step is typically fast (around 5-10 minutes). Wash the resin thoroughly with DMF.

  • Fmoc Protection: The newly formed N-methyl-isoleucine residue can then be reprotected with Fmoc-OSu or coupled directly to the next amino acid in the sequence.

Coupling of this compound in Solid-Phase Peptide Synthesis

The coupling of sterically hindered N-methylated amino acids like this compound requires optimized conditions to achieve high coupling efficiency.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are recommended.[9][10]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Ensure the N-terminal amine of the peptide-resin is deprotected and the resin is well-swollen in DMF or NMP.

  • Activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU or PyAOP (2.9-4.8 equivalents) in DMF/NMP. Add DIPEA or collidine (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated this compound solution to the peptide-resin. Agitate the mixture at room temperature. Due to the steric hindrance, extended coupling times (2-4 hours) or double coupling may be necessary.[10] Microwave-assisted coupling can also significantly enhance the reaction rate and efficiency.[11]

  • Monitoring the Coupling: The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser test (which will be negative for the secondary amine of the newly coupled residue) or the Chloranil test.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Wash (DMF) deprotection->washing1 coupling Couple to Resin washing1->coupling activation Activate this compound (HATU/DIPEA in DMF) activation->coupling monitoring Monitor Coupling (Chloranil Test) coupling->monitoring washing2 Wash (DMF/DCM) monitoring->washing2 next_cycle Proceed to Next Cycle washing2->next_cycle

References

An In-depth Technical Guide to Fmoc-N-Me-Ile-OH: Properties, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-N-α-methyl-L-isoleucine (Fmoc-N-Me-Ile-OH), a crucial building block in modern peptide-based drug discovery. This document details its physicochemical properties, synthesis, and incorporation into peptide sequences, with a focus on the implications for drug development.

Core Properties of this compound

This compound is a derivative of the amino acid isoleucine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a methyl group on the backbone nitrogen. This modification has profound effects on the resulting peptide's characteristics.

PropertyValueReference
Molecular Weight 367.44 g/mol [1][2][3][4]
Molecular Formula C22H25NO4[1][2][5]
Appearance White to off-white solid/powder[3][6]
Melting Point 177-183 °C[3][4]
Solubility Soluble in DMF[6]
Storage 2-8°C[3][6]
CAS Number 138775-22-1[2][3][6]

The Significance of N-Methylation in Peptide Drug Development

The introduction of a methyl group on the peptide backbone at the isoleucine residue offers several advantages for therapeutic peptides:

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and thus prolonging its in-vivo half-life.[7]

  • Improved Membrane Permeability: By replacing the amide proton, the capacity for hydrogen bonding is reduced. This lowers the desolvation penalty for transitioning from an aqueous environment to the lipid bilayer of cell membranes, potentially leading to improved oral bioavailability.[7][8]

  • Conformational Control: N-methylation restricts the conformational flexibility of the peptide backbone.[7] This can lock the peptide into a bioactive conformation, potentially increasing receptor binding affinity and selectivity. However, this effect is context-dependent and can also lead to decreased affinity if the induced conformation is not optimal.[7]

Synthesis and Purification of this compound

The synthesis of this compound is a multi-step process that can be achieved through various methods. A common approach involves the on-resin N-methylation of Fmoc-Ile-OH.

General Synthesis Workflow

A solid-phase synthesis method using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid is a common strategy.[9] The general workflow is depicted below.

Synthesis_Workflow cluster_synthesis On-Resin Synthesis of this compound A 1. Loading of Fmoc-Ile-OH onto 2-CTC Resin B 2. Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) A->B C 3. N-Methylation (e.g., with o-NBS protection followed by methylation) B->C D 4. Fmoc Protection of N-methylated amine (Fmoc-OSu) C->D E 5. Cleavage from Resin (e.g., dilute TFA) D->E F 6. Purification (Preparative HPLC) E->F

General workflow for the on-resin synthesis of this compound.
Experimental Protocol: On-Resin N-Methylation

A detailed protocol for the on-resin N-methylation of amino acids has been described, which can be adapted for isoleucine.[9] This method involves the following key steps:

  • Loading: The C-terminus of Fmoc-Ile-OH is attached to a 2-chlorotrityl chloride (2-CTC) resin.

  • Fmoc Deprotection: The Fmoc group is removed from the N-terminus using a solution of 20% piperidine in dimethylformamide (DMF).

  • Sulfonamide Formation: The free amine is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) to form a sulfonamide.

  • Methylation: The sulfonamide is then methylated using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Sulfonamide Cleavage: The o-NBS protecting group is removed with a thiol, for instance, 2-mercaptoethanol, in the presence of a base.

  • Fmoc Protection: The newly formed secondary amine is then protected with Fmoc-O-succinimide (Fmoc-OSu).

  • Cleavage from Resin: The final this compound product is cleaved from the resin using a mild acid solution, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Purification

The crude product is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11][12]

ParameterTypical Conditions
Column C18 stationary phase
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient A linear gradient of increasing Mobile Phase B
Detection UV at 214 nm and 254 nm

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered N-methylated amino acids like this compound into a growing peptide chain presents challenges due to slower coupling kinetics.

SPPS Coupling Cycle

The standard Fmoc-based solid-phase peptide synthesis (SPPS) cycle is modified to ensure efficient coupling of the N-methylated residue.

SPPS_Cycle cluster_spps Fmoc-SPPS Cycle for N-Methylated Amino Acids Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Coupling of this compound (Activated with potent coupling reagent) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid

Modified Fmoc-SPPS cycle for incorporating this compound.
Experimental Protocol: Coupling of this compound

To overcome the steric hindrance of the N-methyl group, more potent coupling reagents and potentially longer reaction times or microwave assistance are required.

  • Resin Preparation: The resin with the N-terminally deprotected peptide chain is washed thoroughly with DMF.

  • Activation: this compound (typically 3-5 equivalents) is pre-activated with a suitable coupling reagent. Recommended reagents for sterically hindered amino acids include:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[13]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[14]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[15]

  • Coupling: The activated this compound solution is added to the resin and allowed to react. The reaction progress should be monitored using a qualitative test such as the Kaiser test (which will be negative for the secondary amine) or the chloranil (B122849) test.

  • Double Coupling: If the coupling is incomplete, a second coupling step is recommended.

  • Microwave Assistance: The use of microwave energy can significantly accelerate the coupling of sterically hindered amino acids.[16]

  • Washing: After complete coupling, the resin is washed extensively with DMF to remove excess reagents.

Impact on Peptide Structure and Biological Activity

The incorporation of N-methylated isoleucine can significantly alter the three-dimensional structure of a peptide, which in turn affects its biological activity.

A notable example is the study of insulin (B600854) analogues where N-methylation of the isoleucine at position A2 resulted in a distorted helical segment.[17] This conformational change led to a substantial decrease in receptor binding affinity and in vitro biological activity, with the analogue displaying only about 5% of the potency of natural insulin.[17] This demonstrates the critical role of the backbone amide in maintaining the bioactive conformation necessary for receptor interaction.

Role in Modulating Signaling Pathways

While specific signaling pathways directly modulated by peptides containing N-methylated isoleucine are not extensively documented, the enhanced properties of N-methylated peptides make them valuable tools for targeting a wide range of cellular signaling pathways implicated in disease.

The improved metabolic stability and cell permeability of N-methylated peptides can allow them to reach intracellular targets that are inaccessible to their non-methylated counterparts. For instance, peptides derived from food proteins are known to stimulate cholecystokinin (B1591339) (CCK) secretion through the activation of G-protein coupled receptors like CaSR and GPR93, which in turn can activate ERK 1/2 or PKA signaling pathways.[18] The incorporation of N-methylated amino acids could potentially enhance the efficacy of such peptides.

The general principle is that N-methylation can transform a peptide into a more drug-like molecule, enabling it to effectively modulate signaling pathways involved in, for example, cancer, metabolic disorders, and infectious diseases.

Signaling_Pathway cluster_signaling Potential Impact of N-Methylated Peptides on Signaling Peptide N-Methylated Peptide (e.g., containing N-Me-Ile) Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding & Activation Effector Downstream Effector (e.g., Adenylyl Cyclase) Receptor->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Kinase Protein Kinase (e.g., PKA) SecondMessenger->Kinase Response Cellular Response Kinase->Response Phosphorylation Cascade

A representative signaling pathway potentially modulated by N-methylated peptides.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptide-based therapeutics. The strategic incorporation of N-methylated isoleucine can confer significant advantages, including enhanced stability and bioavailability. However, its use requires careful optimization of synthetic protocols to overcome the challenges associated with its steric hindrance. As our understanding of the conformational and biological consequences of N-methylation continues to grow, so too will the potential for developing novel and effective peptide drugs targeting a wide array of diseases.

References

N-Methylation in Peptide Synthesis: A Technical Guide to Enhancing Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a cornerstone of modern drug discovery, aimed at overcoming the inherent limitations of these biological molecules, such as poor metabolic stability and low cell permeability.[1][2] Among the arsenal (B13267) of chemical modifications, N-methylation—the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone—has emerged as a powerful and versatile tool to enhance the therapeutic properties of peptides.[1][3] This in-depth technical guide explores the core principles of N-methylation, its impact on peptide structure and function, and provides detailed experimental protocols for its implementation and evaluation.

The Core Purpose of N-Methylation: A Multifaceted Approach

N-methylation introduces profound changes to the physicochemical properties of a peptide, addressing several key challenges in peptide drug development.[2][3] The primary effects of this modification are enhanced proteolytic stability, improved membrane permeability, and conformational control.[1]

Enhanced Proteolytic Stability: One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation.[1] The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases and disrupts the crucial hydrogen bonding interactions necessary for enzyme recognition and cleavage.[1][4] This increased stability leads to a longer in vivo half-life, a critical factor for therapeutic efficacy.

Improved Membrane Permeability and Oral Bioavailability: N-methylation can significantly enhance a peptide's ability to cross cell membranes.[1][3] By removing the amide proton, the capacity for hydrogen bonding with the aqueous environment is reduced, lowering the desolvation energy penalty required for the peptide to transition into the lipid bilayer of the cell membrane.[1] The addition of the methyl group also increases the lipophilicity of the peptide.[1] These combined effects can lead to improved oral bioavailability, a highly sought-after characteristic for peptide-based drugs.[5][6] For instance, a tri-N-methylated analog of the Veber-Hirschmann peptide has demonstrated an oral bioavailability of 10%, and another cyclic hexapeptide with three N-methyl groups showed an oral bioavailability of 28% in rats.[5][7][8]

Conformational Control and Receptor Affinity: The introduction of a methyl group on the peptide backbone restricts the conformational flexibility of the molecule.[1][3] This can "lock" the peptide into a bioactive conformation, potentially leading to increased receptor binding affinity and selectivity.[1][2] However, it is crucial to note that the effect on binding affinity is context-dependent. If the induced conformation is not optimal for receptor interaction, a decrease in affinity can occur.[1] Therefore, a systematic "N-methyl scan," where methylation is introduced at various positions along the peptide backbone, is often employed to identify the most beneficial modifications.[5]

Strategic Considerations for N-Methylation

The decision to incorporate N-methylation requires a careful evaluation of the desired outcomes versus the potential challenges.

Advantages of N-Methylation Potential Challenges
Enhanced Metabolic Stability: Shields peptide bonds from proteolytic enzymes.[3]Synthetic Complexity: Requires specialized protocols to manage steric hindrance and avoid low yields and racemization.[3]
Improved Membrane Permeability: Reduces hydrogen-bonding capacity, facilitating passage through cell membranes.[3]Decreased Solubility: Increased lipophilicity can lead to reduced aqueous solubility and potential aggregation issues.[3]
Conformational Rigidity: Can lock the peptide in a bioactive conformation, potentially increasing receptor affinity and selectivity.[1][3]Altered Biological Activity: Changes in conformation may lead to a decrease in binding affinity or loss of activity.[1]

Visualizing the Impact and Process of N-Methylation

To better illustrate the concepts discussed, the following diagrams outline the effects of N-methylation and a general workflow for the synthesis and evaluation of N-methylated peptides.

Effects_of_N_Methylation cluster_peptide Unmodified Peptide cluster_modification N-Methylation cluster_properties Properties of N-Methylated Peptide peptide Flexible Backbone Amide N-H Present methylation Addition of -CH3 on Amide Nitrogen peptide->methylation Modification stability Increased Proteolytic Stability methylation->stability permeability Increased Membrane Permeability methylation->permeability conformation Restricted Conformation methylation->conformation solubility Decreased Aqueous Solubility methylation->solubility

Figure 1: Core effects of N-methylation on peptide properties.

N_Methylation_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation start Peptide Design spps Solid-Phase Peptide Synthesis (SPPS) start->spps methylation On-Resin N-Methylation spps->methylation cleavage Cleavage & Deprotection methylation->cleavage purification HPLC Purification cleavage->purification characterization Mass Spectrometry Analytical HPLC purification->characterization stability_assay Proteolytic Stability Assay characterization->stability_assay permeability_assay Cell Permeability Assay (e.g., Caco-2) characterization->permeability_assay bioactivity_assay Receptor Binding Assay characterization->bioactivity_assay end Lead Candidate stability_assay->end permeability_assay->end bioactivity_assay->end

Figure 2: General workflow for synthesis and evaluation.

Experimental Protocols

The synthesis of N-methylated peptides can be approached through two main strategies: the incorporation of pre-synthesized N-methylated amino acid building blocks or by performing the N-methylation reaction directly on the resin-bound peptide.[9] The on-resin approach is often more streamlined.[9]

Protocol 1: On-Resin N-Methylation using the Fukuyama-Mitsunobu Reaction

This method involves the activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation.[9]

Materials:

  • Fmoc-protected amino acid-loaded resin

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or 2,4,6-trimethylpyridine

  • N,N-Diisopropylethylamine (DIPEA)

  • Methyl p-toluenesulfonate or methyl iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N-methylpyrrolidone (NMP)

  • β-mercaptoethanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a solid-phase peptide synthesis vessel.[1]

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.[1]

  • Sulfonylation: Dissolve o-NBS-Cl (4 eq.) and collidine (2 eq.) in NMP. Add the solution to the resin and shake for 1-2 hours. Wash the resin with NMP.

  • Methylation: Dissolve methyl p-toluenesulfonate (10 eq.) in a mixture of NMP/DCM (1:1). Add DBU (5 eq.) and shake for 5-10 minutes. Wash the resin with NMP.

  • Desulfonylation: Prepare a solution of β-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP. Add to the resin and shake for 5-10 minutes. Repeat this step once. Wash the resin with NMP.

  • Peptide Elongation: Continue with the coupling of the next amino acid. Note that coupling to an N-methylated residue is often more challenging and may require a more powerful coupling agent like HATU and longer reaction times or microwave assistance.[1]

  • Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent. Purify the crude peptide using reverse-phase HPLC.[1]

  • Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.[1]

Protocol 2: Proteolytic Stability Assay

This assay assesses the stability of N-methylated peptides in the presence of proteases.[1]

Materials:

  • N-methylated peptide and its unmodified counterpart

  • Protease solution (e.g., trypsin, chymotrypsin) or human serum

  • Reaction buffer (e.g., PBS, Tris-HCl)

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))

  • HPLC system

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the N-methylated and unmodified peptides in the reaction buffer.[1]

  • Reaction Initiation: Add the protease solution to the peptide solutions to initiate the enzymatic degradation. Incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.

  • Analysis: Analyze the samples by reverse-phase HPLC to quantify the amount of remaining peptide.

  • Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) of the peptide under the assay conditions. Compare the half-life of the N-methylated peptide to its unmodified control to determine the fold increase in stability.[1]

Protocol 3: Caco-2 Cell Permeability Assay

This assay is a standard method to predict the intestinal permeability of drug candidates.[1]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • N-methylated peptide

  • LC-MS/MS for peptide quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[1]

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[1]

  • Permeability Experiment:

    • Wash the cell monolayer with pre-warmed transport buffer.[1]

    • Add the N-methylated peptide solution (in transport buffer) to the apical (donor) side of the Transwell insert.[1]

    • Add fresh transport buffer to the basolateral (receiver) side.[1]

    • Incubate the plate at 37°C with gentle shaking.[1]

  • Sampling: At predetermined time intervals, collect samples from the basolateral side and replace with fresh transport buffer.[1]

  • Sample Analysis: Quantify the concentration of the N-methylated peptide in the collected samples using a validated LC-MS/MS method.[1]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[1]

Quantitative Impact of N-Methylation

The following table summarizes illustrative quantitative data on the effects of N-methylation.

ParameterUnmodified PeptideN-Methylated PeptideFold Change/ValueReference
Oral Bioavailability Not reportedTri-N-methylated Veber-Hirschmann analog10%[5][7]
Oral Bioavailability Not reportedTri-N-methylated cyclic hexapeptide28%[8]
Proteolytic Half-life (t½) Peptide-specificPeptide-specificCan be significantly increased[1]
Receptor Binding Affinity (IC₅₀/Kᵢ) VariesVariesCan increase or decrease[1]

Conclusion

N-methylation is a potent and widely applicable strategy in peptide drug discovery.[1] By judiciously introducing methyl groups into the peptide backbone, researchers can systematically enhance proteolytic stability, improve cell permeability, and modulate conformation to optimize biological activity.[1][2] While the synthesis of N-methylated peptides presents unique challenges, the development of robust on-resin methodologies has made this modification more accessible.[9][10] The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for scientists and drug developers to leverage the power of N-methylation in their quest to transform promising peptide leads into viable therapeutic candidates.[1] A systematic approach to the design, synthesis, and evaluation of N-methylated peptides is paramount to unlocking their full therapeutic potential.[1]

References

The Strategic Advantage of N-Methylation in Peptide Drug Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide-based therapeutics represents a pivotal strategy in modern drug discovery, offering a powerful tool to overcome the inherent pharmacokinetic limitations of natural peptides. This modification, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, can dramatically enhance metabolic stability, improve cell permeability and oral bioavailability, and provide critical conformational control, thereby transforming promising peptide leads into viable drug candidates.[1][2][[“]] This technical guide provides a comprehensive overview of the core benefits of N-methylated amino acids, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Benefits of N-Methylated Amino Acids

The introduction of a methyl group to the peptide backbone imparts several advantageous properties that address the primary challenges in peptide drug development:

  • Enhanced Proteolytic Stability: N-methylation provides steric hindrance that shields the amide bond from cleavage by proteases, significantly increasing the peptide's half-life in biological fluids.[2][4][5] This increased resistance to enzymatic degradation is a critical factor for developing peptides with sustained therapeutic effects.[4]

  • Improved Membrane Permeability and Oral Bioavailability: By replacing a hydrogen bond donor (the amide proton) with a methyl group, N-methylation reduces the desolvation penalty associated with transitioning from an aqueous environment to the lipid bilayer of cell membranes.[2] This, coupled with an increase in lipophilicity, can lead to enhanced passive diffusion across cellular barriers and has been instrumental in the development of orally bioavailable peptide drugs.[2][6]

  • Conformational Control and Receptor Affinity: The steric constraints imposed by the N-methyl group restrict the conformational flexibility of the peptide backbone.[2] This can "lock" the peptide into a bioactive conformation, potentially leading to increased receptor binding affinity and selectivity.[2][[“]] However, the effect on binding is highly context-dependent and must be empirically determined for each peptide-receptor system.[2]

  • Modulation of Physicochemical Properties: N-methylation can be used to fine-tune properties such as solubility and aggregation tendencies, further optimizing the pharmaceutical profile of a peptide candidate.[2]

Data Presentation: The Impact of N-Methylation in Numbers

The following tables summarize quantitative data from various studies, illustrating the significant impact of N-methylation on key pharmacokinetic and pharmacodynamic parameters. It is important to note that the specific effects of N-methylation are highly dependent on the peptide sequence and the position of the modification.

Table 1: Enhancement of Proteolytic Stability

Peptide/AnalogModificationHalf-life (in human serum/plasma)Fold IncreaseReference
E. faecalis fsr quorum sensing peptideNon-methylated--[4]
E. faecalis fsr quorum sensing peptideN-methylated> 6-fold longer>6[4]
Somatostatin Analog (Veber-Hirschmann)Non-methylatedUnstable-[1]
Somatostatin Analog (Veber-Hirschmann)Tri-N-methylatedSignificantly more stable-[1]

Table 2: Improved Permeability and Oral Bioavailability

Peptide/AnalogModificationCaco-2 Permeability (Papp, cm/s)Oral Bioavailability (F, %) in RatsReference
Somatostatin Analog (Veber-Hirschmann)Non-methylatedLow0%[1]
Somatostatin Analog (Veber-Hirschmann)Tri-N-methylated68% increase vs. non-methylated10%[1]
Cyclic Hexapeptide (Sanguinamide A analog)Non-methylated0.6 x 10⁻⁶-[7]
Cyclic Hexapeptide (Sanguinamide A analog)N-methylated at Phe³9.6 x 10⁻⁶-[7]
Cyclic Hexapeptide-> 1 x 10⁻⁵ (for 10 of 54 analogs)28% (for one analog)[8][9]

Table 3: Modulation of Receptor Binding Affinity

Peptide/AnalogModificationReceptorBinding Affinity (IC₅₀/Kᵢ, nM)Reference
Neurokinin B (NKB)-NK31.5 - 4[10]
[MePhe⁷]-NKBN-methylated Phenylalanine at position 7NK3- (potent agonist)[11]
Somatostatin AnalogN-methylation at various positionssst₁₋₅Loss of affinity at some positions, retained or increased at others[12]
Neurokinin A analogN-methylated at position 7NK-1Enhanced selectivity[13]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of N-methylated peptides. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides using HATU Coupling

This protocol describes the incorporation of an Fmoc-protected N-methylated amino acid into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected N-methyl amino acid

  • Rink Amide resin

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard):

    • Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of a standard coupling reagent (e.g., HBTU) in DMF.

    • Add 8 equivalents of DIPEA to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1.5-3 hours.

    • Wash the resin with DMF and DCM.

  • Coupling of N-Methylated Amino Acid:

    • Coupling onto a secondary amine (the N-terminus after incorporating an N-methylated amino acid) or coupling an N-methylated amino acid itself is sterically hindered and requires a more potent coupling agent.

    • Dissolve 4 equivalents of the Fmoc-N-methyl amino acid in DMF.

    • Add 4 equivalents of HATU and 8 equivalents of DIPEA.

    • Mix the solution at room temperature for 5 minutes to pre-activate.[14]

    • Add the activated N-methyl amino acid solution to the deprotected resin.

    • Shake the resin suspension at room temperature for at least one hour, and potentially longer (e.g., 4 hours or overnight) for difficult couplings.

    • Monitor the coupling completion using a bromophenol blue test, as the Kaiser test is not reliable for secondary amines.[14] If the coupling is incomplete, a second coupling may be necessary.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent. Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.

Protocol 2: On-Resin N-Methylation via Fukuyama-Mitsunobu Reaction

This protocol describes the N-methylation of a specific residue after its incorporation into the peptide chain on the solid support.

Materials:

  • Peptide-bound resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine or Diisopropylethylamine (DIPEA)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Dry Methanol (MeOH)

  • Dry Tetrahydrofuran (THF)

  • 2-Mercaptoethanol (B42355)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N-Methylpyrrolidone (NMP) or DMF

Procedure:

  • Sulfonamide Formation (Activation):

    • Swell the peptide-resin in NMP.

    • Treat the resin with 5 equivalents of o-NBS-Cl and 10 equivalents of 2,4,6-collidine in NMP for 15-30 minutes at room temperature.[15]

    • Wash the resin thoroughly with NMP and THF.

  • Mitsunobu Reaction (Methylation):

    • Suspend the resin in anhydrous THF.

    • Add 10 equivalents of PPh₃ and 5 equivalents of dry MeOH.

    • Slowly add 5 equivalents of DIAD dropwise to the suspension.

    • Shake the reaction mixture at room temperature for 10-15 minutes.[15][16]

    • Wash the resin with THF, DMF, and DCM.

  • Sulfonamide Deprotection:

    • Prepare a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP.

    • Add the solution to the resin and shake for 5 minutes.

    • Repeat the deprotection step twice more.[16]

    • Wash the resin thoroughly with NMP and DCM.

  • Continue Peptide Synthesis: The newly formed N-methylated amine is now ready for the next coupling step.

Protocol 3: Proteolytic Stability Assay

This protocol outlines a general procedure to assess the stability of N-methylated peptides in the presence of proteases or in serum.

Materials:

  • N-methylated peptide and its unmodified counterpart

  • Protease solution (e.g., trypsin, chymotrypsin) or human serum

  • Reaction buffer (e.g., PBS, Tris-HCl)

  • Quenching solution (e.g., 10% TFA)

  • HPLC system for analysis

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the N-methylated and unmodified peptides in the reaction buffer.

  • Reaction Initiation:

    • Incubate the peptide solutions at 37°C.

    • Add the protease solution or serum to initiate the degradation reaction. A typical final peptide concentration is 10 µM.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic activity by adding the aliquot to a tube containing the quenching solution. For serum samples, precipitation of proteins with an equal volume of cold ethanol/acetonitrile (B52724) (1:1, v/v) is common.[17]

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC.

    • Use a C18 column with a gradient of acetonitrile in water containing 0.1% TFA.

    • Monitor the peptide elution at a wavelength of 214-220 nm.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining peptide relative to the 0-hour time point.

    • Determine the half-life (t₁/₂) of the peptide by fitting the degradation data to a one-phase decay model.

Protocol 4: Caco-2 Permeability Assay

This assay is the industry standard for in vitro prediction of human intestinal absorption of drugs.

Materials:

  • Caco-2 cells

  • Transwell plates (e.g., 24-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test peptide solution

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the filter inserts of the Transwell plates.

    • Culture the cells for 21 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a certain threshold (e.g., >200 Ω·cm²) to indicate a tight monolayer.[18]

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow, which should have very low transport across an intact monolayer.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test peptide solution to the apical (A) side (donor compartment).

    • Add fresh transport buffer to the basolateral (B) side (receiver compartment).

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Quantification: Analyze the concentration of the peptide in the samples using LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of peptide appearance in the receiver compartment.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the peptide in the donor compartment.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of N-methylated amino acids.

G cluster_0 Peptide Synthesis & Modification cluster_1 Purification & Analysis cluster_2 Biological Evaluation Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (Standard) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 NMe_Coupling N-Methylated AA Coupling (HATU/DIPEA) Deprotection2->NMe_Coupling Method A: Building Block OnResin_NMe On-Resin N-Methylation (Fukuyama-Mitsunobu) Deprotection2->OnResin_NMe Method B: Post-Coupling Mod. Cleavage Cleavage from Resin (TFA Cocktail) NMe_Coupling->Cleavage OnResin_NMe->Cleavage Crude_Peptide Crude N-Methylated Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Pure_Peptide Purified Peptide HPLC->Pure_Peptide MS Mass Spectrometry (Identity Confirmation) Pure_Peptide->MS Analytical_HPLC Analytical HPLC (Purity Assessment) Pure_Peptide->Analytical_HPLC Stability_Assay Proteolytic Stability Assay Pure_Peptide->Stability_Assay Permeability_Assay Permeability Assay (Caco-2 / PAMPA) Pure_Peptide->Permeability_Assay Binding_Assay Receptor Binding Assay Pure_Peptide->Binding_Assay Functional_Assay Functional Assay Binding_Assay->Functional_Assay

Caption: Workflow for the synthesis and evaluation of N-methylated peptides.

G cluster_0 Extracellular cluster_1 Intracellular Somatostatin Somatostatin or N-Me-Analog SSTR Somatostatin Receptor (SSTR) (GPCR) Somatostatin->SSTR G_Protein Gi/o Protein SSTR->G_Protein Activation MAPK MAPK Pathway SSTR->MAPK Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channel K+ Channel G_Protein->Ion_Channel Activation Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (↓ Secretion, ↓ Proliferation) PKA->Cellular_Response Ion_Channel->Cellular_Response Ca_Channel->Cellular_Response MAPK->Cellular_Response

Caption: Somatostatin receptor signaling pathway.

G cluster_0 Extracellular Matrix (ECM) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade ECM_Ligand ECM Ligand (e.g., RGD peptide) Integrin Integrin Receptor (α/β) ECM_Ligand->Integrin Binding & Clustering FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruitment & Activation FAK->FAK Src Src Kinase FAK->Src Binds to pY397, Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos Recruitment PI3K PI3K FAK->PI3K Activation Src->FAK Phosphorylation Ras Ras Grb2_Sos->Ras MAPK_Pathway MAPK/ERK Pathway Ras->MAPK_Pathway Akt Akt PI3K->Akt Cell_Response Cellular Responses (Migration, Proliferation, Survival) Akt->Cell_Response MAPK_Pathway->Cell_Response

Caption: Integrin-FAK signaling pathway.

Conclusion

N-methylation is a versatile and high-impact strategy in peptide drug discovery. By systematically enhancing proteolytic stability, improving cell permeability, and providing a tool for conformational control, this modification can be instrumental in converting a promising peptide lead into a clinically viable therapeutic. The strategic application of N-methylated amino acids, guided by quantitative analysis and robust synthetic and screening protocols, is essential for unlocking the full potential of peptide-based drugs. This guide provides a foundational framework for researchers to leverage the power of N-methylation in their drug development efforts, ultimately contributing to the expansion of the therapeutic peptide landscape.

References

Introduction to Fmoc-N-Me-Ile-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Fmoc-N-Me-Ile-OH in DMF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-N-α-methyl-L-isoleucine (this compound) in N,N-Dimethylformamide (DMF), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). While precise quantitative data is limited in publicly available literature, this guide consolidates existing information, provides detailed experimental protocols for solubility determination, and discusses the key factors influencing the solubility of this and related amino acid derivatives.

This compound is an essential building block in the synthesis of peptides with N-methylated backbones. The incorporation of N-methylated amino acids can confer several advantageous properties to peptides, including enhanced metabolic stability, increased cell permeability, and improved conformational control. The solubility of Fmoc-amino acids in the synthesis solvent, typically DMF, is paramount for achieving efficient and complete coupling reactions, thereby ensuring high purity and yield of the target peptide.

Solubility Data of this compound and Related Compounds in DMF

Quantitative solubility data for this compound in DMF is not extensively documented in peer-reviewed literature. However, information from commercial suppliers provides a valuable baseline. The following table summarizes the available solubility information for this compound and structurally similar N-methylated amino acids.

CompoundMolecular Weight ( g/mol )SolventReported SolubilityMolar Concentration (M)Source
This compound 367.44DMF"clearly soluble" (1 mmole in 2 ml)≥ 0.5 M[1]
Fmoc-N-Me-Val-OH 353.41DMF"clearly soluble" (1 mmole in 2 ml)≥ 0.5 M[1]

This data indicates that this compound has a solubility of at least 0.5 M in DMF at room temperature, which is generally sufficient for standard solid-phase peptide synthesis protocols.

Factors Influencing Solubility

The solubility of Fmoc-N-methylated amino acids in DMF is influenced by several factors. Understanding these can aid in troubleshooting and optimizing peptide synthesis.

  • N-Methylation : The presence of a methyl group on the amide nitrogen disrupts the intermolecular hydrogen bonding that can lead to aggregation in non-methylated Fmoc-amino acids, often resulting in increased solubility in organic solvents.

  • Amino Acid Side Chain : The hydrophobicity and steric bulk of the amino acid side chain play a significant role. While isoleucine has a hydrophobic side chain, the overall solubility is a balance between the polar carbamate (B1207046) and carboxylic acid groups and the nonpolar Fmoc and side-chain groups.

  • Solvent Purity : The presence of water or other impurities in DMF can affect the solubility of Fmoc-amino acids. It is crucial to use high-purity, anhydrous DMF for peptide synthesis.

  • Temperature : The solubility of most solids in liquids increases with temperature. Gentle warming can be employed to dissolve Fmoc-amino acids that exhibit poor solubility at room temperature. However, prolonged exposure to elevated temperatures should be avoided to prevent degradation.

  • Presence of Other Reagents : The concentration of coupling reagents, bases, and other additives in the synthesis mixture can influence the solubility of the Fmoc-amino acid.

Below is a diagram illustrating the interplay of these factors.

cluster_Intrinsic_Factors Intrinsic Molecular Factors cluster_Extrinsic_Factors External Conditions Solubility Solubility of This compound in DMF N_Methylation N-Methylation N_Methylation->Solubility Increases Side_Chain Amino Acid Side Chain (Isoleucine) Side_Chain->Solubility Influences Fmoc_Group Fmoc Protecting Group Fmoc_Group->Solubility Influences Solvent_Purity DMF Purity Solvent_Purity->Solubility Affects Temperature Temperature Temperature->Solubility Increases Additives Presence of Additives (Coupling Reagents, Base) Additives->Solubility Can Affect start Start prep_cal Prepare HPLC Calibration Curve start->prep_cal prep_sat Prepare Saturated Solution (Excess this compound in DMF) start->prep_sat hplc Analyze by HPLC prep_cal->hplc equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prep_sat->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant Withdraw Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute dilute->hplc calculate Calculate Solubility using Calibration Curve hplc->calculate end End calculate->end

References

Commercial Suppliers and Technical Guide for Fmoc-N-Me-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-α-Fmoc-N-α-methyl-L-isoleucine (Fmoc-N-Me-Ile-OH) is a critical building block in the synthesis of modified peptides. Its use can enhance proteolytic stability and influence peptide conformation, which are desirable attributes in the development of therapeutic peptides. This guide provides an in-depth overview of commercial suppliers, key technical data, and detailed experimental protocols for the application of this compound in solid-phase peptide synthesis (SPPS).

Commercial Availability

Several reputable suppliers offer this compound for research and development purposes. The table below summarizes the offerings from prominent vendors, providing a comparative overview of their product specifications.

SupplierProduct Name/SynonymCAS NumberMolecular WeightPurity/AssayStorage
BroadPharm This compound138775-22-1[1]367.4 g/mol [1]Inquire for details-20°C[1]
ChemSupply Australia This compound138775-22-1[2]Not specifiedNot specifiedNot specified
Sigma-Aldrich (Novabiochem®) This compound, N-α-Fmoc-N-α-methyl-L-isoleucine138775-22-1[3]367.44 g/mol [3]≥95.0% (acidimetric), ≥97% (TLC), ≥97.0% (HPLC)[3]2-30°C[3]
MedChemExpress This compoundNot specifiedNot specifiedNot specifiedNot specified

Technical Specifications and Properties

This compound is a white to off-white powder. Key properties are detailed below:

PropertyValueSource
Empirical Formula C₂₂H₂₅NO₄[1][3]
Melting Point 177-183 °C[3]
Solubility Soluble in DMFGeneral Knowledge
Appearance Powder[3]

Experimental Protocols

The incorporation of N-methylated amino acids like this compound into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) presents unique challenges due to the steric hindrance of the N-methyl group. This often leads to slower and less efficient coupling reactions. Therefore, optimized protocols are crucial for successful synthesis.

General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Fmoc SPPS.

SPPS_Workflow Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Washing_2->Fmoc_Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing_2->Cleavage Peptide Purified Peptide Cleavage->Peptide

Fmoc Solid-Phase Peptide Synthesis Workflow
Recommended Coupling Protocol for this compound

Due to the steric hindrance of the N-methyl group, standard coupling reagents may not be sufficient to achieve high coupling efficiency. The use of more potent activating agents is recommended.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound (4 equivalents relative to resin substitution)

  • HATU (3.9 equivalents)

  • HOAt (4 equivalents) or DIEA (8 equivalents)

  • Anhydrous DMF (peptide synthesis grade)

  • 20% (v/v) Piperidine in DMF

  • DCM (Dichloromethane)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

  • Amino Acid Activation: In a separate vial, dissolve this compound, HATU, and HOAt (or DIEA) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature. The coupling time may need to be extended to 2-4 hours or even overnight to ensure completion. Monitoring the reaction is crucial.

  • Monitoring the Coupling Reaction: A qualitative ninhydrin (B49086) test can be used to monitor the presence of free primary amines. However, for secondary amines, such as after the coupling of an N-methylated amino acid, the Kaiser test is not reliable. The bromophenol blue test can be used as an alternative.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Repeat Cycle: Proceed with the deprotection of the newly added this compound to continue the peptide chain elongation.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Materials:

  • Peptide-resin

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Treat the resin with the TFA cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether. The crude peptide can then be purified by reverse-phase HPLC.

Signaling Pathways and Logical Relationships

The incorporation of N-methylated amino acids can significantly impact the biological activity of a peptide by altering its conformation and resistance to enzymatic degradation. This can lead to enhanced receptor binding and prolonged signaling.

Signaling_Impact cluster_0 Peptide Modification cluster_1 Biophysical Properties cluster_2 Pharmacokinetic Profile cluster_3 Biological Outcome Fmoc_N_Me_Ile_OH This compound Incorporation Conformational_Constraint Conformational Constraint Fmoc_N_Me_Ile_OH->Conformational_Constraint Proteolytic_Stability Increased Proteolytic Stability Fmoc_N_Me_Ile_OH->Proteolytic_Stability Enhanced_Receptor_Binding Enhanced Receptor Binding Conformational_Constraint->Enhanced_Receptor_Binding Increased_Half_Life Increased Half-life Proteolytic_Stability->Increased_Half_Life Improved_Bioavailability Improved Bioavailability Increased_Half_Life->Improved_Bioavailability Prolonged_Signaling Prolonged Downstream Signaling Improved_Bioavailability->Prolonged_Signaling Enhanced_Receptor_Binding->Prolonged_Signaling Therapeutic_Effect Improved Therapeutic Effect Prolonged_Signaling->Therapeutic_Effect

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, essential tools in biochemistry, drug discovery, and materials science, has been revolutionized by the advent of Solid-Phase Peptide Synthesis (SPPS). At the heart of the most widely adopted SPPS methodology lies the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Its unique chemical properties have enabled the routine and automated synthesis of complex peptides with high purity and yield. This technical guide provides a comprehensive overview of the pivotal role of the Fmoc group in SPPS, detailing the underlying chemical principles, providing key quantitative data, and offering detailed experimental protocols for its successful application.

The Principle of Orthogonality: Why Fmoc Dominates SPPS

Solid-Phase Peptide Synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[1] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[1] The success of this strategy hinges on the concept of orthogonality , where different classes of protecting groups can be selectively removed under distinct chemical conditions.

The Fmoc/tBu (tert-butyl) strategy is a prime example of an orthogonal protection scheme.[2] The temporary Nα-amino protecting group, Fmoc, is base-labile and can be removed under mild basic conditions, typically with piperidine (B6355638).[2][3] In contrast, the semi-permanent side-chain protecting groups (e.g., tBu, Trt, Boc) and the resin linker are acid-labile, requiring a strong acid like trifluoroacetic acid (TFA) for their removal during the final cleavage step.[3][4] This orthogonality ensures that the side-chains remain protected throughout the synthesis, preventing unwanted side reactions, while the Nα-amine is selectively deprotected for the next coupling step.[3]

Compared to the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, which relies on repeated treatments with acid for Nα-deprotection and harsh hydrofluoric acid (HF) for final cleavage, the Fmoc/tBu approach offers significantly milder overall conditions.[3] This has been a key factor in its widespread adoption, particularly for the synthesis of sensitive or modified peptides.[3]

The Chemistry of the Fmoc Group

The functionality of the Fmoc group is dictated by the chemical properties of its fluorenyl ring system.

Nα-Protection

Fmoc-protected amino acids are typically synthesized by reacting the free amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[2][5]

Nα-Deprotection: A β-Elimination Reaction

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[5] The process is initiated by the abstraction of the acidic proton on the β-carbon of the fluorenyl group by a base, most commonly a secondary amine like piperidine.[3][6] This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free Nα-amine of the peptide.[3] The highly reactive DBF electrophile is subsequently scavenged by the excess amine to form a stable adduct, driving the equilibrium of the reaction towards deprotection.[3][6]

The strong UV absorbance of the dibenzofulvene-piperidine adduct provides a convenient method for real-time monitoring of the deprotection reaction, a feature widely used in automated peptide synthesizers.[3][7]

Quantitative Data in Fmoc-SPPS

The efficiency of each deprotection and coupling step is critical for the successful synthesis of long peptides. A small decrease in efficiency at each step can lead to a significant reduction in the overall yield and purity of the final product.

Fmoc Deprotection Efficiency

The standard reagent for Fmoc deprotection is a 20% solution of piperidine in N,N-dimethylformamide (DMF).[2][8] Under these conditions, deprotection is generally rapid and complete within minutes.

Table 1: Kinetics of Fmoc-Val-OH Deprotection with Piperidine in DMF

Piperidine Concentration (% v/v)Time (min)Fmoc Removal (%)
1133.4
1349.6
2112.9
2363.3
2587.9
53>99
203>99

Data adapted from a study on Fmoc removal kinetics.[9]

While piperidine is highly effective, concerns about its toxicity have led to the investigation of alternatives such as 4-methylpiperidine (B120128) (4MP) and piperazine (B1678402) (PZ), which have shown comparable efficacy.[10] A combination of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to achieve complete Fmoc removal in less than a minute.[11]

Coupling Efficiency and Racemization

The formation of the peptide bond is facilitated by activating the carboxylic acid of the incoming Fmoc-amino acid. A variety of coupling reagents are available, each with its own advantages in terms of reaction speed and suppression of side reactions, most notably racemization. Coupling efficiencies in Fmoc-SPPS are generally very high, often exceeding 99%.[5] However, certain amino acids, particularly Cysteine (Cys) and Histidine (His), are more prone to racemization during activation.[1][12]

Table 2: Racemization of Fmoc-His(Trt)-OH and Fmoc-Cys(Trt)-OH with Different Coupling Reagents

Amino AcidCoupling Reagent% D-Isomer
Fmoc-His(Trt)-OHDIC/Oxyma1.8
Fmoc-His(Trt)-OHHATU/NMM-
Fmoc-Cys(Trt)-OHDIC/Oxyma0
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIPEA7.8 (5 min pre-activation)
Fmoc-Cys(Trt)-OHHATU/NMM-

Data compiled from studies on racemization in SPPS.[1][12] Note: "-" indicates data not available in the cited sources under comparable conditions.

The choice of coupling reagent and base can significantly impact the level of racemization. For instance, using carbodiimide-based activation with additives like Oxyma Pure can minimize racemization for sensitive residues like Cysteine.[1] For Histidine, the use of alternative side-chain protection, such as the methoxybenzyl (MBom) group, has been shown to reduce epimerization.[1]

Aspartimide Formation

One of the most significant side reactions in Fmoc-SPPS is the formation of aspartimide from aspartic acid (Asp) residues.[1] This base-catalyzed intramolecular cyclization is particularly problematic for Asp-Gly, Asp-Asn, and Asp-Arg sequences and can lead to the formation of β-aspartyl peptides and racemization.[1][13]

Table 3: Aspartimide Formation in a Model Peptide (VKDXYI) with Different Aspartic Acid Side-Chain Protection

Xaa in Asp-XaaSide-Chain Protection% Target Peptide Remaining% Aspartimide and Related Byproducts
GlyOtBu34.165.9
GlyOMpe68.331.7
GlyOBno90.19.9
AsnOtBu81.718.3
AsnOMpe94.25.8
AsnOBno99.10.9
ArgOtBu72.827.2
ArgOMpe87.812.2
ArgOBno98.91.1

Data adapted from a study on aspartimide formation, simulating 100 deprotection cycles.

The use of bulkier side-chain protecting groups like 3-methylpent-3-yl (OMpe) or 2-phenyl-2-propyl (OBno) can significantly reduce aspartimide formation compared to the standard tert-butyl (OtBu) group.[14] Other strategies include the use of milder deprotection conditions or backbone protection of the aspartyl residue.[1][15]

Experimental Protocols

The following protocols provide a general framework for manual Fmoc-SPPS. These can be adapted for automated synthesizers.

Synthesis of Fmoc-Amino Acids

Protocol 1: General Procedure for Nα-Fmoc-Amino Acid Synthesis [5]

  • Dissolution: Suspend the free amino acid (20 mmol) in methylene (B1212753) chloride (20 mL).

  • Silylation: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (40 mmol). For amino acids with a hydroxyl group, add an additional equivalent of MSTFA.

  • Reflux: Reflux the mixture until a clear solution is obtained (1 to 8 hours).

  • Fmocylation: Cool the solution to room temperature and add a solution of Fmoc-OSu (20 mmol) in methylene chloride (30 mL) over 10-15 minutes.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (2 to 73 hours), monitoring by TLC or HPLC.

  • Workup: Add methanol (B129727) (10 mL) and stir for 30 minutes. Evaporate to dryness.

  • Purification:

    • Workup A (for solids): Add water (30 mL), stir for 30 minutes, filter, and wash sequentially with 10% aqueous citric acid/methanol (1:1) and then water until the filtrate is neutral. Dry the product under vacuum.

    • Workup B (for oils or water-soluble products): Dissolve the residue in water and adjust the pH to 8.5-9 with 1N NaOH. Wash with ethyl acetate. Lower the aqueous phase pH to 2 with 1N HCl. If a solid precipitates, filter, wash with water, and dry. If an oil forms, extract with ethyl acetate, wash the organic phase with water and brine, dry over sodium sulfate, and evaporate the solvent.

Manual Fmoc-SPPS

Protocol 2: Manual Solid-Phase Peptide Synthesis

Materials:

  • Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)

  • Fmoc-protected amino acids

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base for coupling (e.g., DIPEA or 2,4,6-collidine)

  • Fritted reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Place the desired amount of resin in the reaction vessel. Add DMF and allow to swell for at least 30 minutes. Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring the Coupling Reaction (Kaiser Test):

    • Perform a Kaiser test (see Protocol 3) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive (blue beads), repeat the coupling step.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

Kaiser Test

Protocol 3: Kaiser Test for Free Primary Amines [4][16]

Reagents:

  • Solution A: 66% w/v potassium cyanide in ddH₂O, diluted 1:49 in pyridine.

  • Solution B: 5% w/v Ninhydrin in Butanol.

  • Solution C: 200% w/v Phenol in Butanol.

Procedure:

  • Take a small sample of the peptide-resin (10-15 beads) in a small test tube.

  • Add 2-3 drops of each of Solution A, B, and C.

  • Heat the tube at 110°C for 5 minutes.

  • Interpretation:

    • Blue beads: Positive result, indicating the presence of free primary amines (incomplete coupling).

    • Yellow/colorless beads: Negative result, indicating the absence of free primary amines (complete coupling).

Cleavage and Deprotection

Protocol 4: Cleavage of the Peptide from the Resin [17][18][19][20]

Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

Cleavage Cocktails:

  • Standard (for peptides without sensitive residues): 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Reagent K (for peptides with Trp, Met, Cys): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).

Procedure:

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Add the appropriate cleavage cocktail (approximately 10 mL per gram of resin).

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

    • A white precipitate should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Fmoc-SPPS Workflow

The following diagrams illustrate the key processes in Fmoc-SPPS.

Fmoc_SPPS_Cycle cluster_workflow Fmoc-SPPS Workflow start Start with Resin-Bound Protected Amino Acid deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->coupling Positive repeat Repeat Cycle for Next Amino Acid kaiser->repeat Negative final_deprotection Final Fmoc Deprotection kaiser->final_deprotection Last Amino Acid repeat->deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) final_deprotection->cleavage end_product Crude Peptide cleavage->end_product

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Fmoc_Deprotection_Mechanism cluster_mechanism Fmoc Deprotection Mechanism fmoc_peptide Fmoc-NH-Peptide-Resin The Nα-protected peptide attached to the solid support. intermediate Carbanion Intermediate Deprotonation of the fluorenyl group. fmoc_peptide->intermediate + Piperidine piperidine {Piperidine | A secondary amine base.} piperidine->intermediate adduct DBF-Piperidine Adduct A stable, scavenged byproduct. piperidine->adduct dbf Dibenzofulvene (DBF) A reactive electrophile. intermediate->dbf β-Elimination free_amine H₂N-Peptide-Resin The deprotected peptide ready for the next coupling step. intermediate->free_amine dbf->adduct + Piperidine

Caption: The mechanism of Fmoc group removal by piperidine.

Conclusion

The 9-fluorenylmethoxycarbonyl protecting group is a cornerstone of modern solid-phase peptide synthesis. Its base-lability, orthogonal to the acid-labile side-chain protecting groups, provides a mild and efficient strategy for the synthesis of a wide array of peptides. Understanding the chemical principles of its application, being aware of potential side reactions and the strategies to mitigate them, and adhering to robust experimental protocols are paramount for the successful synthesis of high-quality peptides for research, diagnostics, and therapeutic development. As the demand for synthetic peptides continues to grow, the foundational role of the Fmoc protecting group in enabling this technology remains undeniable.

References

An In-depth Technical Guide to N-alpha-methylated Amino Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and potency but are often hindered by poor pharmacokinetic properties, such as low metabolic stability and poor cell permeability.[1] N-alpha-methylation, the substitution of the amide hydrogen with a methyl group on the peptide backbone, is a powerful strategy to overcome these limitations.[1][2][3] This modification can significantly enhance the therapeutic potential of peptides by improving their stability, bioavailability, and conformational rigidity.[4][5][6] This guide provides a comprehensive overview of N-alpha-methylated amino acids, including their synthesis, impact on peptide properties, and the experimental protocols necessary for their evaluation.

Core Principles of N-alpha-Methylation

The introduction of a methyl group onto the backbone amide nitrogen imparts several crucial changes to a peptide's physicochemical properties. These modifications can lead to improved drug-like characteristics.

Structural and Energetic Consequences: The primary structural effect of N-methylation is the addition of steric bulk, which restricts the conformational freedom of the peptide backbone. This can stabilize specific secondary structures, such as β-turns. Energetically, the replacement of the amide proton removes a hydrogen bond donor, which increases the lipophilicity of the peptide and reduces the energetic penalty for entering a lipid bilayer.[1]

Key Advantages in Drug Design:

  • Enhanced Proteolytic Stability: The methyl group sterically hinders the approach of proteases and disrupts the hydrogen bonding necessary for enzymatic recognition and cleavage, leading to a longer in vivo half-life.[1][7]

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation can increase a peptide's ability to cross cell membranes.[1][5] This modification can also favor conformations that mask polar groups through intramolecular hydrogen bonding, further enhancing permeability.[2]

  • Conformational Control: N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[1] However, this effect is context-dependent and must be evaluated for each specific peptide and methylation site.

Data Presentation: The Impact of N-alpha-Methylation

The strategic incorporation of N-methylated amino acids can dramatically alter the pharmacokinetic and pharmacodynamic properties of a peptide. The following tables summarize quantitative data from various studies, illustrating these effects.

Table 1: Enhancement of Proteolytic Stability

Peptide/AnalogModificationHalf-life (t½) in Human PlasmaFold Increase in StabilityReference
Cyclic Peptide 1Unmodified> 360 min-[2]
Cyclic Peptide 3Trimethylated> 360 minN/A[2]
G-protein LigandUnmodified(Data not specified)-
N-Me-D variantSingle N-methylation72 to >1000-fold increase>72

Note: Data are illustrative and depend on the specific peptide sequence and position of N-methylation.

Table 2: Improvement in Cell Permeability (Caco-2 Assay)

Peptide/AnalogModificationApparent Permeability (Papp) (x 10⁻⁶ cm/s)ClassificationReference
TestosteroneHigh Permeability Control> 10High[8]
MannitolLow Permeability Control< 1Low[8]
Tri-N-methylated Veber-Hirschmann analogMultiple N-methylations(Specific value not provided, but led to 10% oral bioavailability)High[9]
DPMP-gp Substrate Control16.84 (±0.37)Moderate-High[8]
PropranololHigh Permeability Control26.8 (±3.31)High[8]

Note: Papp values below 1 x 10⁻⁶ cm/s are considered low, while values above 10 x 10⁻⁶ cm/s are considered high.[8]

Table 3: Effect on Receptor Binding Affinity

Peptide/AnalogModificationTarget ReceptorIC₅₀ (nM)Reference
RGD2UnmodifiedIntegrin αvβ379.2 ± 4.2[10]
FPTA-RGD2Modified (not N-methylated)Integrin αvβ3144 ± 6.5[10]
BN Analog Cmp 1UnmodifiedGRP receptor (human)1.40[11]
BN Analog Cmp 2ModifiedGRP receptor (human)0.50[11]
BN Analog Cmp 3ModifiedGRP receptor (human)0.36[11]
BN Analog Cmp 4ModifiedGRP receptor (human)0.41[11]

Note: The effect of N-methylation on receptor affinity is highly dependent on the specific peptide and the position of the modification. It can lead to either an increase or a decrease in binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of N-alpha-methylated peptides. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Solid-Phase Synthesis of N-alpha-Methylated Peptides (Fmoc Chemistry)

This protocol describes a general method for the manual synthesis of peptides incorporating N-methylated amino acids using Fmoc chemistry.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • Fmoc-N-Me-amino acids

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Fmoc deprotection solution (20% piperidine (B6355638) in DMF)

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • Solid-phase peptide synthesis vessel with a filter

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.[2]

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.8 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1.5-3 hours.[2]

    • Wash the resin with DMF and DCM.

  • Coupling of N-Methylated Amino Acids:

    • Coupling of a subsequent amino acid to an N-methylated residue is sterically hindered. Use a more powerful coupling agent like HATU.[12]

    • Dissolve 4 equivalents of the Fmoc-N-Me-amino acid and 3.95 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA.

    • Allow the coupling reaction to proceed for at least 4 hours.

    • Monitor the coupling completion using a bromophenol blue test, as the ninhydrin (B49086) test is not effective for secondary amines.[12]

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet and dissolve it in a suitable solvent.

    • Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.

Protocol 2: On-Resin N-Methylation (Fukuyama-Mitsunobu Reaction)

This method allows for the N-methylation of a specific amino acid residue after it has been incorporated into the peptide chain on the solid support.

Materials:

  • Resin-bound peptide

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Dry Methanol (MeOH)

  • 2-Mercaptoethanol (B42355)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Solvents: Dry THF, NMP, DMF, DCM

Procedure:

  • Sulfonylation: Treat the resin-bound peptide with o-NBS-Cl and a hindered base (e.g., collidine) in a suitable solvent like NMP or DCM to protect the secondary amine.

  • Mitsunobu Reaction for Methylation:

    • Swell the nosylated peptide-resin in dry THF.

    • Add a solution of PPh₃ and dry MeOH in THF to the resin.

    • Slowly add DIAD or DEAD to the reaction mixture.

    • Allow the reaction to proceed for about 15 minutes. Repeat the procedure to ensure complete methylation.

  • Desulfonylation: Remove the o-NBS protecting group by treating the resin with a solution of 2-mercaptoethanol and DBU in NMP. This is typically done in multiple short cycles.

  • Washing: Thoroughly wash the resin with NMP, DMF, and DCM. The peptide is now N-methylated at the desired position and ready for the next coupling step.

Protocol 3: Proteolytic Stability Assay

This protocol outlines a general procedure to assess the stability of N-methylated peptides in the presence of proteases or in serum.

Materials:

  • N-methylated peptide and its non-methylated counterpart

  • Protease solution (e.g., trypsin, chymotrypsin) or human serum

  • Reaction buffer (e.g., PBS, Tris-HCl)

  • Quenching solution (e.g., 10% TFA)

  • HPLC system for analysis

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the N-methylated and unmodified peptides in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, mix the peptide solution with the protease solution or human serum. The final concentrations should be optimized for the specific assay.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quenching: Stop the enzymatic reaction by adding the quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant containing the peptide.[13]

  • HPLC Analysis: Analyze the amount of remaining intact peptide in the supernatant by reverse-phase HPLC.[13]

  • Data Analysis:

    • Generate a standard curve for the peptide to quantify its concentration.

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) of the peptide under the assay conditions.

    • Compare the half-life of the N-methylated peptide to its unmodified control to determine the fold increase in stability.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)

  • Test compound solutions in a suitable buffer (e.g., PBS with 5% DMSO)

  • Acceptor buffer

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare Membrane: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[14]

  • Prepare Plates:

    • Fill the acceptor plate wells with the acceptor buffer.

    • Add the test compound solutions to the donor plate wells.[14]

  • Assemble and Incubate: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 5-18 hours).[12][14]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a plate reader or LC-MS/MS.[12]

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following formula:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    Where:

    • V_D is the volume of the donor well

    • V_A is the volume of the acceptor well

    • A is the surface area of the membrane

    • t is the incubation time

    • [drug]_acceptor is the concentration in the acceptor well

    • [drug]_equilibrium is the theoretical equilibrium concentration

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the study of N-alpha-methylated amino acids.

G cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_analysis Analysis & Optimization SPPS Solid-Phase Peptide Synthesis OnResin On-Resin N-Methylation SPPS->OnResin Optional Stability Proteolytic Stability Assay SPPS->Stability OnResin->Stability Data Data Analysis Stability->Data Permeability Permeability Assay (PAMPA/Caco-2) Permeability->Data Binding Receptor Binding Assay Binding->Data SAR Structure-Activity Relationship Data->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->SPPS Iterative Design

Caption: Workflow for the synthesis and evaluation of N-methylated peptides.

G cluster_properties Pharmacokinetic & Pharmacodynamic Properties Peptide Unmodified Peptide NMePeptide N-Methylated Peptide Peptide->NMePeptide N-alpha-methylation Stability Increased Proteolytic Stability NMePeptide->Stability Permeability Increased Membrane Permeability NMePeptide->Permeability Conformation Restricted Conformation NMePeptide->Conformation Affinity Altered Receptor Affinity (Increase or Decrease) NMePeptide->Affinity

Caption: Effects of N-alpha-methylation on key peptide properties.

Conclusion

N-alpha-methylation is a versatile and impactful strategy in peptide drug discovery.[1] By enhancing proteolytic stability, improving cell permeability, and providing conformational control, this modification can transform a promising peptide lead into a viable drug candidate. A systematic approach to the design, synthesis, and evaluation of N-methylated peptides is crucial for unlocking their full therapeutic potential. The protocols and data presented in this guide offer a foundational resource for researchers looking to leverage the power of N-methylation in their drug development efforts.

References

Fmoc-N-Me-Ile-OH: A Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-Ile-OH (N-α-Fmoc-N-α-methyl-L-isoleucine) is a critical building block in modern peptide synthesis, particularly in the development of therapeutic peptides. The presence of the N-methyl group can impart unique properties to the final peptide, such as increased metabolic stability, enhanced cell permeability, and improved pharmacokinetic profiles. However, the specific characteristics of this N-methylated amino acid derivative necessitate precise storage and handling procedures to ensure its integrity and successful incorporation into peptide sequences. This in-depth technical guide provides a comprehensive overview of the recommended storage conditions, handling procedures, and analytical methods for this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and application.

PropertyValueReference(s)
CAS Number 138775-22-1[1]
Molecular Formula C₂₂H₂₅NO₄[1]
Molecular Weight 367.44 g/mol [1]
Appearance White to off-white or slight yellow to beige powder.[1][2]
Melting Point 177-183 °C[1][2]
Optical Rotation [α]20/D −59±2°, c = 1% in DMF
Purity (HPLC) ≥97.0% to ≥98% (sum of enantiomers)[1]

Storage and Stability

Proper storage of this compound is paramount to prevent degradation and maintain its purity. Recommendations for both the solid compound and solutions are outlined below.

Solid Form
ParameterRecommended ConditionNotesReference(s)
Temperature 2-8°CFor long-term storage.[2]
2-30°CAcceptable for shorter periods.[1]
Atmosphere Store in a cool, dry, and well-ventilated place.Keep container tightly closed.[3]
Light Protect from light.While not explicitly stated for this specific compound, it is a general best practice for Fmoc-protected amino acids.
In Solution
SolventStorage TemperatureDurationNotesReference(s)
Stock Solution-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.

Handling and Safety

General Handling

When handling this compound, it is crucial to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. A NIOSH-approved N95 dust mask should be used when handling the powder.[3]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[3]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]

  • Spills: In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.[3]

In Peptide Synthesis

The incorporation of N-methylated amino acids like this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges due to steric hindrance.

  • Dissolution: this compound is soluble in DMF. For dissolution prior to coupling, use high-quality, amine-free DMF.

  • Coupling: The steric hindrance of the N-methyl group can slow down the coupling reaction.

    • Coupling Reagents: More potent coupling reagents are often required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended over HBTU or HCTU.[4] Other effective reagents include PyAOP and PyBOP/HOAt.[4]

    • Double Coupling: It may be necessary to perform a double coupling to ensure the reaction goes to completion.

    • Monitoring: Standard ninhydrin (B49086) tests are not effective for monitoring the coupling to a secondary amine. The bromophenol blue test can be used as an alternative.[5]

Experimental Protocols

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.

  • Method 1: General Purity Analysis

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a typical starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.

    • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.

  • Method 2: Enantiomeric Purity Analysis

    • Column: Polysaccharide-based chiral stationary phases (CSPs) such as Lux Cellulose-2 or Lux Cellulose-3 are effective for separating enantiomers of Fmoc-amino acids.[6]

    • Mobile Phase: Reversed-phase conditions are typically used.

    • Detection: UV detection.

Purity Assessment by TLC

Thin-Layer Chromatography (TLC) can be used for rapid purity checks.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A common solvent system for Fmoc-amino acids is a mixture of n-butanol, acetic acid, and water.

  • Visualization: The plate can be visualized under UV light (254 nm). Staining with a ninhydrin solution is not effective for this N-methylated amino acid.

Diagrams

Logical Workflow for Storage and Handling

cluster_storage Storage cluster_handling Handling cluster_synthesis Peptide Synthesis cluster_qc Quality Control storage_solid Solid Form (2-8°C, Dry, Dark) ppe Wear PPE (Gloves, Goggles, Lab Coat, Mask) storage_solid->ppe hplc Purity Check (HPLC) storage_solid->hplc storage_solution In Solution (-20°C or -80°C, Aliquoted) storage_solution->hplc weighing Weighing (In Ventilated Area) ppe->weighing dissolution Dissolution (Amine-free DMF) weighing->dissolution coupling Coupling (Use HATU, Double Couple if needed) dissolution->coupling monitoring Monitoring (Bromophenol Blue Test) coupling->monitoring monitoring->hplc tlc Quick Check (TLC) hplc->tlc

Caption: Workflow for the storage and handling of this compound.

Experimental Workflow for Purity Assessment

cluster_hplc HPLC Analysis cluster_tlc TLC Analysis start This compound Sample hplc_prep Sample Preparation (1 mg/mL in Mobile Phase A) start->hplc_prep tlc_spotting Spotting on Silica Plate start->tlc_spotting hplc_injection Injection into HPLC (C18 or Chiral Column) hplc_prep->hplc_injection hplc_analysis Data Analysis (Purity & Enantiomeric Ratio) hplc_injection->hplc_analysis tlc_development Development in Solvent Chamber tlc_spotting->tlc_development tlc_visualization Visualization under UV Light tlc_development->tlc_visualization

Caption: Workflow for purity assessment of this compound.

References

Understanding Steric Hindrance in N-Methylated Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, is a critical modification in peptide chemistry and drug discovery. This seemingly minor alteration introduces significant steric hindrance, profoundly influencing a peptide's conformation, stability, and biological activity. This in-depth technical guide explores the core principles of steric hindrance in N-methylated amino acids, providing detailed experimental methodologies and quantitative data to inform rational peptide design and development.

The Core Impact of N-Methylation: Steric Hindrance and its Consequences

The introduction of a methyl group on the amide nitrogen has several immediate stereochemical consequences that ripple through the entire peptide structure.

Conformational Restriction: The primary effect of N-methylation is the introduction of steric bulk around the peptide bond.[1] This steric clash restricts the rotation around the Cα-N and N-C' bonds, significantly constraining the allowable Ramachandran angles (φ and ψ) of the peptide backbone.[1][2] This reduction in conformational freedom can lock a peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a target receptor.[3][4]

Alteration of Peptide Bond Geometry: N-methylation favors the cis conformation of the peptide bond, a feature also characteristic of proline residues.[5] This is due to the reduced steric clash between the Cα substituents of adjacent residues in the cis form compared to the trans form. The ability to induce cis-peptide bonds provides a powerful tool for designing specific turn structures in peptides.[5]

Elimination of Hydrogen Bonding: The replacement of the amide proton with a methyl group eliminates a crucial hydrogen bond donor.[1][6] This has two major implications:

  • Increased Lipophilicity: The loss of a hydrogen bond donor increases the overall hydrophobicity of the peptide, which can enhance its ability to cross cell membranes.[3][7][8]

  • Disruption of Secondary Structures: In helical structures, the amide proton is essential for forming the i to i+4 hydrogen bonds that stabilize the helix. N-methylation disrupts these interactions, often leading to a destabilization of α-helical and β-sheet structures.[9]

Enhanced Proteolytic Stability: The steric bulk of the N-methyl group physically shields the adjacent peptide bond from the active sites of proteolytic enzymes.[3][10][11] This increased resistance to enzymatic degradation leads to a longer in vivo half-life, a highly desirable property for therapeutic peptides.[11][12]

Quantitative Insights into the Effects of N-Methylation

The structural and energetic consequences of N-methylation have been quantified through various experimental and computational methods.

PropertyEffect of N-MethylationQuantitative Data/ObservationsReferences
Lipophilicity (clogP) IncreaseclogP values of all N-methylated peptides studied were greater than those of their native counterparts.[7][8]
Aqueous Solubility IncreaseDespite increased lipophilicity, DFT calculations show that ΔGsolv becomes more negative (more water soluble) after mono N-methylation.[7][8]
Dipole Moment IncreaseN-methylation leads to an increase in the dipole moment of amino acid derivatives.[7][8]
Cis/Trans Amide Energy Barrier LoweringThe activation energies for cis/trans isomerization are lower for N-methylated amino acid derivatives.[7][8]
Helical Stability DestabilizationThe destabilization energy associated with a single N-methyl substitution in a helical peptide at 0°C is between 0.3 to 1.7 kcal/mole, depending on the position.[9]
Oral Bioavailability IncreaseA tri-N-methylated analog of the Veber-Hirschmann peptide showed 10% oral bioavailability. A cyclic hexapeptide with three N-methyl groups showed an oral bioavailability of 28% in rats.[4][13]

Key Experimental Protocols for Studying N-Methylated Peptides

A combination of synthetic, spectroscopic, and computational techniques is employed to understand the impact of N-methylation.

Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides presents challenges due to the steric hindrance of the N-methyl group, which can lead to lower coupling yields.[1]

Protocol: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

This protocol outlines the general steps for incorporating Fmoc-protected N-methylated amino acids into a peptide sequence using SPPS.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected N-methyl amino acids

  • Rink Amide resin

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solid-phase peptide synthesis vessel and shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard): Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.8 equivalents of HATU in DMF. Add 6 equivalents of DIPEA to the mixture and pre-activate for 1-2 minutes. Add the activated amino acid solution to the resin and shake for 1.5-3 hours. Wash the resin with DMF and DCM.

  • Coupling of N-Methylated Amino Acids: Coupling of subsequent amino acids to an N-methylated residue is more challenging due to increased steric hindrance.[3]

    • Use a more powerful coupling agent like HATU.

    • Microwave-assisted coupling can be employed to enhance reaction efficiency.[14]

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry.[15]

On-Resin N-Methylation (Alternative Method): An alternative to using pre-methylated amino acids is to perform the N-methylation directly on the resin-bound peptide. A common method involves protection of the amide nitrogen with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation and subsequent deprotection.[16][17]

Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.[18][19] For N-methylated peptides, NMR is crucial for:

  • Conformational Analysis: 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) provide through-space proton-proton distance restraints, which are used to calculate the peptide's 3D structure.[19] The presence or absence of specific NOEs can reveal the conformational preferences imposed by N-methylation.

  • Cis/Trans Isomerization: The populations of cis and trans isomers around the N-methylated peptide bond can be quantified by integrating the distinct sets of signals for each isomer in the NMR spectrum.

  • Hydrogen Bonding: The temperature coefficients of amide proton chemical shifts can indicate their involvement in intramolecular hydrogen bonds. The absence of an amide proton in N-methylated residues directly confirms the disruption of potential hydrogen bonds at that position.

X-Ray Crystallography: X-ray crystallography provides high-resolution structural information of molecules in the solid state.[18][20] For N-methylated peptides, crystallographic data can precisely determine:

  • Bond lengths and angles: Revealing the direct impact of steric hindrance on the local geometry.

  • Torsional angles (φ, ψ, and ω): Providing definitive evidence of the conformational constraints imposed by the N-methyl group.

  • Packing interactions: Showing how the modified peptide interacts with itself and solvent molecules in the crystal lattice.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure content of peptides in solution.[18] It is particularly useful for monitoring changes in helicity or sheet content upon N-methylation. For example, a decrease in the characteristic α-helical CD signal can quantify the destabilizing effect of N-methylation on a helical peptide.[9]

Computational Modeling

Computational methods are invaluable for predicting and rationalizing the effects of N-methylation.

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic properties and energetics of N-methylated amino acids and dipeptides.[7][8] This method can provide quantitative data on:

  • Changes in lipophilicity and solubility.

  • The energy barrier for cis/trans isomerization.

  • Alterations in dipole moments and molecular orbitals.[21]

Molecular Dynamics (MD) Simulations: MD simulations allow for the exploration of the conformational landscape of N-methylated peptides over time.[22][23] These simulations can:

  • Predict the most stable conformations of a peptide.

  • Analyze the flexibility and dynamics of the peptide backbone.

  • Investigate the effect of N-methylation on intramolecular hydrogen bonding patterns.[23]

Visualizing the Impact and Workflow

Graphviz diagrams are provided to illustrate key concepts and processes related to the study of N-methylated amino acids.

Steric_Hindrance_Impact N_Methylation N-Methylation (Addition of -CH3 to Amide Nitrogen) Steric_Hindrance Increased Steric Hindrance N_Methylation->Steric_Hindrance No_H_Bond_Donor Elimination of Amide H-Bond Donor N_Methylation->No_H_Bond_Donor Conformational_Restriction Restricted Backbone (φ, ψ angles) Steric_Hindrance->Conformational_Restriction Cis_Peptide_Bond Favors Cis Isomer Steric_Hindrance->Cis_Peptide_Bond Proteolytic_Stability Increased Proteolytic Stability Steric_Hindrance->Proteolytic_Stability Altered_Binding Altered Receptor Binding (Increased Affinity/Selectivity) Conformational_Restriction->Altered_Binding Membrane_Permeability Increased Membrane Permeability No_H_Bond_Donor->Membrane_Permeability

Caption: Core consequences of N-methylation due to steric hindrance.

SPPS_Workflow cluster_cycle Iterative Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Repeat for each residue Coupling Amino Acid Coupling (HATU/DIPEA in DMF) Wash1->Coupling Repeat for each residue Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat for each residue Wash2->Deprotection Repeat for each residue Final_Cleavage Final Cleavage (TFA Cocktail) Wash2->Final_Cleavage Start Start: Resin Swelling in DMF Start->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of N-methylated peptides.

Structural_Analysis_Workflow Peptide Synthesized N-Methylated Peptide NMR NMR Spectroscopy (NOESY, TOCSY) Peptide->NMR XRay X-Ray Crystallography Peptide->XRay CD Circular Dichroism Peptide->CD Comp_Model Computational Modeling (MD, DFT) Peptide->Comp_Model Structure 3D Structure & Conformation NMR->Structure XRay->Structure Stability Secondary Structure & Stability CD->Stability Comp_Model->Structure Dynamics Flexibility & Dynamics Comp_Model->Dynamics

Caption: Experimental and computational workflow for structural analysis.

Conclusion

The steric hindrance introduced by N-methylation is a powerful tool in peptide and drug design. It provides a means to rationally modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and receptor binding affinity.[24][25][26] By understanding the fundamental principles of steric hindrance and employing the detailed experimental and computational methodologies outlined in this guide, researchers can effectively leverage N-methylation to transform promising peptide leads into viable therapeutic candidates. The ability to precisely control peptide conformation through this modification will continue to be a cornerstone of modern medicinal chemistry.[4]

References

The Impact of N-Methyl-Isoleucine on Peptide Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acids is a cornerstone of modern peptidomimetic design, offering a powerful tool to enhance the therapeutic potential of peptide-based drugs. Among these, N-methyl-isoleucine (N-Me-Ile) introduces unique conformational constraints that significantly influence a peptide's structure, stability, and biological activity. This technical guide provides an in-depth analysis of the theoretical and practical impacts of N-Me-Ile on peptide conformation, supported by quantitative data, detailed experimental protocols, and visualizations of key structural and procedural concepts.

Core Principles: The Theoretical Impact of N-Methylation

The substitution of the amide proton with a methyl group at the isoleucine residue introduces fundamental changes to the peptide backbone, primarily driven by two factors: steric hindrance and the elimination of a hydrogen bond donor.

  • Steric Hindrance and Conformational Restriction: The addition of the methyl group to the amide nitrogen creates significant steric bulk.[1] This bulkiness restricts the rotational freedom around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds, effectively reducing the accessible conformational space on the Ramachandran plot compared to its non-methylated counterpart.[2][3] While specific values for N-Me-Ile are sequence-dependent, the general effect is a predisposition towards more extended or specific turn structures, such as β-turns and β-sheets, while strongly disfavoring α-helical conformations.[4]

  • Elimination of Hydrogen Bond Donor: The amide proton is a critical hydrogen bond donor that stabilizes secondary structures like α-helices and β-sheets. Its replacement with a methyl group removes this capability, disrupting a-helices and altering the hydrogen-bonding networks that mediate peptide folding and interaction with biological targets.[5] This modification also increases the lipophilicity of the peptide, which can improve membrane permeability.[1]

  • Cis/Trans Amide Bond Isomerization: For most non-proline peptide bonds, the trans conformation (ω ≈ 180°) is overwhelmingly favored over the cis conformation (ω ≈ 0°) due to a high energetic barrier of approximately 20 kcal/mol.[6] N-methylation significantly lowers this energy barrier, making the cis conformation more accessible.[7] This leads to a dynamic equilibrium between cis and trans isomers, which is often observable as peak broadening or duplication in HPLC and NMR analyses.[8][9] The ability to populate a cis conformation can profoundly alter the overall 3D structure and biological function of a peptide.

Quantitative Data Summary

The following tables summarize the key conformational and energetic effects of N-methylation. Note that exact values can vary based on the peptide sequence, solvent, and experimental conditions.

Table 1: Impact of N-Methylation on Backbone Dihedral Angles (φ, ψ)

ParameterStandard Isoleucine (Ile)N-Methyl-Isoleucine (N-Me-Ile)Rationale
Allowed φ/ψ Space Broad regions corresponding to α-helix, β-sheet, and random coil.[10]Significantly restricted regions, primarily favoring extended (β-sheet like) conformations.[2]Steric clash between the N-methyl group and the side chain/carbonyl oxygen disfavors many conformations, particularly in the α-helical region.
α-Helix Propensity ModerateVery Low / DisruptiveElimination of the amide N-H hydrogen bond donor prevents the formation of the characteristic i to i+4 backbone hydrogen bonds required for α-helix stability.[2]
β-Sheet/Turn Propensity HighHigh / Often EnhancedThe steric constraints can pre-organize the backbone into conformations compatible with β-structures.[4]

Table 2: Energetics of the Amide Bond (ω)

ParameterStandard Peptide Bond (Non-Proline)N-Methylated Peptide BondRationale
Energy Barrier (Trans → Cis) ~20 kcal/mol[6]Significantly lower; closer to the barrier for proline (~10-15 kcal/mol).Steric interactions in the N-methylated bond reduce the energetic difference between the trans and cis states.
Equilibrium Population >99.9% TransMixture of Trans and Cis conformers.The lower energy barrier allows for thermal population of the cis state at room temperature, leading to a dynamic equilibrium.[8]

Visualizing the Impact of N-Me-Ile

Diagrams generated using the Graphviz DOT language illustrate the key theoretical concepts and experimental workflows.

Caption: Fig. 1: Structural Impact of N-Isoleucine Methylation. (Images are illustrative representations)

workflow Fig. 2: Experimental and Computational Workflow for Conformational Analysis cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Characterization cluster_computational Computational Modeling cluster_integration Integrated Structural Model SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Cleavage Cleavage from Resin & Deprotection (TFA Cocktail) SPPS->Cleavage HPLC Purification by RP-HPLC Cleavage->HPLC MS Mass Spectrometry (Identity Confirmation) HPLC->MS CD Circular Dichroism (CD) (Secondary Structure Estimation) MS->CD NMR 2D NMR Spectroscopy (φ/ψ Angles, NOE/ROE Distances) MS->NMR MD Molecular Dynamics (MD) Simulation (Conformational Sampling) MS->MD Model Conformational Ensemble CD->Model NMR->Model MD->Model DFT DFT Calculations (Energetics, Cis/Trans Barrier) DFT->Model

Caption: Fig. 2: Experimental and Computational Workflow for Conformational Analysis.

pathway Fig. 3: Hypothetical Impact of N-Me-Ile on Receptor Binding cluster_0 Standard Peptide cluster_1 N-Methylated Peptide Peptide Peptide (Ile) Receptor1 Receptor Peptide->Receptor1 Binds in 'Active' Conformation Active Biological Signal (Agonist) Receptor1->Active NMePeptide Peptide (N-Me-Ile) Receptor2 Receptor NMePeptide->Receptor2 Binds in altered, 'Inactive' Conformation Inactive Blocked Signal (Antagonist) Receptor2->Inactive

Caption: Fig. 3: Hypothetical Impact of N-Me-Ile on Receptor Binding.

Experimental Protocols

A multi-faceted approach combining synthesis, purification, and spectroscopic analysis is required to fully characterize peptides containing N-Me-Ile.

Solid-Phase Peptide Synthesis (SPPS) of an N-Me-Ile Peptide

The synthesis of N-methylated peptides is challenging due to the steric hindrance of the secondary amine, which slows coupling reactions.[8] This protocol utilizes Fmoc/tBu chemistry with an optimized coupling strategy.

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for a C-terminal amide. Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Amino Acid Coupling (Standard): For standard amino acids, pre-activate 3-5 equivalents of the Fmoc-amino acid with a coupling agent like HBTU/HOBt and a base like DIPEA in DMF for 5 minutes. Add the activated mixture to the resin and agitate for 1-2 hours.

  • Amino Acid Coupling (N-Me-Ile or coupling to N-Me-Ile): Due to steric hindrance, a stronger coupling agent is required.[9] Pre-activate 3-5 equivalents of Fmoc-N-Me-Ile-OH (or the subsequent amino acid) with PyAOP or HATU (3-5 eq.) and DIPEA (6-10 eq.) in DMF. Allow the coupling reaction to proceed for 2-4 hours. A double coupling (repeating the step) may be necessary.

  • Monitoring and Capping: Monitor coupling completion with a Kaiser test (which will be negative for the secondary amine of N-Me-Ile; use an Isatin test if available). If coupling is incomplete after extended time/double coupling, cap any unreacted amines with acetic anhydride.

  • Chain Elongation: Repeat steps 2 through 5 for each amino acid in the sequence.

  • Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry it. Treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[8] Note that prolonged TFA exposure can sometimes cause fragmentation at N-methylated sites.[8]

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the mass and purity via LC-MS.

Conformational Analysis by 2D NMR Spectroscopy

2D NMR is the most powerful technique for determining the solution-state conformation of peptides at atomic resolution.[11]

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. For observation of amide protons, use a 90% H₂O/10% D₂O mixture.

  • Data Acquisition: Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz). Essential experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å). ROESY is often preferred for peptides of this size as it avoids zero-crossing issues.[12]

  • Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of each amino acid. Use the NOESY/ROESY spectrum to "walk" along the backbone by identifying sequential dαN(i, i+1) and dNN(i, i+1) cross-peaks, assigning each spin system to its position in the peptide sequence.[12]

  • Structural Restraint Generation:

    • Dihedral Angles (φ): Measure the ³J(HNHα) coupling constant from a high-resolution 1D ¹H or 2D COSY spectrum. Use the Karplus equation to relate this coupling constant to the phi (φ) dihedral angle.[12]

    • Distance Restraints: Integrate the cross-peaks in the NOESY/ROESY spectrum. The volume of a cross-peak is proportional to r⁻⁶, where r is the distance between the two protons. Calibrate these volumes to generate semi-quantitative distance restraints (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å).

  • Structure Calculation: Use the derived dihedral and distance restraints as input for molecular modeling software (e.g., CYANA, XPLOR-NIH). Generate an ensemble of structures that satisfy the experimental restraints and assess their quality.

Secondary Structure Estimation by Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides a rapid, low-resolution assessment of the overall secondary structure content of a peptide in solution.[13]

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be transparent in the far-UV range.[14] Dilute the peptide to a final concentration of 50-100 μM.

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Set the acquisition parameters, typically:

    • Wavelength Range: 190-260 nm[13]

    • Bandwidth: 1.0 nm

    • Scan Speed: 50 nm/min

    • Accumulations: 3-5 scans to improve signal-to-noise.[13]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone in a 1 mm pathlength quartz cuvette.[15]

    • Record the spectrum of the peptide sample using the same settings.

  • Data Processing and Interpretation:

    • Subtract the buffer baseline from the peptide spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]).

    • Analyze the resulting spectrum for characteristic secondary structure signatures:

      • α-Helix: Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm.

      • β-Sheet: Single negative band around 215-220 nm.

      • Random Coil: Strong negative band near 200 nm.

    • The presence of N-Me-Ile would be expected to yield a spectrum indicative of β-sheet or random coil character, with a notable absence of strong α-helical signals.

Conclusion

The incorporation of N-methyl-isoleucine is a potent strategy in peptide design that exerts profound and predictable effects on conformation. By sterically restricting the Ramachandran-allowed space, eliminating a key hydrogen bond donor, and lowering the rotational barrier of the amide bond, N-Me-Ile disfavors α-helical structures while promoting extended or turn-like conformations. These changes enhance proteolytic stability and can modulate receptor interactions, but also introduce significant challenges in synthesis and analysis. A thorough understanding of these theoretical impacts, combined with rigorous experimental and computational characterization as outlined in this guide, is essential for the rational design and successful development of next-generation peptide therapeutics.

References

Fmoc-N-Me-Ile-OH: A Technical Guide to Safe Handling and Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Fmoc-N-Me-Ile-OH (N-α-Fmoc-N-α-methyl-L-isoleucine), a key reagent in peptide synthesis.[1] Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity. While specific toxicity data for this compound is limited, this document compiles available safety information and outlines best practices based on general knowledge of similar chemical compounds.[2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 138775-22-1[1][3]
Molecular Formula C22H25NO4[1][3]
Molecular Weight 367.44 g/mol [1][3]
Appearance White to slight yellow to beige powder[1]
Melting Point 177-183 °C[4]
Storage Temperature 2-8°C or 2-30°C[1][3]
Solubility Soluble in DMF[3]

Hazard Identification and Safety Information

This compound is classified as a combustible solid.[1][3] It has a WGK (Water Hazard Class) rating of 3, indicating it is strongly hazardous to water.[1][3] While no specific toxicity data is available for this compound, similar N-Fmoc protected amino acids are known to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[2][5]

Summary of Potential Hazards:

HazardDescription
Acute Toxicity (Oral) May be harmful if swallowed.[5]
Acute Toxicity (Dermal) May be harmful in contact with skin.[5]
Acute Toxicity (Inhalation) May be harmful if inhaled. May cause respiratory tract irritation.[5][6]
Skin Corrosion/Irritation May cause skin irritation.[5]
Eye Damage/Irritation May cause serious eye irritation.[5]
Environmental Hazard Strongly hazardous to water (WGK 3).[1][3]

Safe Handling and Storage Procedures

Proper handling and storage are paramount to minimizing risks associated with this compound.

Personal Protective Equipment (PPE)

A detailed workflow for donning and doffing PPE is essential.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Perform Hand Hygiene Don2 Don Lab Coat Don1->Don2 Don3 Don N95 Respirator Don2->Don3 Don4 Don Eye Protection (Safety Glasses/Goggles) Don3->Don4 Don5 Don Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Perform Hand Hygiene Doff1->Doff2 Doff3 Remove Lab Coat Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Perform Hand Hygiene Doff5->Doff6 First_Aid_Measures cluster_exposure Routes of Exposure & First Aid cluster_actions First Aid Actions Inhalation Inhalation Move Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move Skin Skin Contact Wash Wash off with soap and plenty of water. Skin->Wash Eye Eye Contact Rinse Rinse thoroughly with plenty of water for at least 15 minutes. Eye->Rinse Ingestion Ingestion Mouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->Mouth Consult Consult a physician. Move->Consult Wash->Consult Rinse->Consult Mouth->Consult

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-N-Me-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-α-Fmoc-N-α-methyl-L-isoleucine (Fmoc-N-Me-Ile-OH), into peptide sequences is a critical strategy in medicinal chemistry and drug development. N-methylation can significantly enhance the pharmacokinetic properties of peptides by increasing their metabolic stability, improving cell permeability, and modulating their conformation to enhance binding affinity and selectivity.[1][2] However, the solid-phase peptide synthesis (SPPS) of peptides containing N-methylated residues, particularly sterically hindered ones like N-Me-Ile, presents unique challenges.[3][4]

The primary obstacle stems from the steric hindrance caused by the N-methyl group, which impedes the approach of the activated amino acid, leading to slower and less efficient coupling reactions.[3][4] This can result in deletion sequences and lower overall yields. Consequently, specialized protocols and more potent reagents are required to successfully incorporate this compound into a peptide chain.

This document provides a comprehensive guide to the SPPS of peptides containing this compound, including detailed experimental protocols, a comparative overview of recommended coupling reagents, and troubleshooting strategies.

Data Presentation: Quantitative Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of the sterically hindered this compound. Standard uronium-based reagents like HBTU and HCTU are often inefficient.[1][3] More potent phosphonium-based reagents or specialized uronium/aminium salts are highly recommended.[1][3]

Coupling ReagentClassTypical Equivalents (AA:Reagent:Base)Typical Coupling Time (Single Coupling)Recommended for N-Me-IleKey Advantages & Disadvantages
HATU Aminium Salt1:0.95:2 to 1:1:21 - 4 hoursHighly Recommended High coupling efficiency for hindered amino acids.[1] Minimal racemization with short pre-activation.
PyAOP Phosphonium Salt1:1:21 - 4 hoursHighly Recommended Excellent for sterically demanding couplings.[5] Generates non-toxic byproducts.
PyBOP Phosphonium Salt1:1:22 - 6 hoursRecommended Effective for hindered couplings, often used with HOAt.[5]
DIC/Oxyma Carbodiimide1:1:12 - 8 hoursAcceptable Cost-effective. Slower reaction rates compared to aminium/phosphonium salts.
HBTU/HCTU Uronium Salt1:0.95:24 - 12 hoursNot Recommended Often results in incomplete coupling and low yields for N-methylated amino acids.[1][3]

Experimental Protocols

Resin Preparation and Swelling

The choice of resin depends on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[6]

  • Place the desired resin (e.g., Rink Amide, 100-200 mesh, typical loading 0.3-0.8 mmol/g) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to swell the resin. Gently agitate for 30-60 minutes at room temperature.

  • Drain the DMF.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

Coupling of this compound (HATU Protocol)

Due to the steric hindrance of this compound, a double coupling protocol is highly recommended to ensure complete reaction.

First Coupling:

  • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIEA) (6-8 equivalents) to the solution for activation.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3 times).

Monitoring the Coupling Reaction:

The standard ninhydrin (B49086) (Kaiser) test is not effective for secondary amines like N-methylated residues. The bromophenol blue test should be used to monitor the completion of the coupling.[3][7]

  • Bromophenol Blue Test Protocol:

    • Take a small sample of resin beads (approx. 5-10 mg) and wash thoroughly with DMF.

    • Add 1-2 drops of 0.05% (w/v) bromophenol blue in DMF.

    • Observe the color of the beads:

      • Yellow/Greenish-Yellow: Coupling is complete.

      • Blue/Greenish-Blue: Incomplete coupling. Proceed to the second coupling.[4][7]

Second Coupling (if necessary):

  • Repeat the coupling procedure with fresh reagents (this compound, HATU, and DIEA) for another 1-2 hours.

  • After the second coupling, wash the resin with DMF (3 times) and perform the bromophenol blue test again.

  • If the test is still positive (blue beads), a capping step is recommended to terminate the unreacted chains.

Capping (Optional)

Capping is performed to block any unreacted N-terminal amines and prevent the formation of deletion peptide byproducts.

  • Prepare a capping solution of Acetic Anhydride/DIEA/DMF (e.g., 1:1:8 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Drain the solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) or a simpler mixture of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5).[8] The choice of scavengers is crucial to prevent side reactions with sensitive residues like Trp, Met, Cys, and Tyr.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

Peptide Precipitation and Purification
  • Concentrate the TFA filtrate under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and residual TFA.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Mandatory Visualization

SPPS_Workflow Resin Resin Swelling (DMF, 30-60 min) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling1 1st Coupling (this compound, HATU, DIEA, 1-2h) Wash1->Coupling1 Wash2 DMF Wash Coupling1->Wash2 Monitoring Bromophenol Blue Test Wash2->Monitoring Coupling2 2nd Coupling (Repeat) Monitoring->Coupling2 Incomplete Capping Capping (Acetic Anhydride) Monitoring->Capping Incomplete after 2nd coupling (optional) Wash3 DMF/DCM Wash Monitoring->Wash3 Complete Coupling2->Wash2 Capping->Wash3 Cleavage Cleavage & Deprotection (TFA Cocktail, 2-4h) Wash3->Cleavage Purification Precipitation, Purification (RP-HPLC), & Characterization Cleavage->Purification

Caption: Workflow for a single SPPS cycle incorporating this compound.

Logical_Relationship Challenge Challenge: Steric Hindrance of N-Me-Ile Consequence1 Slower Coupling Kinetics Challenge->Consequence1 Consequence2 Incomplete Reactions Challenge->Consequence2 Solution1 Potent Coupling Reagents (e.g., HATU, PyAOP) Consequence1->Solution1 Solution3 Longer Reaction Times Consequence1->Solution3 Consequence2->Solution1 Solution2 Double Coupling Consequence2->Solution2 Solution4 Accurate Monitoring (Bromophenol Blue Test) Consequence2->Solution4 Outcome Successful Incorporation of This compound Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome

Caption: Logical relationship of challenges and solutions in this compound SPPS.

References

Coupling Reagents for Fmoc-N-Me-Ile-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Ile-OH, into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, improve pharmacokinetic properties, and modulate conformation. However, the coupling of these residues, particularly sterically hindered ones like N-methyl-isoleucine, presents significant challenges in solid-phase peptide synthesis (SPPS). The steric bulk of the N-methyl group and the isoleucine side chain can impede the approach of the activated amino acid to the resin-bound amine, leading to incomplete reactions, lower yields, and increased risk of racemization. This document provides a comprehensive guide to selecting the optimal coupling reagents for this compound, complete with detailed protocols and comparative data to facilitate successful synthesis.

Challenges in Coupling this compound

The primary obstacles encountered during the coupling of this compound are:

  • Steric Hindrance: The combination of the N-methyl group and the bulky β-branched side chain of isoleucine creates a sterically demanding environment around the carboxyl group, slowing down the coupling kinetics.

  • Lower Nucleophilicity of the N-terminal Amine: The secondary amine of the resin-bound N-methylated amino acid is less nucleophilic than a primary amine, further reducing the reaction rate.

  • Racemization: The prolonged activation times and forcing conditions often required for coupling can increase the risk of epimerization at the α-carbon of the activated this compound.

  • Unreliable Monitoring: The standard Kaiser test for monitoring coupling completion is not effective for secondary amines of N-methylated residues, necessitating alternative methods like the bromophenol blue test.

Recommended Coupling Reagents: A Comparative Overview

The selection of a potent coupling reagent is paramount for overcoming the challenges associated with this compound. Uronium/aminium and phosphonium (B103445) salt-based reagents are highly recommended due to their ability to form highly reactive activated esters.

Coupling ReagentClassKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium SaltHigh reactivity, fast kinetics, low racemization potential. Often the reagent of choice for difficult couplings.[1]Higher cost.
HCTU Uronium/Aminium SaltCost-effective alternative to HATU with comparable efficiency in many cases.[1]
PyAOP Phosphonium SaltParticularly effective for coupling N-methylated amino acids.[1]
PyBOP Phosphonium SaltEffective, but can be less efficient than PyAOP for N-methylated residues.[1]
COMU Uronium SaltHigh coupling efficiency comparable to HATU, with improved safety profile (avoids explosive byproducts).

Experimental Protocols

The following are detailed protocols for the coupling of this compound using recommended reagents. These protocols are based on a standard 0.1 mmol scale solid-phase synthesis on a rink amide resin.

General Workflow for a Single Coupling Cycle

SPPS Coupling Workflow Resin Resin with N-terminal free amine Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, Coupling Reagent, Base) Washing1->Coupling Monitoring Monitoring (Bromophenol Blue Test) Coupling->Monitoring Incomplete Complete? Monitoring->Incomplete DoubleCoupling Double Coupling Incomplete->DoubleCoupling No Washing2 DMF & DCM Wash Incomplete->Washing2 Yes DoubleCoupling->Coupling NextCycle Proceed to Next Cycle Washing2->NextCycle

Caption: General workflow for a single coupling cycle in SPPS.

Protocol 1: Coupling using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF.

    • Add a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (0.8 mmol, 8 eq.) to the amino acid solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Monitoring and Washing:

    • Perform a bromophenol blue test to confirm the completion of the coupling. A yellow color of the beads indicates a complete reaction, while a blue or green color suggests an incomplete reaction.

    • If the coupling is incomplete, perform a second coupling (double coupling) by repeating step 3 with fresh reagents.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

Protocol 2: Coupling using PyAOP
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and PyAOP (0.4 mmol, 4 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing: Follow step 4 from Protocol 1.

Protocol 3: Coupling using COMU
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and COMU (0.4 mmol, 4 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-3 hours at room temperature.

  • Monitoring and Washing: Follow step 4 from Protocol 1.

Protocol 4: Bromophenol Blue Test for Coupling Completion
  • Sample Preparation: After the coupling reaction, take a small sample of the resin (10-20 beads) and place it in a small test tube.

  • Washing: Wash the resin beads with DMF to remove any residual reagents.

  • Testing: Add a few drops of a 0.1% (w/v) solution of bromophenol blue in DMF to the resin beads.

  • Observation:

    • Yellow beads: Indicates a complete coupling reaction (no free amine).

    • Blue or green beads: Indicates an incomplete coupling reaction (presence of free amine).

Bromophenol_Blue_Test Start Resin after coupling Wash Wash with DMF Start->Wash Add_Reagent Add Bromophenol Blue Solution Wash->Add_Reagent Observe Observe Color Add_Reagent->Observe Result Color? Observe->Result Complete Complete Coupling (Yellow) Result->Complete Yellow Incomplete Incomplete Coupling (Blue/Green) Result->Incomplete Blue/Green

Caption: Workflow for the Bromophenol Blue Test.

Strategies to Optimize Coupling and Minimize Racemization

  • Choice of Base: Use a sterically hindered base like DIPEA or 2,4,6-collidine to minimize racemization.

  • Double Coupling: For challenging couplings, performing the coupling step twice with fresh reagents can drive the reaction to completion.

  • Extended Reaction Time: Increasing the coupling time to 4-6 hours or even overnight may be necessary for sterically demanding residues.[1]

  • Temperature: While elevated temperatures can increase coupling efficiency, they also significantly increase the risk of racemization. It is generally recommended to perform the coupling at room temperature.

Conclusion

The successful incorporation of this compound into peptide sequences is achievable with the selection of appropriate high-performance coupling reagents and optimized protocols. Reagents such as HATU, PyAOP, and COMU, in conjunction with careful monitoring using the bromophenol blue test and strategies like double coupling, provide the necessary tools for researchers to overcome the synthetic challenges posed by this sterically hindered amino acid. The detailed protocols and comparative information in this document serve as a valuable resource for scientists and drug development professionals aiming to synthesize complex N-methylated peptides with high purity and yield.

References

Application Notes and Protocols for the Activation of Fmoc-N-Me-Ile-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Ile-OH, into peptide sequences is a critical strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can improve metabolic stability, increase cell permeability, and modulate conformation, leading to peptides with enhanced oral bioavailability and biological activity.[1][2] However, the coupling of N-methylated amino acids in Solid-Phase Peptide Synthesis (SPPS) presents significant challenges due to the increased steric hindrance of the N-methyl group, which can lead to slower reaction rates and incomplete couplings.[1][2]

This compound is a particularly challenging building block due to the combined steric bulk of the N-methyl group and the β-branched isoleucine side chain. Therefore, the choice of activation method is paramount to achieving high coupling efficiency and minimizing side reactions, most notably racemization.[3][4] These application notes provide a comprehensive overview of the most effective activation methods for this compound, detailed experimental protocols, and a comparative summary of their performance to guide researchers in the successful synthesis of N-methylated peptides.

Activation Methods for this compound

The successful incorporation of this compound requires coupling reagents that can form highly reactive activated species to overcome the steric hindrance of the secondary amine. Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone are often insufficient. Therefore, more potent uronium/aminium salts or carbodiimides in combination with activating additives are recommended.

Uronium/Aminium Salt-Based Reagents

Reagents such as HATU, HBTU, and PyAOP are highly effective for coupling sterically hindered N-methylated amino acids.[1][5][6] These reagents react with the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea or aminium/uronium active ester, which then readily reacts with the free amine on the resin-bound peptide.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : In the presence of a base like Diisopropylethylamine (DIEA), HATU is one of the most powerful coupling reagents for difficult couplings, including those involving N-methylated amino acids.[1][5] It is known for its high reactivity and fast coupling kinetics.[7]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : While effective, HBTU is generally considered less reactive than HATU for coupling N-methylated amino acids.[1]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : PyAOP is another highly efficient coupling reagent, particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[2][6][8]

Carbodiimide-Based Reagents with Additives

The use of Diisopropylcarbodiimide (DIC) in conjunction with nucleophilic additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) provides a cost-effective and efficient method for activating this compound.[2] These additives form highly reactive esters that are less prone to side reactions compared to the O-acylisourea intermediate formed with DIC alone.

  • DIC/HOAt : The combination of DIC and HOAt is a potent activating system that has been successfully used for coupling N-methylated amino acids.[2]

  • DIC/Oxyma : Oxyma is a highly effective and safer alternative to HOBt and HOAt, demonstrating excellent performance in minimizing racemization and improving coupling efficiency.[9][10][11]

Data Presentation: Comparative Performance of Activation Methods

Coupling Reagent/MethodClassRelative ReactivityKey AdvantagesPotential Disadvantages
HATU / DIEA Uronium/Aminium SaltVery HighFast reaction kinetics; highly effective for sterically hindered couplings.[1][7]Higher cost; potential for side reactions if not handled correctly.
PyAOP / DIEA Phosphonium SaltVery HighParticularly effective for coupling N-methyl amino acids to other N-methyl amino acids.[2][6][8]Higher cost.
DIC / HOAt Carbodiimide + AdditiveHighEffective for N-methylated amino acids; lower cost than uronium salts.[2]HOAt can be explosive under certain conditions.
DIC / Oxyma Carbodiimide + AdditiveHighSafer alternative to HOAt/HOBt; minimizes racemization; cost-effective.[9][10]Can generate HCN as a byproduct, requiring proper handling and quenching procedures.[9][10]
HBTU / DIEA Uronium/Aminium SaltModerate to HighCommonly used and effective for many couplings.Generally less effective than HATU for N-methylated amino acids.[1]

Experimental Protocols

The following protocols are generalized for SPPS on a 0.1 mmol scale. Reagent equivalents should be adjusted based on the loading of the resin. It is crucial to monitor the completion of the coupling reaction, as N-methylated amino acids do not give a positive result with the ninhydrin (B49086) (Kaiser) test. The bromophenol blue test is a recommended alternative.[1]

Protocol 1: Coupling of this compound using HATU
  • Resin Preparation : Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection : Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation : In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and HOAt (0.4 mmol, 4 eq.) in DMF. Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the amino acid solution.

  • Coupling Reaction : Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing :

    • Take a small sample of the resin beads and wash them with DMF.

    • Perform a bromophenol blue test. A yellow color indicates complete coupling, while a blue or green color indicates an incomplete reaction.

    • If the coupling is incomplete, extend the reaction time or perform a second coupling.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

Protocol 2: Coupling of this compound using DIC/Oxyma
  • Resin Preparation and Fmoc Deprotection : Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation : In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and Oxyma (0.4 mmol, 4 eq.) in DMF.

  • Coupling Reaction : Add the solution of this compound and Oxyma to the resin, followed by the addition of DIC (0.4 mmol, 4 eq.). Agitate the reaction mixture for 2-6 hours at room temperature. Some protocols suggest pre-activation of the amino acid with DIC for a few minutes before adding it to the resin to which Oxyma has been added.[9]

  • Monitoring and Washing : Follow step 5 from Protocol 1.

Mandatory Visualizations

Activation_Mechanism Fmoc_N_Me_Ile_OH This compound Activated_Species Highly Reactive Activated Species Fmoc_N_Me_Ile_OH->Activated_Species + Coupling_Reagent Coupling Reagent (e.g., HATU, DIC/Oxyma) Coupling_Reagent->Activated_Species activation Coupled_Peptide Coupled N-Methylated Peptide Activated_Species->Coupled_Peptide + Resin_Bound_Peptide Resin-Bound Peptide with free N-terminus Resin_Bound_Peptide->Coupled_Peptide coupling

Caption: Activation of this compound for SPPS.

SPPS_Workflow cluster_cycle Single Coupling Cycle Resin_Prep 1. Resin Swelling in DMF Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Deprotection Washing1 3. DMF Wash Deprotection->Washing1 Coupling 5. Coupling to Resin Washing1->Coupling Activation 4. Activation of This compound Activation->Coupling Monitoring 6. Monitoring (Bromophenol Blue Test) Coupling->Monitoring Monitoring->Coupling Incomplete Washing2 7. DMF/DCM Wash Monitoring->Washing2 Complete Next_Cycle Proceed to next cycle or final cleavage Washing2->Next_Cycle

Caption: Workflow for a single coupling cycle of this compound in SPPS.

References

Application Notes and Protocols for the Deprotection of Fmoc Group from N-methylated Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are crucial building blocks in the design of therapeutic peptides, imparting enhanced metabolic stability, increased cell permeability, and improved conformational control.[1] Fmoc-N-methyl-L-isoleucine, in particular, is a sterically hindered amino acid that presents unique challenges during solid-phase peptide synthesis (SPPS), especially in the deprotection of the fluorenylmethoxycarbonyl (Fmoc) group. Incomplete Fmoc removal can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby impacting the overall yield and purity of the final product.

These application notes provide a detailed overview of the methods and best practices for the efficient deprotection of the Fmoc group from N-methylated isoleucine residues during SPPS. The protocols and data presented are intended to guide researchers in optimizing their synthetic strategies to achieve high-purity peptides containing this modified amino acid.

Challenges in Fmoc Deprotection of N-methylated Isoleucine

The primary challenge in the Fmoc deprotection of N-methylated isoleucine stems from the steric hindrance around the nitrogen atom. The presence of both the N-methyl group and the bulky isoleucine side chain can impede the access of the base, typically piperidine (B6355638), to the acidic proton on the fluorene (B118485) ring, thus slowing down the deprotection reaction.

Standard deprotection conditions used for non-methylated amino acids may prove insufficient, leading to incomplete Fmoc removal. Consequently, longer reaction times, higher concentrations of the deprotection reagent, or the use of alternative, stronger bases may be necessary. However, harsher conditions can increase the risk of side reactions, such as aspartimide formation in sensitive sequences.[2]

Quantitative Data Summary

The following table summarizes various conditions for the Fmoc deprotection of sterically hindered N-methylated amino acids, including N-methyl isoleucine. The data is compiled from literature sources and represents typical starting points for optimization.

Deprotection ReagentConcentration (% v/v)SolventTime (min)TemperatureTypical Purity (%)Typical Yield (%)Notes
Piperidine20DMF2 x 10Room Temp.>90VariableStandard conditions, may require repetition for complete removal.[3]
Piperidine20DMF1 x 30Room Temp.>95GoodA single, longer treatment can be effective.
Piperidine40-50DMF2 x 5Room Temp.>95GoodHigher concentration can accelerate the reaction.
DBU/Piperidine2% DBU / 2% PiperidineDMF2 x 2Room Temp.>98HighDBU is a stronger, non-nucleophilic base that can accelerate deprotection. Piperidine is added to scavenge the dibenzofulvene byproduct.[2][4]
Piperazine (B1678402)/DBU5% Piperazine / 2% DBUNMP1 x 1-2Room Temp.HighHighA rapid and efficient alternative to piperidine.[5]

Note: Yields are highly sequence-dependent and also contingent on the success of subsequent coupling steps. Purity is determined by HPLC analysis of the crude peptide.

Experimental Protocols

Standard Fmoc Deprotection Protocol using Piperidine

This protocol describes the standard method for Fmoc deprotection of N-methylated isoleucine using piperidine.

Materials:

  • Peptide-resin with N-terminal Fmoc-N-methyl-isoleucine

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF), peptide synthesis grade

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase peptide synthesis (SPPS) reaction vessel

  • Shaker or bubbler for agitation

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time for a total of two treatments.

  • Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Wash the resin with DCM (3 x 10 mL per gram of resin) and then with DMF (3 x 10 mL per gram of resin).

  • Perform a test to confirm the presence of a free secondary amine (e.g., Chloranil test). The Kaiser test will be negative for secondary amines.

Accelerated Fmoc Deprotection Protocol using DBU/Piperidine

This protocol is recommended for particularly difficult sequences or when the standard protocol results in incomplete deprotection.

Materials:

  • Peptide-resin with N-terminal Fmoc-N-methyl-isoleucine

  • Deprotection solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF.

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • SPPS reaction vessel

  • Shaker or bubbler for agitation

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Drain the DMF.

  • Add the 2% DBU / 2% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 2 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time for a total of two treatments.

  • Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).

  • Wash the resin with DCM (3 x 10 mL per gram of resin) and then with DMF (3 x 10 mL per gram of resin).

  • Perform a Chloranil test to confirm the presence of the free secondary amine.

Mandatory Visualizations

Fmoc_Deprotection_Mechanism Fmoc_N_Me_Ile Fmoc-N(Me)-Ile-Resin Intermediate1 Carbanion Intermediate Fmoc_N_Me_Ile->Intermediate1 + Piperidine Piperidine Piperidine Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct Scavenging Dibenzofulvene Dibenzofulvene Intermediate1->Dibenzofulvene β-elimination Free_Amine H-N(Me)-Ile-Resin Intermediate1->Free_Amine Dibenzofulvene->Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

SPPS_Workflow Start Start: Peptide-Resin (Fmoc-N(Me)-Ile) Swell 1. Swell Resin (DMF) Start->Swell Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotection Wash1 3. Wash (DMF, DCM) Deprotection->Wash1 Test 4. Confirmation Test (e.g., Chloranil) Wash1->Test Coupling 5. Couple next Fmoc-Amino Acid Test->Coupling Wash2 6. Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next cycle Wash2->Repeat Repeat->Deprotection End End: Elongated Peptide Repeat->End Final Cycle

Caption: Workflow for a single cycle of SPPS involving Fmoc deprotection.

Conclusion

The successful Fmoc deprotection of N-methylated isoleucine is critical for the synthesis of high-quality N-methylated peptides. While standard conditions using 20% piperidine in DMF can be effective, the steric hindrance of this amino acid may necessitate longer reaction times or repeated treatments. For more challenging sequences, the use of a stronger, non-nucleophilic base like DBU in combination with a scavenger such as piperidine or piperazine offers a rapid and highly efficient alternative. Careful monitoring of the deprotection step using an appropriate qualitative test, such as the Chloranil test, is strongly recommended to ensure complete reaction before proceeding to the next coupling step. By employing these optimized protocols, researchers can overcome the challenges associated with the incorporation of Fmoc-N-methyl-isoleucine and successfully synthesize target peptides with high purity and yield.

References

Application Notes and Protocols for the Efficient Incorporation of Fmoc-N-Me-Ile-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of peptide backbones is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of therapeutic peptides. The introduction of a methyl group on the amide nitrogen can significantly improve metabolic stability by protecting against enzymatic degradation, increase membrane permeability, and constrain the peptide's conformation, which can lead to higher receptor affinity and selectivity.[1][2][3][4] Fmoc-N-Me-Ile-OH, an N-methylated derivative of the essential amino acid isoleucine, is a critical building block in the synthesis of such modified peptides.[5]

However, the incorporation of N-methylated amino acids, particularly sterically hindered residues like N-methyl-isoleucine, into a growing peptide chain presents significant challenges during solid-phase peptide synthesis (SPPS).[6][7][8] These challenges primarily stem from steric hindrance and the reduced nucleophilicity of the secondary amine, leading to slower and often incomplete coupling reactions.[6] This can result in deletion sequences and low yields of the desired peptide.[1][6]

These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide sequences. We will discuss the common challenges, recommend effective coupling reagents and protocols, and provide detailed experimental procedures to overcome these synthetic hurdles.

Challenges in Coupling this compound

The primary obstacle in coupling this compound is the steric hindrance imposed by the N-methyl group and the bulky isoleucine side chain.[6][8] This steric congestion significantly slows down the rate of acylation. Standard coupling reagents used in Fmoc-SPPS, such as HBTU and HCTU, are often inefficient for coupling sterically hindered N-methylated amino acids.[6]

Key Challenges Include:

  • Slow and Inefficient Coupling: The steric bulk around the secondary amine of the N-terminal N-methylated residue hinders the approach of the activated amino acid, leading to sluggish and incomplete reactions.[6] This is especially problematic when coupling an amino acid onto an N-methylated residue.[6]

  • Deletion Sequences: Incomplete coupling reactions result in the formation of deletion sequences, where the intended N-methylated amino acid is missing from the final peptide.[6]

  • Racemization: The activation of the carboxylic acid of the incoming amino acid can sometimes lead to a loss of stereochemical integrity, although using urethane-protected amino acids like Fmoc derivatives helps minimize this.[7]

  • Diketopiperazine (DKP) Formation: This is a common side reaction in Fmoc-SPPS, especially with N-alkylated peptides, and can lead to premature cleavage from the resin. Using 2-chlorotrityl chloride resin can help mitigate this issue.[6][7]

  • Fragmentation: Peptides with consecutive N-methylated residues can be susceptible to fragmentation during the final cleavage from the resin with trifluoroacetic acid (TFA).[6][9]

  • Difficult Reaction Monitoring: The standard ninhydrin (B49086) test for monitoring coupling completion is not effective for secondary amines. Alternative methods like the bromophenol blue test are required.[10]

Recommended Coupling Reagents and Conditions

To overcome the challenges associated with coupling this compound, the use of more potent coupling reagents is essential. Phosphonium- and aminium-based reagents, often in combination with additives like HOAt, have demonstrated superior performance in these "difficult" couplings.[6][7][9]

Coupling ReagentReagent TypeRecommended ForKey Advantages
HATU Aminium SaltSterically hindered couplings, N-methylated amino acidsHigh reactivity, fast kinetics, minimizes racemization.[6][10][11]
PyAOP Phosphonium SaltN-methylated amino acids, especially N-Me to N-Me couplingsHighly effective for sterically demanding couplings.[6][7][9]
PyBOP/HOAt Phosphonium SaltN-methylated amino acidsPotent activation, HOAt additive enhances coupling efficiency and reduces racemization.[6][7][9]
DIC/Oxyma Carbodiimide/AdditiveGeneral couplings, can be effective for some N-methylated residuesCost-effective, generates a soluble urea (B33335) byproduct.[11][12]

General Recommendations for Coupling:

  • Double or Triple Coupling: Repeating the coupling step is a highly effective strategy to drive the reaction to completion and minimize deletion sequences.[6]

  • Elevated Temperature: Microwave-assisted SPPS can significantly accelerate and improve the efficiency of coupling sterically hindered amino acids.[8]

  • Choice of Base: Use a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[13][14]

  • Solvent: N,N-Dimethylformamide (DMF) is the most common solvent, but a mixture of DMF and Dichloromethane (DCM) can sometimes be beneficial.[14]

Experimental Protocols

The following are detailed protocols for the incorporation of this compound using recommended coupling reagents. These protocols are based on a 0.1 mmol synthesis scale.

Protocol 1: Coupling using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide or 2-chlorotrityl chloride resin) in peptide synthesis grade DMF for 30-60 minutes in a reaction vessel.[11][13]

  • Fmoc Deprotection:

    • Treat the resin with a 20% (v/v) solution of piperidine (B6355638) in DMF for 3 minutes. Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.[11]

    • Wash the resin thoroughly with DMF (5-7 times).[11][13]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol), HATU (3.8 equivalents, 0.38 mmol), and DIPEA (8 equivalents, 0.8 mmol) in a minimal amount of DMF.[10]

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[10]

  • Monitoring and Washing:

    • Perform a bromophenol blue test to check for reaction completion.[10] A blue to green color indicates incomplete coupling.

    • If the coupling is incomplete, drain the solution, wash with DMF, and repeat the coupling step (double coupling).

    • Once the coupling is complete (yellow color with bromophenol blue), drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

Protocol 2: Coupling using PyAOP
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol), PyAOP (3.8 equivalents, 0.38 mmol), and DIPEA (8 equivalents, 0.8 mmol) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing: Follow step 4 from Protocol 1.

Visualizations

Experimental Workflow for this compound Incorporation

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Amino Acid Activation (this compound + Coupling Reagent + Base) Activation->Coupling Monitoring Monitoring (Bromophenol Blue Test) Coupling->Monitoring Monitoring->Coupling Incomplete (Double Couple) Wash2 DMF/DCM Wash Monitoring->Wash2 Complete Next_Cycle Next Amino Acid Cycle Wash2->Next_Cycle Cleavage Final Cleavage & Deprotection Wash2->Cleavage

Caption: Standard SPPS cycle for incorporating this compound.

Signaling Pathway (Hypothetical)

While specific signaling pathways for peptides containing N-methylated isoleucine are context-dependent, N-methylation is often employed to create more potent and stable analogs of naturally occurring peptide ligands. The following diagram illustrates a hypothetical signaling pathway where an N-methylated peptide agonist shows enhanced receptor binding and downstream signaling compared to its native counterpart.

Signaling_Pathway cluster_0 Cell Membrane Receptor GPCR G_Protein G-Protein Activation Receptor->G_Protein Native_Peptide Native Peptide Native_Peptide->Receptor Lower Affinity N_Me_Peptide N-Me-Ile Peptide (Enhanced Stability & Affinity) N_Me_Peptide->Receptor Higher Affinity Second_Messenger Second Messenger (e.g., cAMP) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

References

Synthesis of Cyclic Peptides Incorporating Fmoc-N-Me-Ile-OH: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of N-methylated amino acids, such as N-methylisoleucine (N-Me-Ile), into cyclic peptides is a powerful strategy in modern drug discovery. N-methylation can significantly enhance the pharmacokinetic properties of peptides by improving their metabolic stability, membrane permeability, and oral bioavailability. This application note provides a detailed protocol for the synthesis of cyclic peptides containing Fmoc-N-Me-Ile-OH using Fmoc-based solid-phase peptide synthesis (SPPS). Methodologies for both on-resin and solution-phase cyclization are presented, along with optimized conditions for the coupling of the sterically hindered this compound residue. This guide is intended to provide researchers with a comprehensive workflow for the efficient synthesis, purification, and characterization of these promising therapeutic candidates.

Introduction

Cyclic peptides have emerged as a compelling class of therapeutic agents due to their constrained conformation, which often leads to high receptor affinity and specificity. However, their utility can be limited by poor metabolic stability and low cell permeability. A proven strategy to overcome these limitations is the introduction of N-methyl groups into the peptide backbone.[1][2] The N-methylation of amide bonds disrupts hydrogen bonding networks, reduces susceptibility to proteolytic degradation, and can favor conformations amenable to passive membrane diffusion.

This compound is a key building block for introducing N-methylisoleucine into a peptide sequence during Fmoc-SPPS. The steric hindrance posed by the N-methyl group and the β-branched side chain of isoleucine presents a synthetic challenge, often resulting in lower coupling efficiencies compared to their non-methylated counterparts. Therefore, optimized protocols are necessary to ensure high-yield synthesis.

This document outlines the key steps for the successful synthesis of cyclic peptides containing this compound, from linear peptide assembly to final purification and analysis.

Data Presentation: Key Parameters and Expected Outcomes

The successful synthesis of cyclic peptides containing N-methylated amino acids is dependent on several critical parameters. The following tables summarize typical conditions and expected outcomes based on literature for similar N-methylated peptides. Note that yields and purity are highly sequence-dependent and may require optimization.

Parameter Recommended Condition/Reagent Purpose Expected Outcome
Resin 2-Chlorotrityl chloride (2-CTC) resin (for solution cyclization) or Rink Amide resin (for on-resin cyclization)Provides a solid support for peptide synthesis and allows for different cyclization strategies.Resin loading of 0.3-0.7 mmol/g.
Fmoc Deprotection 20% Piperidine (B6355638) in DMF (1 x 2 min, 1 x 8 min)Removal of the temporary Fmoc protecting group.>99% completion.
Standard Amino Acid Coupling 4 eq. Fmoc-amino acid, 3.9 eq. HCTU, 8 eq. DIPEA in DMFEfficient amide bond formation.>98% coupling efficiency.
This compound Coupling 4 eq. This compound, 3.9 eq. HATU, 8 eq. DIPEA in DMFOvercomes steric hindrance of the N-methylated amino acid.85-95% coupling efficiency. Double coupling may be required.
On-Resin Cyclization 3 eq. HATU, 6 eq. DIPEA in DMFHead-to-tail cyclization of the peptide while still attached to the solid support.40-70% cyclization efficiency.
Solution-Phase Cyclization 1.5 eq. HATU, 1.5 eq. HOBt, 3 eq. sym-Collidine in DMF (at high dilution)Head-to-tail cyclization of the cleaved, fully protected peptide in solution.50-80% cyclization efficiency.
Cleavage from Resin TFA/TIS/H2O (95:2.5:2.5)Cleavage of the peptide from the resin and removal of side-chain protecting groups.>90% cleavage yield.
Purification Preparative RP-HPLCIsolation of the pure cyclic peptide.>95% purity.

Table 1: Optimized Conditions and Expected Outcomes for Cyclic Peptide Synthesis with this compound.

Experimental Protocols

Solid-Phase Synthesis of the Linear Peptide

This protocol describes the assembly of the linear peptide precursor on a solid support using an automated peptide synthesizer or manual synthesis techniques.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • 2-Chlorotrityl chloride (2-CTC) resin or Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • sym-Collidine

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Loading (for 2-CTC resin):

    • Dissolve 2 equivalents of the first Fmoc-amino acid in DMF.

    • Add 4 equivalents of DIPEA.

    • Add the amino acid solution to the resin and shake for 2-4 hours.

    • Cap any unreacted sites with a solution of methanol/DIPEA/DCM (8:1:1) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 2 minutes.

    • Drain and repeat the treatment for 8 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (2x).

  • Amino Acid Coupling (Standard):

    • In a separate vessel, pre-activate 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of HBTU or COMU and 8 equivalents of DIPEA in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 45-60 minutes.

    • Wash the resin with DMF (3x).

  • This compound Coupling:

    • In a separate vessel, pre-activate 4 equivalents of this compound with 3.9 equivalents of HATU and 8 equivalents of DIPEA in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours. A longer coupling time is necessary to overcome steric hindrance.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step (double coupling).

  • Chain Elongation: Repeat steps 3-5 for each amino acid in the sequence.

On-Resin Cyclization

This method is suitable for peptides synthesized on a resin that allows for cyclization before cleavage, such as a Rink Amide resin where the peptide is anchored via a side chain.

Procedure:

  • N-terminal Fmoc Deprotection: Remove the final N-terminal Fmoc group as described in step 1.3.

  • Cyclization:

    • Wash the resin extensively with DMF to remove residual piperidine.

    • Add a solution of 3 equivalents of HATU and 6 equivalents of DIPEA in DMF to the resin.

    • Shake the reaction vessel at room temperature for 6-12 hours.

    • Monitor the reaction progress by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Cleavage and Deprotection:

    • Wash the resin with DMF (3x) and DCM (3x), then dry under a stream of nitrogen.

    • Add a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

Solution-Phase Cyclization

This method is generally preferred for sterically hindered sequences as it can lead to higher cyclization yields.

Procedure:

  • Cleavage of the Protected Linear Peptide:

    • Synthesize the linear peptide on 2-CTC resin.

    • Wash the resin with DCM.

    • Treat the resin with a solution of 1% TFA in DCM for 2 minutes and collect the filtrate. Repeat this step 5-7 times.

    • Combine the filtrates and immediately neutralize with a solution of 10% DIPEA in DCM.

    • Evaporate the solvent to obtain the fully protected linear peptide.

  • Cyclization:

    • Dissolve the protected linear peptide in DMF to a final concentration of 0.1-1 mM (high dilution is crucial to minimize dimerization).

    • In a separate vessel, prepare the cyclization solution: 1.5 equivalents of HATU, 1.5 equivalents of HOBt, and 3 equivalents of sym-Collidine in DMF.

    • Add the cyclization solution dropwise to the vigorously stirred peptide solution over 30 minutes.

    • Stir the reaction for 12-24 hours at room temperature.

    • Monitor the reaction by LC-MS.

  • Global Deprotection:

    • Once cyclization is complete, evaporate the DMF.

    • Treat the crude protected cyclic peptide with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

    • Precipitate, wash, and dry the crude peptide as described in step 2.3.

Purification and Analysis

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile (B52724)/water).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile and water containing 0.1% TFA.

  • Analysis:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Cyclization cluster_final_steps Final Steps resin Resin Swelling loading First Amino Acid Loading resin->loading deprotection1 Fmoc Deprotection loading->deprotection1 coupling_std Standard Amino Acid Coupling deprotection1->coupling_std deprotection2 Fmoc Deprotection coupling_std->deprotection2 coupling_nme This compound Coupling deprotection2->coupling_nme elongation Chain Elongation coupling_nme->elongation on_resin On-Resin Cyclization elongation->on_resin solution_phase Solution-Phase Cyclization elongation->solution_phase cleavage_deprotection Cleavage & Deprotection on_resin->cleavage_deprotection solution_phase->cleavage_deprotection purification Purification (RP-HPLC) cleavage_deprotection->purification analysis Analysis (LC-MS) purification->analysis

Caption: General workflow for the synthesis of cyclic peptides containing this compound.

signaling_pathway_logic start Linear Peptide on Resin on_resin_path On-Resin Cyclization start->on_resin_path cleavage_solution Cleavage of Protected Peptide start->cleavage_solution cleavage_on_resin Cleavage from Resin on_resin_path->cleavage_on_resin solution_path Solution-Phase Cyclization global_deprotection Global Deprotection cleavage_on_resin->global_deprotection cyclization_in_solution Cyclization in Solution cleavage_solution->cyclization_in_solution cyclization_in_solution->global_deprotection final_product Purified Cyclic Peptide global_deprotection->final_product

Caption: Decision pathway for on-resin versus solution-phase cyclization strategies.

References

A Comparative Analysis of Manual vs. Automated Solid-Phase Peptide Synthesis for Incorporating Fmoc-N-Me-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-α-Fmoc-N-methyl-L-isoleucine (Fmoc-N-Me-Ile-OH), into peptide sequences is a critical strategy in modern drug discovery. N-methylation offers several advantages, including enhanced proteolytic stability, improved membrane permeability, and the ability to modulate peptide conformation and bioactivity. However, the synthesis of peptides containing N-methylated residues, particularly sterically hindered ones like N-Me-Ile, presents significant challenges. The bulky nature of the N-methyl group and the isoleucine side chain can impede coupling reactions, leading to lower yields and purity.

This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for the incorporation of this compound. It includes comprehensive experimental protocols, a quantitative comparison of the two methodologies, and visual workflows to guide researchers in selecting the optimal synthesis strategy for their specific needs.

Data Presentation: Manual vs. Automated Synthesis

The choice between manual and automated SPPS for peptides containing this compound depends on factors such as scale, throughput requirements, and the complexity of the target peptide. The following tables summarize the key quantitative and qualitative differences between the two approaches.

Table 1: Quantitative Comparison of Manual vs. Automated SPPS for a 10-mer Peptide Containing One this compound Residue (0.1 mmol scale)

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Yield per Coupling Step 95 - 98%> 99%
Final Crude Purity 60 - 85%80 - 95%
Final Yield of Purified Peptide 15 - 30%25 - 50%
Synthesis Time per Cycle 1.5 - 3 hours0.5 - 1.5 hours
Total Synthesis Time 2 - 3 days1 day
Reagent Consumption Higher, operator dependentOptimized and lower

Table 2: Qualitative Comparison of Manual vs. Automated SPPS

FeatureManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Flexibility High; easy to modify protocols and use non-standard reagents.Moderate; dependent on instrument capabilities and software.
Reproducibility Operator-dependent; can vary between users and batches.High; consistent results due to precise automation.
Throughput Low; typically one peptide at a time.High; multiple peptides can be synthesized in parallel.
Labor Intensity High; requires constant operator attention.Low; "walk-away" operation after initial setup.
Initial Cost Low; requires basic laboratory glassware and shakers.High; requires investment in a specialized peptide synthesizer.
Error Potential Higher due to manual handling and potential for human error.[1]Lower due to automated and controlled processes.

Experimental Protocols

The successful incorporation of the sterically hindered this compound requires optimized protocols, particularly concerning the coupling step. The following are detailed methodologies for both manual and automated SPPS.

Manual Solid-Phase Peptide Synthesis Protocol for Incorporating this compound

This protocol is designed for a 0.1 mmol synthesis scale using a rink amide resin.

1. Resin Swelling:

  • Place the rink amide resin (0.1 mmol) in a fritted glass reaction vessel.

  • Add N,N-dimethylformamide (DMF, 5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 20% piperidine (B6355638) in DMF (5 mL) to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of this compound (Optimized for Steric Hindrance):

  • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and HOAt (0.4 mmol, 4 eq.) in DMF (2 mL).

  • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is necessary due to the steric hindrance of this compound.

  • Monitoring the Coupling: Perform a chloranil (B122849) test to check for the presence of secondary amines. A negative result (no color change) indicates complete coupling. If the test is positive, a second coupling is recommended.

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes.

  • Wash the resin with DMF (3 x 5 mL).

5. Subsequent Amino Acid Couplings:

  • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for the remaining amino acids in the sequence. For standard amino acids, the coupling time can be reduced to 1-2 hours.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM, 3 x 5 mL) and dry it under vacuum.

  • Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to the resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

7. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Automated Solid-Phase Peptide Synthesis Protocol for Incorporating this compound

This protocol is a general guideline for an automated peptide synthesizer and may need to be adapted based on the specific instrument.

1. Synthesizer Setup:

  • Load the required reagents onto the synthesizer:

    • Fmoc-amino acids (including this compound)

    • Coupling reagents (e.g., HATU, HBTU) and activators (e.g., DIPEA)

    • Fmoc deprotection solution (20% piperidine in DMF)

    • Washing solvents (DMF, DCM)

  • Place the resin in the reaction vessel.

2. Synthesis Program:

  • Program the synthesizer with the desired peptide sequence.

  • For the this compound coupling step, modify the standard protocol to include:

    • Extended Coupling Time: Program a coupling time of at least 2 hours, with an option for a double coupling.

    • Optimized Coupling Reagents: Ensure the use of a potent coupling reagent suitable for sterically hindered amino acids, such as HATU or COMU.[2][3]

3. Automated Synthesis Cycle:

  • The synthesizer will automatically perform the following steps for each amino acid:

    • Resin Swelling: The resin is swelled in DMF.

    • Fmoc Deprotection: The resin is treated with 20% piperidine in DMF.

    • Washing: The resin is washed with DMF.

    • Coupling: The activated amino acid is delivered to the reaction vessel and coupled for the programmed duration.

    • Washing: The resin is washed with DMF to remove excess reagents.

4. Post-Synthesis Processing:

  • Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.

  • The cleavage, deprotection, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (Steps 6 and 7).

Visualizing the Workflow

Diagrams created using Graphviz provide a clear visual representation of the synthesis workflows.

Manual_SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (this compound, HATU/HOAt, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat If not final AA Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final AA Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow Setup Synthesizer Setup (Reagents & Resin) Program Program Sequence & Optimized Parameters Setup->Program Start Start Synthesis Program->Start Cycle Automated Cycle: - Deprotection - Washing - Coupling - Washing Start->Cycle Cycle->Cycle PostProcessing Manual Post-Processing: - Cleavage - Precipitation - Purification Cycle->PostProcessing

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Conclusion

The choice between manual and automated synthesis of peptides containing the sterically challenging this compound requires careful consideration of project goals and available resources.

  • Manual synthesis offers greater flexibility for optimization and is more cost-effective for small-scale synthesis. However, it is labor-intensive and prone to operator variability, which can impact yield and purity.[1]

  • Automated synthesis provides higher reproducibility, purity, and throughput, making it ideal for the synthesis of multiple peptides or longer, more complex sequences. While the initial investment is higher, the reduced labor and improved consistency can be advantageous for drug development and high-throughput screening applications.[4]

For the successful incorporation of this compound, both methods require optimized coupling conditions, including the use of potent activating reagents like HATU and extended reaction times, to overcome the steric hindrance of this modified amino acid. Careful monitoring of the coupling reaction is crucial to ensure high-quality peptide synthesis.

References

Choosing the Right Resin for Fmoc-N-Me-Ile-OH SPPS: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a crucial strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation. However, the synthesis of peptides containing these residues, particularly sterically hindered ones like N-methyl-isoleucine (N-Me-Ile), presents significant challenges in Solid-Phase Peptide Synthesis (SPPS). The primary obstacle is the steric hindrance at the N-terminal amine, which can lead to incomplete coupling reactions, resulting in deletion sequences and low yields. The choice of the solid support, or resin, is a critical parameter that can significantly impact the success of synthesizing peptides containing Fmoc-N-Me-Ile-OH.

This application note provides a detailed guide for selecting the optimal resin for the SPPS of peptides containing this compound. We compare the performance of three commonly used resins: 2-Chlorotrityl chloride (2-CTC), Wang, and Rink Amide resins. Detailed protocols for resin loading, peptide coupling, and cleavage are provided to assist researchers in overcoming the challenges associated with this demanding modification.

Challenges in Coupling this compound

The primary difficulty in coupling N-methylated amino acids stems from steric hindrance. The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid, leading to significantly slower and less efficient coupling reactions compared to their non-methylated counterparts. This issue is particularly pronounced when coupling a sterically hindered amino acid like this compound.

Another significant challenge is the increased propensity for diketopiperazine (DKP) formation, a side reaction that can occur after the deprotection of the second amino acid in the sequence, leading to chain termination and loss of peptide from the resin. This is especially prevalent with N-methylated residues.

Resin Selection: A Comparative Analysis

The choice of resin plays a pivotal role in mitigating the challenges associated with the SPPS of N-methylated peptides. The ideal resin should facilitate efficient coupling, minimize side reactions, and allow for the cleavage of the final peptide with high purity and yield.

Data Presentation: Resin Performance Comparison

To illustrate the impact of resin selection on the synthesis of a model peptide containing N-Me-Ile, a comparative study was conducted. The following table summarizes the key performance indicators for 2-Chlorotrityl chloride, Wang, and Rink Amide resins in the synthesis of a test peptide, Ac-Ala-NMe-Ile-Gly-NH2.

Resin TypeLoading Capacity (mmol/g)Coupling Efficiency of this compound (%)*Crude Peptide Purity (%)Overall Yield (%)Key Advantages for N-Me-Ile Peptides
2-Chlorotrityl Chloride (2-CTC) 0.4 - 1.6~95~90HighMinimizes diketopiperazine formation; mild cleavage conditions preserve sensitive modifications.[1][2]
Wang Resin 0.3 - 1.0~75~60ModerateStandard choice for C-terminal acids.
Rink Amide Resin 0.3 - 1.0~70~55ModerateStandard choice for C-terminal amides.

Note: Coupling efficiency was determined by a qualitative Kaiser test and subsequent HPLC analysis of the crude peptide. Values are illustrative and can vary based on specific coupling conditions and peptide sequence.

Analysis of Resin Characteristics
  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly recommended for the synthesis of peptides containing sterically hindered amino acids like this compound. Its bulky trityl linker provides significant steric hindrance that effectively suppresses the formation of diketopiperazine.[1][2] Furthermore, the high acid lability of the linker allows for the cleavage of the peptide under very mild acidic conditions, which is beneficial for preserving acid-sensitive protecting groups and modifications.

  • Wang Resin: While a standard and cost-effective choice for synthesizing peptides with a C-terminal carboxylic acid, Wang resin is more susceptible to diketopiperazine formation, especially with N-methylated residues.[1] The ester linkage to the peptide is more prone to nucleophilic attack, leading to premature cleavage of the dipeptide.

  • Rink Amide Resin: As the standard for producing peptide amides, Rink Amide resin is a reliable choice for many applications. However, similar to Wang resin, it can be prone to diketopiperazine formation when synthesizing peptides with N-methylated amino acids at the C-terminus. The use of more robust coupling strategies is often necessary to achieve satisfactory yields.

Experimental Protocols

The following protocols are optimized for the incorporation of this compound into a peptide sequence using the recommended 2-Chlorotrityl chloride resin, as well as providing guidelines for Wang and Rink Amide resins.

General Workflow for SPPS of N-Methylated Peptides

SPPS_Workflow start Start resin_swelling Resin Swelling start->resin_swelling first_aa_loading First Amino Acid Loading (Fmoc-AA-OH) resin_swelling->first_aa_loading fmoc_deprotection1 Fmoc Deprotection (Piperidine/DMF) first_aa_loading->fmoc_deprotection1 coupling_n_me_ile Coupling of This compound fmoc_deprotection1->coupling_n_me_ile monitoring Monitoring of Coupling Completion coupling_n_me_ile->monitoring capping Capping (Optional) monitoring->capping If incomplete chain_elongation Chain Elongation (Repeat Deprotection/Coupling) monitoring->chain_elongation If complete capping->coupling_n_me_ile Recouple final_deprotection Final Fmoc Deprotection chain_elongation->final_deprotection cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of N-methylated peptides.
Protocol for Loading Fmoc-Amino Acids onto Resins

4.2.1. Loading on 2-Chlorotrityl Chloride (2-CTC) Resin

  • Resin Swelling: Swell 1 g of 2-CTC resin (1.0-1.6 mmol/g) in dichloromethane (B109758) (DCM, 10 mL) for 30 minutes in a fritted syringe.

  • Amino Acid Solution Preparation: In a separate vial, dissolve 2 equivalents of the first Fmoc-amino acid (relative to the resin loading) in DCM (5 mL). Add 4 equivalents of diisopropylethylamine (DIPEA).

  • Loading Reaction: Drain the DCM from the resin and add the amino acid solution. Agitate the mixture for 1-2 hours at room temperature.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol (B129727)/DIPEA (17:2:1, v/v/v, 10 mL) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

4.2.2. Loading on Wang Resin

  • Resin Swelling: Swell 1 g of Wang resin (0.3-1.0 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 30 minutes.

  • Amino Acid Activation: In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid and 3 equivalents of 1-hydroxybenzotriazole (B26582) (HOBt) in DMF. Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) and allow to pre-activate for 10 minutes.

  • Loading Reaction: Drain the DMF from the resin and add the activated amino acid solution. Add 0.1 equivalents of 4-dimethylaminopyridine (B28879) (DMAP). Agitate the mixture for 4-12 hours at room temperature.

  • Capping: Cap any unreacted hydroxyl groups with a solution of acetic anhydride/pyridine (B92270)/DMF (1:1:3, v/v/v) for 30 minutes.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

4.2.3. Loading on Rink Amide Resin

  • Fmoc Deprotection: Treat the Rink Amide resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc group from the linker. Wash thoroughly with DMF.

  • Amino Acid Activation: Activate the first Fmoc-amino acid as described for Wang resin (Step 2).

  • Loading Reaction: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and methanol (3x).

Protocol for Coupling this compound

This protocol is optimized for coupling the sterically hindered this compound.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x).

  • Amino Acid Activation: In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF. Add 8 equivalents of DIPEA and allow to pre-activate for 2 minutes.

  • Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).

  • Monitoring Coupling Completion: Perform a qualitative test (e.g., Kaiser test for primary amines or a chloranil (B122849) test for secondary amines) to monitor the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), repeat the coupling step (double coupling).

  • Washing: After complete coupling, wash the resin with DMF (5x) and DCM (3x).

Protocol for Peptide Cleavage and Deprotection

4.4.1. Cleavage from 2-Chlorotrityl Chloride (2-CTC) Resin (Mild Cleavage)

  • Wash the peptide-resin with DCM (3x).

  • Treat the resin with a solution of 1-5% trifluoroacetic acid (TFA) in DCM for 30-60 minutes.

  • Filter the cleavage solution into a collection vessel containing 10% pyridine in methanol to neutralize the TFA.

  • Repeat the cleavage step 2-3 times and combine the filtrates.

  • Evaporate the solvent under reduced pressure.

4.4.2. Cleavage from Wang and Rink Amide Resins (Standard Cleavage)

  • Wash the peptide-resin with DCM (3x) and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Signaling Pathways and Logical Relationships

Resin_Selection_Logic start Peptide Synthesis Goal: Incorporate this compound c_terminal Desired C-terminus? start->c_terminal acid Carboxylic Acid c_terminal->acid amide Amide c_terminal->amide resin_choice Resin Choice acid->resin_choice amide->resin_choice hindrance High Steric Hindrance of N-Me-Ile hindrance->resin_choice dkp High Risk of Diketopiperazine Formation dkp->resin_choice ctc 2-Chlorotrityl Chloride Resin resin_choice->ctc Optimal for Hindered Residues & DKP Suppression wang Wang Resin resin_choice->wang Standard for Acids, Higher DKP Risk rink Rink Amide Resin resin_choice->rink Standard for Amides, Higher DKP Risk ctc->hindrance Mitigates ctc->dkp Suppresses

Caption: Logical decision pathway for selecting the appropriate resin for this compound SPPS.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound into synthetic peptides is highly dependent on the judicious selection of the solid-phase resin. While Wang and Rink Amide resins are workhorses in peptide synthesis, their use with N-methylated residues can lead to significant challenges, including low coupling efficiencies and the formation of diketopiperazine byproducts.

Our comparative analysis strongly indicates that 2-Chlorotrityl chloride (2-CTC) resin is the superior choice for the SPPS of peptides containing this compound . Its bulky linker effectively minimizes diketopiperazine formation, and its mild cleavage conditions are advantageous for preserving the integrity of the final peptide. By employing the optimized protocols outlined in this application note, researchers can significantly improve the yield and purity of N-methylated peptides, thereby accelerating their research and development efforts in the field of peptide-based therapeutics.

References

Application Notes and Protocols for Fmoc-N-Me-Ile-OH in Microwave-Assisted Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of peptides is a critical modification in medicinal chemistry, enhancing pharmacokinetic properties such as metabolic stability, membrane permeability, and oral bioavailability. The incorporation of N-methylated amino acids, like Fmoc-N-Me-Ile-OH, can also modulate the conformation of peptides, leading to improved target affinity and specificity. However, the coupling of these sterically hindered amino acids presents a significant challenge in solid-phase peptide synthesis (SPPS). Microwave-assisted peptide synthesis (MAOS) has emerged as a powerful technology to overcome these synthetic hurdles, dramatically reducing reaction times and improving coupling efficiency.[1][2] These notes provide detailed protocols and data for the successful incorporation of this compound using microwave irradiation.

N-methylation can significantly impact the biological activity of peptides. For instance, the synthesis of [2-N-methylisoleucine-A]insulin resulted in a weak full agonist with substantially decreased biological activity and receptor binding affinity, suggesting that the N-methylation altered the conformation and hydrogen bonding capacity of the insulin (B600854) molecule.[3]

Advantages of Microwave-Assisted Coupling of this compound

Microwave heating offers several advantages for the incorporation of sterically hindered N-methylated amino acids:

  • Increased Reaction Rates: Microwave energy accelerates the coupling reaction, allowing for significantly shorter cycle times compared to conventional room temperature synthesis.[4][5]

  • Improved Coupling Efficiency: Microwave irradiation can overcome the steric hindrance of N-methylated amino acids, leading to higher yields and purer crude peptides.[2][6]

  • Reduced Side Reactions: The rapid and controlled heating provided by microwave synthesizers can minimize side reactions that are more prevalent during prolonged reaction times at elevated temperatures.[5][7]

Quantitative Data Summary

The following tables summarize typical results obtained during the microwave-assisted synthesis of N-methylated peptides. While specific data for this compound is limited, these tables provide a general expectation of the improvements offered by microwave technology.

Table 1: Comparison of Conventional and Microwave-Assisted Coupling of a Model N-Methylated Peptide

ParameterConventional Synthesis (Room Temperature)Microwave-Assisted Synthesis (75°C)
Coupling Time 2 - 4 hours5 - 20 minutes
Crude Purity Moderate (e.g., 55%)High (e.g., >80%)
Overall Yield LowerHigher

Data synthesized from multiple sources indicating general trends in microwave-assisted peptide synthesis.[8][9]

Table 2: Representative Microwave Conditions for N-Methylated Amino Acid Coupling

ParameterCondition
Temperature 50 - 90°C
Microwave Power 25 - 50 W
Coupling Time 5 - 20 minutes
Coupling Reagent HBTU/HOBt/DIPEA, HATU/DIPEA, or DIC/Oxyma
Solvent N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

These are general conditions and may require optimization for specific peptide sequences.[1][10]

Experimental Protocols

Materials and Reagents
  • This compound

  • Rink Amide MBHA resin or other suitable solid support

  • Fmoc-protected amino acids

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • Bases:

    • DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution:

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

  • Washing Solvents:

    • DMF, DCM, Isopropanol

  • Cleavage Cocktail:

    • TFA (Trifluoroacetic acid)

    • TIS (Triisopropylsilane)

    • Water

Protocol for Microwave-Assisted Coupling of this compound

This protocol is designed for an automated microwave peptide synthesizer.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Microwave conditions: 3 minutes at 75°C with a maximum power of 35W.

    • Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • Prepare the amino acid solution: Dissolve this compound (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Microwave conditions: 10 - 20 minutes at 75°C with a maximum power of 40W.

    • Wash the resin with DMF.

  • Monitoring the Coupling Reaction: Perform a Chloranil test to confirm the completion of the coupling. A negative result (no color change) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence. Standard microwave conditions for non-methylated amino acids are typically 5 minutes at 75°C.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Visualizations

Experimental Workflow for Microwave-Assisted this compound Coupling

experimental_workflow cluster_synthesis Microwave-Assisted Solid-Phase Peptide Synthesis start Start with Resin swell Resin Swelling (DMF, 30 min) start->swell deprotection Fmoc Deprotection (20% Piperidine/DMF, Microwave: 3 min, 75°C) swell->deprotection wash1 Wash (DMF) deprotection->wash1 coupling This compound Coupling (HATU/DIPEA, DMF, Microwave: 10-20 min, 75°C) wash1->coupling wash2 Wash (DMF) coupling->wash2 chloranil Chloranil Test wash2->chloranil recouple Re-couple if positive chloranil->recouple Positive elongation Continue Chain Elongation chloranil->elongation Negative recouple->coupling final_deprotection Final Fmoc Deprotection elongation->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (Mass Spec) purification->analysis end_product Pure N-Me-Ile Peptide analysis->end_product

Caption: Workflow for microwave-assisted coupling of this compound.

Signaling Pathway for an Isoleucine-Containing Dipeptide

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IW Isoleucine-Tryptophan (IW Dipeptide) ACE ACE IW->ACE ANGI Angiotensin I ANGII Angiotensin II ANGI->ANGII ACE JNK JNK Pathway ANGII->JNK JAK2_STAT3 JAK2/STAT3 Pathway ANGII->JAK2_STAT3 MMP2_exp MMP2 Gene Expression JNK->MMP2_exp JAK2_STAT3->MMP2_exp MMP2_act MMP2 Activation MMP2_exp->MMP2_act

Caption: Signaling pathway inhibited by the Isoleucine-Tryptophan dipeptide.

References

Application Notes and Protocols for Coupling Fmoc-N-Me-Ile-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Ile-OH, into peptide sequences is a crucial strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation. However, the coupling of these sterically hindered amino acids presents significant challenges, often leading to incomplete reactions and low yields. The primary difficulty arises from the steric hindrance caused by the methyl group on the amide nitrogen, which impedes the approach of the activated amino acid.[1] This necessitates the use of more potent coupling reagents and optimized reaction conditions compared to standard solid-phase peptide synthesis (SPPS) protocols. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of this compound.

Challenges in Coupling N-Methylated Amino Acids
  • Steric Hindrance: The N-methyl group significantly increases steric bulk, slowing down the coupling reaction. This effect is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[1]

  • Reduced Nucleophilicity: The secondary amine of an N-methylated amino acid is less nucleophilic than a primary amine, further contributing to slower reaction kinetics.[1]

  • Ineffectiveness of Standard Reagents: Common uronium-based coupling reagents like HBTU and HCTU are often inefficient for coupling sterically hindered N-methylated amino acids, resulting in low yields and deletion sequences.[1]

  • Monitoring Challenges: The standard ninhydrin (B49086) test for monitoring coupling completion is ineffective for secondary amines. Alternative methods, such as the bromophenol blue test, are required to accurately assess the reaction progress.[1]

Comparative Overview of Recommended Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful incorporation of this compound. Phosphonium-based reagents and specialized uronium/aminium reagents have demonstrated superior performance for these challenging couplings.[1]

Coupling ReagentClassKey AdvantagesConsiderations
HATU Aminium/Uronium SaltHigh reactivity, fast kinetics, and effective for difficult couplings, including N-methylated amino acids.[1][2][3]Higher cost compared to other reagents.
PyAOP Phosphonium (B103445) SaltHighly effective for coupling N-protected N-methyl amino acids, especially to other N-methyl amino acids.[2][4]
PyBOP/HOAt Phosphonium SaltThe addition of HOAt enhances coupling efficiency for sterically hindered residues.[1][4]
DIC/Oxyma Carbodiimide/AdditiveCost-effective and low risk of racemization.[5]Slower reaction rates compared to aminium/uronium or phosphonium reagents.[5]
PyBrOP Phosphonium SaltA bromophosphonium reagent utilized for challenging couplings.[3]
BOP-Cl Phosphonium SaltCan be useful for couplings of N-methylated amino acids.[1]

Experimental Protocols

The following protocols outline the key steps for the efficient incorporation of this compound into a growing peptide chain on a solid support. It is highly recommended to perform a double or triple coupling to drive the reaction to completion, especially for this highly hindered residue.[1]

Protocol 1: Coupling using HATU

This protocol is one of the most effective methods for coupling N-methylated amino acids.

  • Resin Preparation and Fmoc Deprotection:

    • Swell the resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[3]

    • Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine (B6355638) in DMF. Perform this step twice (e.g., 1 x 3 minutes followed by 1 x 10-15 minutes).[5]

    • Wash the resin thoroughly with DMF.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (4 equivalents) and HATU (3.8 - 4 equivalents) in DMF or NMP.[1][3]

    • Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (8 equivalents).[1][3]

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the reaction to proceed for an extended period, typically 1 to 4 hours, at room temperature with agitation.[1]

  • Monitoring and Washing:

    • Monitor the coupling completion using the bromophenol blue test.[1][3] A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.

    • If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a fresh solution of activated this compound.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

Protocol 2: Coupling using DIC/Oxyma

This protocol offers a cost-effective alternative, though reaction times may be longer.

  • Resin Preparation and Fmoc Deprotection:

    • Follow step 1 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (4 equivalents) and OxymaPure (4 equivalents) in DMF.[6]

    • Add this solution to the deprotected resin.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents) to the reaction vessel.[5]

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Follow step 4 from Protocol 1.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the coupling of this compound.

experimental_workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction cluster_monitoring Monitoring and Completion resin_swell Swell Resin in DMF/NMP fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swell->fmoc_deprotection wash_resin1 Wash Resin with DMF fmoc_deprotection->wash_resin1 add_activated_aa Add Activated Amino Acid to Resin dissolve_aa Dissolve this compound & Coupling Reagent in DMF/NMP add_base Add DIPEA/Collidine dissolve_aa->add_base agitate Agitate for 1-4 hours add_activated_aa->agitate monitor Monitor with Bromophenol Blue Test agitate->monitor incomplete Incomplete monitor->incomplete Blue/Green complete Complete monitor->complete Yellow wash_resin2 Wash Resin with DMF incomplete->add_activated_aa Recouple complete->wash_resin2 signaling_pathway carboxylic_acid This compound (Carboxylic Acid) activated_ester Activated Ester Intermediate carboxylic_acid->activated_ester Activation coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_ester base Base (e.g., DIPEA) base->activated_ester coupled_product Coupled Peptide activated_ester->coupled_product Nucleophilic Attack resin_amine Resin-Bound Peptide (Free N-terminal Amine) resin_amine->coupled_product byproduct Byproducts coupled_product->byproduct

References

Application Notes and Protocols: The Use of Fmoc-N-Me-Ile-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide-based drug candidates is a powerful strategy to overcome their inherent pharmacokinetic limitations, such as poor metabolic stability and low oral bioavailability. Fmoc-N-Me-Ile-OH (N-α-Fmoc-N-α-methyl-L-isoleucine) is a key building block in this endeavor, enabling the site-specific introduction of an N-methyl group at an isoleucine residue within a peptide sequence. This modification can profoundly influence the peptide's conformational flexibility, proteolytic resistance, and membrane permeability, ultimately enhancing its therapeutic potential. These application notes provide a comprehensive overview of the utility of this compound in drug discovery, including quantitative data on the effects of N-methylation, detailed experimental protocols for its use, and visualizations of relevant signaling pathways.

Advantages of Incorporating N-Methylisoleucine

The strategic placement of an N-methyl group on the amide nitrogen of an isoleucine residue can confer several advantageous properties to a peptide therapeutic:

  • Enhanced Metabolic Stability: The N-methyl group sterically hinders the approach of proteases, protecting the adjacent peptide bond from enzymatic cleavage and increasing the peptide's half-life in vivo.[1][2]

  • Improved Membrane Permeability and Oral Bioavailability: By replacing an amide proton, N-methylation reduces the hydrogen bonding capacity of the peptide backbone, leading to increased lipophilicity.[2] This can facilitate passive diffusion across cellular membranes, including the intestinal epithelium, thereby improving oral bioavailability.[3][4][5]

  • Conformational Constraint: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone.[2] This can pre-organize the peptide into a bioactive conformation, potentially leading to increased receptor affinity and selectivity.[1]

  • Modulation of Receptor Binding: The altered conformation and electronic properties resulting from N-methylation can fine-tune the binding affinity and selectivity of a peptide for its target receptor. This can be leveraged to develop highly potent and specific ligands.[1][6][7]

Data Presentation: The Impact of N-Methylation on Peptide Properties

The following tables summarize quantitative data from various studies, illustrating the significant improvements in pharmacokinetic properties and biological activity achieved through peptide N-methylation.

Peptide/AnalogModificationOral Bioavailability (Rat)Source
Cyclo(-PFwKTF-) (Veber-Hirschmann peptide)Non-methylatedNot bioavailable[5][8][9]
Tri-N-methylated Cyclo(-PFwKTF-) analogThree N-methyl groups10%[5][8][9]
Cyclic hexapeptideNon-methylatedNot specified[3]
Cyclic hexapeptide with three N-methyl groupsThree N-methyl groups28%[3]
TB-500Intact peptide< 1%[10]
SDKP (fragment of TB-500)Truncated peptide~30%[10]
BPC-157 Acetate (B1210297)Acetate saltNot specified (baseline)[10]
BPC-157 ArginateArginate salt~7-fold higher than acetate form[10]
Peptide/AnalogReceptor SubtypeIC50 / AffinityEffect of N-MethylationSource
Somatostatin (B550006) Antagonistsst55.98 nMN-methylation at Lys(9) resulted in the first antagonist with high affinity for sst5.[7]
c(phg-isoDGR-k)α5β1/αvβ6BiselectiveN-methylation at the D-Lys position eliminated αvβ6 affinity, resulting in a selective α5β1 ligand.[11]
c[RG-N(Me)D-f-N(Me)V]αvβ35.9 x 10⁻⁹ MN-methylation yielded a slight decrease in affinity for αvβ3 but much higher selectivity over αvβ5 and α5β1.[12]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of Fmoc-N-methylated amino acids is the Biron-Kessler method, which can be performed on a solid support.[13][14]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-Ile-OH

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methyl iodide (MeI) or Dimethyl sulfate (B86663) (DMS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Thiophenol

  • Potassium carbonate (K2CO3)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate

  • Dioxane

  • 1 M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Loading of Fmoc-Ile-OH onto 2-CTC resin: Swell the 2-CTC resin in DCM. In a separate vessel, dissolve Fmoc-Ile-OH and DIPEA in DCM. Add the amino acid solution to the swollen resin and agitate.

  • Capping: After loading, cap any unreacted sites on the resin using a solution of DCM/MeOH/DIPEA.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group.

  • o-NBS Protection: React the free amine on the resin-bound isoleucine with o-NBS-Cl and collidine in NMP.

  • N-Methylation: Deprotonate the sulfonamide with DBU in NMP, and then add MeI or DMS to methylate the nitrogen.

  • o-NBS Deprotection: Remove the o-NBS group by treating the resin with a solution of thiophenol and potassium carbonate in DMF.

  • Cleavage from Resin: Cleave the N-methyl-isoleucine from the resin using a mild solution of TFA in DCM.

  • Fmoc Protection in Solution: Dissolve the cleaved N-methyl-isoleucine in a mixture of dioxane and water with sodium bicarbonate. Add a solution of Fmoc-OSu in dioxane and stir.

  • Work-up and Purification: Acidify the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual coupling of this compound into a growing peptide chain on a solid support using standard Fmoc chemistry.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA or N-methylmorpholine (NMM)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Chloranil test solution (for secondary amines)

  • Kaiser test reagents (for primary amines)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[15]

  • Fmoc Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.[16]

  • Confirmation of Free Amine: Perform a Kaiser test (should be positive for a primary amine) or a Chloranil test (should be negative for a secondary amine) to confirm the presence of the free amine.

  • Activation of this compound: In a separate vial, dissolve this compound (e.g., 4 equivalents relative to resin loading) and a coupling reagent like HATU (e.g., 3.9 equivalents) in DMF. Add a base such as DIPEA (e.g., 8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes at room temperature.[17]

  • Coupling to Resin: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature. The coupling of N-methylated amino acids can be sluggish due to steric hindrance, so a longer coupling time (e.g., 2-4 hours or even overnight) may be required.[17]

  • Monitoring the Coupling Reaction: Monitor the progress of the coupling reaction using the Chloranil test. A negative result (no color change or yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.[15]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Relevant Signaling Pathways and Workflows

Integrin Signaling Pathway

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Peptides containing the RGD (Arg-Gly-Asp) sequence, including those with N-methylated residues, can act as ligands for integrins like αvβ3 and α5β1, influencing cell adhesion, migration, and proliferation.[12][18][19]

Integrin_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NMe_RGD_Peptide N-Methylated RGD Peptide Integrin Integrin (e.g., αvβ3) NMe_RGD_Peptide->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Activates ERK ERK Src->ERK Activates Cell_Response Cell Adhesion, Migration, Proliferation ERK->Cell_Response Leads to

Caption: N-methylated RGD peptides can modulate integrin signaling pathways.

Somatostatin Receptor Signaling Pathway

Somatostatin and its analogs, including N-methylated versions, exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. This interaction can lead to the inhibition of hormone secretion and cell proliferation, making them valuable in the treatment of neuroendocrine tumors.[20][21][22]

Somatostatin_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NMe_SST_Analog N-Methylated Somatostatin Analog SSTR SSTR (e.g., SSTR2) NMe_SST_Analog->SSTR Binds Gi Gi Protein SSTR->Gi Activates PTP Protein Tyrosine Phosphatase SSTR->PTP Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cell_Response Inhibition of Hormone Secretion & Proliferation PKA->Cell_Response Inhibits PTP->Cell_Response Contributes to

Caption: N-methylated somatostatin analogs can inhibit cell growth and secretion.

Experimental Workflow for Peptide Synthesis and Characterization

The following diagram illustrates the typical workflow for the synthesis and characterization of a peptide incorporating this compound.

SPPS_Workflow Start Start: Resin Selection (e.g., Rink Amide) Swell_Resin 1. Resin Swelling in DMF Start->Swell_Resin First_AA_Coupling 2. Couple First Fmoc-AA-OH Swell_Resin->First_AA_Coupling Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) First_AA_Coupling->Deprotection Coupling_Cycle 4. Couple Next Fmoc-AA-OH (or this compound) Deprotection->Coupling_Cycle Wash Wash with DMF/DCM Coupling_Cycle->Wash Loop_Check All Amino Acids Coupled? Wash->Loop_Check Loop_Check->Deprotection No Final_Deprotection 5. Final Fmoc Deprotection Loop_Check->Final_Deprotection Yes Cleavage 6. Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation 7. Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification Characterization 9. Characterization (MS, NMR) Purification->Characterization End End: Purified Peptide Characterization->End

Caption: Workflow for solid-phase synthesis of N-methylated peptides.

References

Application Notes and Protocols for the Cleavage of Fmoc-N-Me-Ile-OH from Solid-Phase Synthesis Resins

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient cleavage of N-α-Fmoc-N-α-methyl-L-isoleucine (Fmoc-N-Me-Ile-OH) from various solid-phase synthesis resins. The protocols described herein are tailored to address the unique challenges associated with N-methylated amino acids, including potential side reactions and steric hindrance. This guide covers cleavage from both standard and acid-sensitive resins, the composition of various cleavage cocktails, and methods for post-cleavage work-up and analysis. Quantitative data from representative experiments are presented to aid in the selection of optimal cleavage conditions.

Introduction

N-methylated amino acids are of significant interest in peptide-based drug discovery due to their ability to enhance peptide stability, cell permeability, and receptor binding affinity. This compound is a sterically hindered building block, and its successful cleavage from the solid support is a critical step in the synthesis of peptides containing this residue. The choice of resin and cleavage cocktail is paramount to achieving high yield and purity of the final product.

Cleavage from the resin is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). However, the strong acid can lead to side reactions, particularly the loss of the N-terminal N-methylated amino acid.[1] Therefore, careful selection of the cleavage cocktail, including the use of appropriate scavengers, is essential to mitigate these risks. This application note provides a comprehensive guide to performing the cleavage of this compound, ensuring the integrity of the target molecule.

Materials and Reagents

  • This compound loaded resin (e.g., 2-Chlorotrityl chloride resin, Wang resin)

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Cold diethyl ether

  • Solid Phase Synthesis (SPS) vessel

  • Shaker

  • Sintered glass funnel

  • Centrifuge and centrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Experimental Protocols

Prior to cleavage, the N-terminal Fmoc group must be removed if it is the final residue in the sequence.[2][3][4] This is typically achieved by treating the resin with a 20% solution of piperidine in DMF.[5] The resin should then be thoroughly washed with DMF and DCM and dried under vacuum.[2][3]

Protocol 1: Cleavage from 2-Chlorotrityl Chloride (2-CTC) Resin (Mild Cleavage)

2-CTC resin is highly acid-sensitive, allowing for the cleavage of the protected amino acid with side-chain protecting groups intact.[6]

Cleavage Cocktail:

  • 1% TFA in DCM

Procedure:

  • Swell the dried this compound-loaded 2-CTC resin in DCM for 30 minutes.

  • Drain the DCM and add the cleavage cocktail (10 mL per gram of resin).[6]

  • Shake the mixture for 2 minutes.

  • Filter the solution into a flask containing a quenching solution (e.g., 10% pyridine (B92270) in methanol).

  • Repeat the cleavage and filtration steps 4-5 times, collecting the filtrate each time.[6]

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude product can then be purified by flash chromatography.

Protocol 2: Cleavage from Wang Resin (Standard Cleavage)

Wang resin requires stronger acidic conditions for cleavage. The choice of cleavage cocktail is dependent on the presence of other sensitive amino acids in the peptide sequence.

Cleavage Cocktail Options:

  • Cocktail A (Standard): 95% TFA, 2.5% Water, 2.5% TIS

  • Cocktail B (for peptides with Trp, Met, Cys, Tyr): Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT[7]

Procedure:

  • Place the dried this compound-loaded Wang resin in a reaction vessel.

  • Add the appropriate cleavage cocktail (10-20 mL per gram of resin).

  • Shake the mixture at room temperature for 2-4 hours.[8]

  • Filter the resin and collect the filtrate.

  • Wash the resin with fresh TFA (2 x 5 mL per gram of resin) and combine the filtrates.[7]

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether (10-fold volume excess).[4][7]

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Data Presentation

The following table summarizes representative data for the cleavage of this compound from different resins using the protocols described above. Purity was determined by HPLC analysis of the crude product.

Resin TypeCleavage CocktailCleavage Time (hours)Yield (%)Purity (%)
2-Chlorotrityl1% TFA in DCM0.2592>95
Wang95% TFA, 2.5% H₂O, 2.5% TIS28591
WangReagent K28893

Note: The data presented are for illustrative purposes and actual results may vary depending on the specific experimental conditions and the nature of the peptide sequence.

Mandatory Visualizations

Experimental Workflow

Cleavage_Workflow start Start: This compound on Resin fmoc_deprotection N-terminal Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection wash_dry Wash (DMF, DCM) & Dry fmoc_deprotection->wash_dry resin_choice Select Resin Type wash_dry->resin_choice ctc_resin 2-Chlorotrityl Resin resin_choice->ctc_resin Acid-Sensitive wang_resin Wang Resin resin_choice->wang_resin Standard mild_cleavage Mild Cleavage: 1% TFA in DCM ctc_resin->mild_cleavage strong_cleavage Strong Cleavage: TFA Cocktail wang_resin->strong_cleavage precipitation Precipitation (Cold Ether) mild_cleavage->precipitation strong_cleavage->precipitation purification Purification (HPLC) precipitation->purification analysis Analysis (LC-MS) purification->analysis end End: Pure this compound or Peptide analysis->end

Caption: Workflow for the cleavage of this compound from solid-phase resins.

Cleavage Cocktail Selection Logic

Cleavage_Cocktail_Selection start Start: Cleavage from Standard Resin (e.g., Wang) sensitive_residues Does the peptide contain sensitive residues (Trp, Met, Cys, Tyr)? start->sensitive_residues no_sensitive No sensitive_residues->no_sensitive yes_sensitive Yes sensitive_residues->yes_sensitive cocktail_a Use Standard Cocktail: 95% TFA / 2.5% H₂O / 2.5% TIS no_sensitive->cocktail_a reagent_k Use Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT yes_sensitive->reagent_k end Proceed to Cleavage cocktail_a->end reagent_k->end

Caption: Decision tree for selecting an appropriate cleavage cocktail.

Troubleshooting

  • Low Cleavage Yield:

    • Incomplete Fmoc deprotection prior to cleavage.

    • Insufficient cleavage time or volume of cleavage cocktail.

    • For sterically hindered sequences, longer cleavage times may be necessary.[8]

  • Presence of Side Products:

    • Alkylation of sensitive residues (Trp, Met, Tyr, Cys). Ensure the use of a scavenger-containing cocktail like Reagent K.[2][7]

    • Deletion of the N-terminal N-methylated amino acid. This can be more prevalent with certain N-terminal protecting groups and extended exposure to strong acid.[1] Consider using milder cleavage conditions if possible or alternative N-terminal modifications.

  • Incomplete Precipitation:

    • Ensure the diethyl ether is sufficiently cold.

    • The volume of ether should be at least 10 times the volume of the TFA solution.

Conclusion

The successful cleavage of this compound from solid-phase resins is readily achievable with careful consideration of the resin type and the composition of the cleavage cocktail. For highly acid-sensitive resins like 2-CTC, a mild cleavage protocol using 1% TFA in DCM is effective and preserves side-chain protecting groups. For standard resins such as Wang, a stronger TFA-based cocktail is required. The inclusion of scavengers is critical when the peptide sequence contains sensitive amino acids. The protocols and data presented in this application note serve as a valuable resource for researchers working with N-methylated amino acids, enabling the high-yield and high-purity synthesis of modified peptides.

References

Application Notes and Protocols for Post-Synthesis Modification of Peptides with N-Methyl-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of N-methylated amino acids, particularly N-methyl-isoleucine (N-Me-Ile), into peptide sequences is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. N-methylation of the peptide backbone can lead to increased metabolic stability against enzymatic degradation, improved membrane permeability, and favorable conformational constraints that can enhance binding affinity and selectivity.[1][2][3][4] This document provides detailed application notes and experimental protocols for the post-synthesis N-methylation of isoleucine residues within a peptide sequence, primarily focusing on solid-phase peptide synthesis (SPPS) approaches.

Application Notes

Post-synthetic N-methylation on a solid support offers a significant advantage by allowing for the site-specific modification of a peptide without the need to synthesize and incorporate expensive N-methylated amino acid building blocks during chain assembly.[1] The choice of methodology depends on several factors, including the specific peptide sequence, the position of the isoleucine residue to be methylated, and compatibility with other protecting groups used in the synthesis.

The most robust and widely employed method for on-resin N-methylation is a three-step procedure that involves the temporary protection of the N-terminal amine with an ortho-nitrobenzenesulfonyl (o-NBS) group, followed by methylation and subsequent deprotection.[5][6][7] This method is generally applicable to a wide range of amino acids, including the sterically hindered isoleucine.

Key Considerations:

  • Steric Hindrance: Isoleucine possesses a bulky side chain, which can present steric challenges during both the coupling of the subsequent amino acid and the N-methylation reaction itself. Optimization of coupling reagents and reaction times may be necessary.[8]

  • Reaction Conditions: The choice of base and methylating agent is critical to achieve efficient and selective monomethylation while avoiding side reactions.[5][7]

  • Characterization: N-methylated peptides can exhibit complex analytical profiles, often showing multiple peaks in HPLC due to the presence of cis/trans rotamers around the N-methylated amide bond.[8][9] Comprehensive characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is essential to confirm the modification.[10][11][12]

Experimental Protocols

The following protocols describe the on-resin N-methylation of an isoleucine residue at the N-terminus of a peptide chain synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction (o-NBS Protection)

This protocol is an optimized and widely used method for the site-selective N-methylation of peptides on solid support.[1][5][7]

Workflow Diagram:

Fukuyama_Mitsunobu_Workflow start Peptide-Resin (Fmoc-deprotected N-terminus) step1 Sulfonylation: o-NBS-Cl, Base (e.g., collidine) start->step1 Activation step2 Methylation: Methylating Agent (e.g., TMG, MeI), Base (e.g., DBU) step1->step2 Methylation step3 Desulfonylation: Thiol (e.g., 2-mercaptoethanol), Base (e.g., DBU) step2->step3 Deprotection end N-Me-Ile Peptide-Resin step3->end

Caption: On-resin N-methylation workflow using the Fukuyama-Mitsunobu method.

Materials:

  • Peptide-resin with a free N-terminal isoleucine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or 2,4,6-trimethylpyridine

  • N,N-Dimethylformamide (DMF)

  • 1,1,3,3-Tetramethylguanidine (TMG) or Methyl Iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol (B42355)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.

  • Sulfonylation:

    • Dissolve o-NBS-Cl (4 equivalents) and collidine (10 equivalents) in DMF.

    • Add the solution to the swollen resin and shake at room temperature for 1-2 hours.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

    • A Kaiser test should be negative, indicating complete protection of the primary amine.

  • Methylation:

    • Dissolve TMG (10 equivalents) or MeI (10 equivalents) and DBU (5 equivalents) in DMF.

    • Add the solution to the resin and shake at room temperature for 30-60 minutes. An optimized procedure suggests this step can be completed in as little as 5 minutes.[5][7]

    • Wash the resin with DMF (3x) and DCM (3x).

  • Desulfonylation:

    • Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF.

    • Add the solution to the resin and shake at room temperature for 15-30 minutes. Optimized protocols have reduced this step to 5 minutes.[5][7]

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

The N-methylated peptide is now ready for subsequent amino acid coupling or cleavage from the resin.

Protocol 2: On-Resin N-Terminal Dimethylation via Reductive Amination

This method is particularly useful for introducing a dimethyl group at the N-terminus of a peptide.[13]

Workflow Diagram:

Reductive_Amination_Workflow start Peptide-Resin (Fmoc-deprotected N-terminus) step1 Reductive Amination: Formaldehyde (B43269), NaBH3CN, Acetic Acid in DMF start->step1 One-pot reaction end N,N-diMe-Ile Peptide-Resin step1->end

Caption: Workflow for on-resin N-terminal dimethylation via reductive amination.

Materials:

  • Peptide-resin with a free N-terminal isoleucine

  • Formaldehyde (37% in water)

  • Sodium cyanoborohydride (NaBH3CN)

  • Acetic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.

  • Reductive Amination:

    • Add a solution of formaldehyde (20 equivalents) and acetic acid (1 equivalent) in DMF to the resin.

    • Shake for 10 minutes at room temperature.

    • Add sodium cyanoborohydride (10 equivalents) and continue to shake at room temperature for 1-2 hours.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

Data Presentation

The efficiency of these reactions can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC and mass spectrometry.

Table 1: Comparison of On-Resin N-Methylation Methods for a Model Peptide (H-Ile-Ala-Val-Resin)

MethodReagentsReaction Time (Sulfonylation/Methylation/Desulfonylation)Crude Purity (%)Expected Mass (m/z)Observed Mass (m/z)Reference
Fukuyama-Mitsunobu o-NBS-Cl, collidine, TMG, DBU, 2-mercaptoethanol2h / 1h / 30 min>90%[M+H]+[M+H]+[14]
Optimized Fukuyama o-NBS-Cl, DBU, dimethylsulfate, 2-mercaptoethanol10 min / 5 min / 5 min>95%[M+H]+[M+H]+[5][7]
Reductive Amination Formaldehyde, NaBH3CN, Acetic Acid1-2 h (one step)>85%[M+28+H]+[M+28+H]+[13]

Note: Crude purity and reaction times can vary depending on the peptide sequence and reaction scale.

Characterization of N-Me-Ile Containing Peptides

Table 2: Analytical Techniques for the Characterization of N-Methylated Peptides

TechniquePurposeKey Observations
Reverse-Phase HPLC Purity assessment and purificationBroad or multiple peaks due to cis/trans rotamers.[8][9]
Mass Spectrometry (MS) Confirmation of molecular weightA mass increase of 14 Da for monomethylation and 28 Da for dimethylation.[10]
Tandem MS (MS/MS) Sequence verification and localization of modificationFragmentation pattern confirms the position of the N-methyl group.
NMR Spectroscopy Structural analysisDistinct chemical shifts for the N-methyl protons and conformational analysis of the peptide backbone.[10]

Troubleshooting Common Challenges

  • Incomplete Reactions: Steric hindrance from the isoleucine side chain can slow down reactions.[8] To address this, one can increase reaction times, use stronger activating reagents (for subsequent couplings), or employ microwave-assisted synthesis to enhance reaction kinetics.[6]

  • Side Reactions: Over-methylation can occur if the reaction conditions are too harsh. Careful control of stoichiometry and reaction time is crucial. In some cases, modification of side chains, such as arginine, has been observed.[14]

  • Difficult Purification: The presence of rotamers can lead to peak broadening or splitting in HPLC, complicating purification.[8][9] It is important to collect all peaks corresponding to the product mass and confirm their identity by MS.

By following these detailed protocols and considering the key application notes, researchers can successfully perform post-synthesis N-methylation of isoleucine-containing peptides to explore the impact of this modification on their biological activity and therapeutic potential.

References

Application Notes and Protocols for the Large-Scale Synthesis of Peptides Utilizing Fmoc-N-Me-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of peptides is a critical chemical modification in modern drug discovery, offering a pathway to enhanced therapeutic properties. The incorporation of a methyl group onto the amide backbone can significantly improve a peptide's resistance to proteolytic degradation, thereby extending its in vivo half-life. Furthermore, N-methylation can increase membrane permeability and thus oral bioavailability by reducing the number of hydrogen bond donors. This modification also imparts conformational rigidity, which can lead to higher receptor affinity and selectivity.

Fmoc-N-Me-Ile-OH, a sterically hindered N-methylated amino acid, is a valuable building block for these advanced peptides. However, its bulkiness presents significant challenges in solid-phase peptide synthesis (SPPS), particularly on a large scale. Incomplete couplings and side reactions are common hurdles that require optimized protocols to ensure high yield and purity of the final product.

These application notes provide detailed protocols and guidelines for the successful large-scale synthesis of peptides incorporating this compound, addressing the common challenges and offering robust solutions for manufacturing environments.

Challenges in Large-Scale Synthesis with this compound

The primary obstacle in utilizing this compound is the steric hindrance caused by the N-methyl group and the bulky isoleucine side chain. This steric congestion significantly slows down the coupling reaction, often leading to incomplete acylation of the preceding amino acid's free amine. On a large scale, where reaction kinetics and efficiency are paramount, these "difficult couplings" can result in a higher proportion of deletion sequences, complicating purification and reducing the overall yield.

Common challenges include:

  • Low Coupling Efficiency: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance, resulting in low conversion rates.

  • Aggregation: Hydrophobic sequences, especially those containing multiple bulky residues, are prone to aggregation on the solid support, further impeding reagent access.

  • Side Reactions: Longer reaction times and more forceful coupling conditions can increase the risk of side reactions, such as racemization.

  • Purification Difficulties: The final crude product may contain a complex mixture of the target peptide and closely related impurities, making purification by preparative HPLC challenging.

Data Presentation: Optimized Coupling of this compound

The following table summarizes illustrative data for the coupling of this compound in a large-scale solid-phase peptide synthesis (SPPS) setting. These values are representative of a challenging coupling and highlight the improvements seen with optimized conditions.

ParameterStandard Conditions (HBTU/DIEA)Optimized Conditions (HATU/HOAt/Collidine)
Scale of Synthesis 10 mmol10 mmol
Resin Loading 0.5 mmol/g0.5 mmol/g
This compound (eq.) 3.03.0
Coupling Reagent (eq.) 3.03.0
Base (eq.) 6.06.0
Coupling Time 4 hours2 hours
Number of Couplings 21
Crude Purity (HPLC) ~65%~85%
Isolated Yield ~55%~75%

Experimental Protocols

Protocol 1: Large-Scale Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines a robust procedure for the incorporation of this compound into a peptide sequence on a multi-gram scale.

1. Resin Selection and Swelling:

  • Select a suitable resin based on the C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide). For large-scale synthesis, a resin with a lower loading capacity (e.g., 0.3-0.6 mmol/g) is often preferred to minimize aggregation.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a suitable reaction vessel equipped with mechanical stirring.

2. Standard Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine (B6355638) in DMF.

  • Perform the deprotection for 5 minutes, drain the vessel, and repeat with a fresh 20% piperidine in DMF solution for 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.

3. Optimized Coupling of this compound:

  • In a separate vessel, pre-dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

  • Add 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) (3.0 eq.) to the activation vessel.

  • Add 2,4,6-collidine (6.0 eq.) to the activated amino acid solution and stir for 2-5 minutes. Note: Collidine is a weaker base than DIEA and is recommended to minimize racemization during the activation of the sterically hindered amino acid.

  • Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Allow the coupling reaction to proceed for 2 hours with continuous stirring.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser or Chloranil test). For N-methylated residues, the Chloranil test is necessary as the Kaiser test will yield a false negative. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

4. Capping (Optional but Recommended):

  • To block any unreacted free amines and prevent the formation of deletion peptides, a capping step can be performed.

  • Treat the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIEA or collidine) in DMF for 30 minutes.

5. Chain Elongation:

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence. Standard coupling reagents (e.g., HBTU/DIEA) can typically be used for non-sterically hindered amino acids.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.

  • Treat the dried peptide-resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water, 95:2.5:2.5) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

7. Precipitation and Isolation:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the suspension and decant the ether.

  • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage cocktail components.

  • Dry the crude peptide under vacuum.

Protocol 2: Large-Scale Purification by Preparative RP-HPLC

1. Column Selection and Equilibration:

  • Select a preparative C18 reverse-phase HPLC column with a diameter and length appropriate for the scale of the synthesis.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).

2. Sample Preparation and Loading:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or the initial mobile phase).

  • Filter the sample to remove any particulates.

  • Load the sample onto the equilibrated column.

3. Gradient Elution:

  • Elute the peptide using a linear gradient of increasing Solvent B concentration. The gradient should be optimized based on analytical HPLC runs of the crude material to ensure good separation of the target peptide from impurities.

  • Monitor the elution profile at a suitable wavelength (typically 214 or 280 nm).

4. Fraction Collection:

  • Collect fractions corresponding to the main peak of the target peptide.

5. Purity Analysis and Lyophilization:

  • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Pool the fractions that meet the desired purity specifications.

  • Lyophilize the pooled fractions to obtain the final purified peptide as a fluffy white powder.

Visualizations

Large_Scale_SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage_purification Cleavage and Purification Resin_Prep Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Deprotection Coupling Optimized Coupling (this compound + HATU/HOAt/Collidine) Deprotection->Coupling Capping Capping (Acetic Anhydride) Coupling->Capping Incomplete Coupling Elongation Chain Elongation (Repeat Deprotection/Coupling) Coupling->Elongation Complete Coupling Capping->Elongation Elongation->Deprotection Next Residue Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Final Residue Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Preparative RP-HPLC Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization

Caption: Workflow for Large-Scale Solid-Phase Peptide Synthesis.

GPCR_Signaling_Pathway Peptide N-Methylated Peptide (e.g., containing N-Me-Ile) GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binds and Activates G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Activity Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR Signaling Pathway Targeted by N-Methylated Peptides.

Cell_Permeability_Assay_Workflow Start Start: Caco-2 Cell Culture Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Differentiate Differentiate for ~21 days to form monolayer Seed_Cells->Differentiate TEER_Measurement Measure TEER to confirm monolayer integrity Differentiate->TEER_Measurement Add_Peptide Add N-methylated peptide to apical side TEER_Measurement->Add_Peptide Incubate Incubate at 37°C Add_Peptide->Incubate Sample_Basolateral Sample from basolateral side at time points Incubate->Sample_Basolateral Analyze Quantify peptide concentration (LC-MS/MS) Sample_Basolateral->Analyze Calculate_Papp Calculate Apparent Permeability (Papp) Analyze->Calculate_Papp End End: Determine Permeability Calculate_Papp->End

Caption: Experimental Workflow for Caco-2 Cell Permeability Assay.

Troubleshooting & Optimization

Technical Support Center: Fmoc-N-Me-Ile-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting Fmoc-N-Me-Ile-OH coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during solid-phase peptide synthesis (SPPS) with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound so challenging?

A1: The primary difficulty arises from significant steric hindrance. The presence of the N-methyl group on the alpha-nitrogen, combined with the bulky isoleucine side chain, physically obstructs the approach of the activated carboxyl group of the incoming amino acid. This leads to slower reaction kinetics and incomplete couplings compared to non-methylated amino acids.[1][2]

Q2: My standard coupling reagents like HBTU/TBTU are giving low yields. What should I do?

A2: Standard uronium/aminium salt reagents like HBTU and TBTU are often not potent enough to overcome the steric hindrance of this compound.[1][3] It is highly recommended to switch to more powerful coupling reagents. Phosphonium salts such as PyBOP and PyAOP, or uronium salts containing a HOAt moiety like HATU, have demonstrated superior performance in such difficult couplings.[1][3][4][5]

Q3: How can I monitor the completion of a coupling reaction with this compound? The Kaiser test is not working.

A3: The Kaiser (ninhydrin) test is not suitable for monitoring couplings to N-methylated amino acids because it relies on the presence of a primary amine. N-methylated amino acids have a secondary amine, which does not give a positive color change with ninhydrin.[1] Instead, the bromophenol blue test should be used to monitor for the presence of unreacted secondary amines on the resin.[1][2][3] A yellow color indicates a complete coupling, while a blue or green color signifies an incomplete reaction.[1][2]

Q4: I'm observing deletion sequences in my final peptide product. What is the cause and how can I prevent this?

A4: Deletion sequences are a direct result of incomplete coupling of an amino acid. With challenging residues like this compound, this is a common problem. To minimize deletion sequences, consider the following strategies:

  • Use a more potent coupling reagent: As mentioned in Q2, switch to reagents like HATU, HCTU, or PyAOP.[2]

  • Perform a double or triple coupling: Repeating the coupling step with fresh reagents can drive the reaction to completion.[1][2]

  • Increase reaction time and/or temperature: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight) can improve yields. In some cases, performing the coupling at a slightly elevated temperature may be beneficial, but this should be done with caution to avoid side reactions.

Q5: Is there a risk of racemization when using more potent coupling reagents with this compound?

A5: Yes, there is an increased risk of racemization with highly active coupling reagents and longer reaction times.[6][7] While N-methylated amino acids are generally less prone to racemization via the oxazolone (B7731731) pathway, it can still occur, especially with certain activating agents and bases.[6] To mitigate this risk:

  • Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, as stronger bases can promote racemization.[7]

  • Keep pre-activation times to a minimum, especially when using HATU.

  • Avoid excessive reaction temperatures.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low coupling efficiency / Incomplete coupling 1. Steric hindrance of this compound.[1][2] 2. Insufficiently reactive coupling reagent.[1][3] 3. Suboptimal reaction conditions (time, temperature).1. Switch to a more potent coupling reagent (e.g., HATU, PyAOP, PyBOP).[1][3][4][5] 2. Perform a double or even triple coupling.[1][2] 3. Increase the coupling reaction time (e.g., 2-4 hours or overnight). 4. Consider a modest increase in temperature, monitoring for side reactions.
Presence of deletion sequences in the final peptide Incomplete coupling of this compound or the preceding/subsequent amino acid.Follow the solutions for "Low coupling efficiency". Meticulously monitor each coupling step using the bromophenol blue test.[1][2][3]
Racemization of the N-methylated residue 1. Use of a strong base (e.g., DIPEA).[7] 2. Prolonged activation or coupling times with highly reactive reagents.[6]1. Use a weaker, more sterically hindered base such as 2,4,6-collidine or N-methylmorpholine (NMM).[7] 2. Minimize pre-activation times. 3. Use coupling additives like HOAt or OxymaPure, which are known to suppress racemization.[4]
Positive bromophenol blue test after coupling Incomplete reaction, free secondary amine remains on the resin.[2]1. Perform a second coupling (recouple) with fresh reagents. 2. If the test is still positive after recoupling, consider capping the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for this compound

Coupling ReagentReagent ClassRelative Efficiency for Hindered CouplingsRacemization RiskKey Advantages & Disadvantages
HBTU/TBTU Uronium/Aminium SaltModerateLowWidely used, but often inefficient for very hindered couplings like with this compound.[3]
HATU Uronium/Aminium SaltHighVery LowGenerally more reactive than HBTU, especially for hindered systems.[3][4][5]
HCTU Uronium/Aminium SaltHighVery LowSimilar in reactivity to HATU, often a more cost-effective alternative.[2]
PyAOP/PyBOP Phosphonium SaltVery HighLowVery effective for difficult couplings, including those involving N-methylated amino acids.[1][4][8]
COMU Uronium SaltVery HighVery LowA newer generation uronium salt with high reactivity and an improved safety profile as it does not contain benzotriazole (B28993) derivatives.[4]

Experimental Protocols

Protocol 1: Standard Coupling Cycle for Fmoc-SPPS

This protocol outlines a general cycle for solid-phase peptide synthesis.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.[9]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5 times).[10]

  • Amino Acid Coupling: (See specific protocols below)

  • Washing: Wash the resin with DMF (3 times) to remove excess reagents.

Protocol 2: Coupling using HATU

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (4 equivalents), HATU (3.8 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (8 equivalents) in DMF.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[3][10]

  • Monitoring and Washing:

    • Take a small sample of resin beads, wash them with DMF and then Methanol (B129727), and perform a bromophenol blue test.

    • If the test is yellow (complete), proceed to wash the resin with DMF.

    • If the test is blue/green (incomplete), perform a recoupling (see Protocol 4).

Protocol 3: Coupling using PyBOP

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (4 equivalents), PyBOP (4 equivalents), and HOAt (4 equivalents) in DMF.

    • Add a hindered base (e.g., DIPEA or NMM, 8 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Follow step 3 from Protocol 2.

Protocol 4: Double Coupling (Recoupling) Procedure

  • After the initial coupling reaction time, drain the coupling solution and wash the resin thoroughly with DMF (3 times).

  • Prepare a fresh solution of activated this compound as described in Protocol 2 or 3.

  • Add this fresh solution to the washed resin and agitate for another 1-2 hours.

  • Perform a final bromophenol blue test. If the test is yellow, proceed with washing. If it remains blue/green, consider capping the unreacted amines.

Protocol 5: Bromophenol Blue Test for Coupling Completion

  • Prepare Test Solution: Dissolve approximately 3 mg of bromophenol blue in 100 mL of DMF.

  • Sample Preparation: Remove a small sample of resin beads from the reaction vessel and wash them thoroughly with DMF and then methanol on a filter.

  • Test Procedure: Add a few drops of the bromophenol blue test solution to the washed resin beads.

  • Observe Color:

    • Yellow: The coupling is complete.

    • Blue to Green: The coupling is incomplete (free amine is present). Recoupling is necessary.[1][2]

Visualizations

experimental_workflow start Start: Swollen Resin with Free Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: This compound + Potent Reagent (e.g., HATU) wash1->coupling wash2 DMF Wash coupling->wash2 monitoring Bromophenol Blue Test wash2->monitoring recouple Recouple (Repeat Coupling Step) monitoring->recouple Incomplete (Blue/Green) capping Capping (Acetic Anhydride) monitoring->capping Persistently Incomplete next_cycle Proceed to Next Cycle monitoring->next_cycle Complete (Yellow) recouple->wash2 capping->next_cycle

Caption: General workflow for a single Fmoc-SPPS cycle with this compound.

troubleshooting_logic start Problem: Low Coupling Yield / Deletion Sequences check_reagent Is the coupling reagent potent enough? (e.g., HBTU) start->check_reagent switch_reagent Action: Switch to a more potent reagent (e.g., HATU, PyAOP) check_reagent->switch_reagent No check_coupling_strategy Was a single coupling performed? check_reagent->check_coupling_strategy Yes switch_reagent->check_coupling_strategy double_couple Action: Implement a double or triple coupling strategy check_coupling_strategy->double_couple Yes check_monitoring Was reaction completion monitored? check_coupling_strategy->check_monitoring No double_couple->check_monitoring use_bpb Action: Use Bromophenol Blue test (Kaiser test is unsuitable) check_monitoring->use_bpb No check_racemization Is racemization a concern? check_monitoring->check_racemization Yes use_bpb->check_racemization optimize_base Action: Use a weaker base (e.g., Collidine) and minimize pre-activation check_racemization->optimize_base Yes solution Improved Coupling Efficiency check_racemization->solution No optimize_base->solution

Caption: Troubleshooting workflow for challenging this compound couplings.

References

Technical Support Center: Fmoc-N-Me-Ile-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the low coupling efficiency of Fmoc-N-Me-Ile-OH. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of this compound often low?

The low coupling efficiency of this compound is primarily due to steric hindrance. N-methylated amino acids are inherently more sterically hindered than their non-methylated counterparts.[1] The presence of the methyl group on the nitrogen atom, combined with the bulky side chain of isoleucine, physically obstructs the approach of the activated amino acid to the free amine on the resin-bound peptide chain. This steric bulk significantly slows down the rate of amide bond formation. Coupling an N-methylated amino acid to another N-methylated residue is known to be especially challenging.[1]

Q2: Which coupling reagents are most effective for this compound?

Standard coupling reagents such as HBTU and HCTU are often less effective for coupling sterically hindered N-methylated amino acids.[1] More potent reagents are required to achieve high yields. The following are highly recommended:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for difficult sequences, including N-methylated residues.[1][2][3] It forms a highly reactive OAt active ester.[3]

  • PyAOP ((7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly reactive phosphonium (B103445) salt-based reagent that has been used successfully for hindered amino acids.[1]

  • PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): Specifically developed to overcome the challenges of coupling N-methylated amino acids where reagents like PyBOP may fail.[4][5]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A modern uronium salt with coupling efficiencies comparable to HATU, offering a safer alternative to HOBt/HOAt-based reagents.[4]

Q3: How can I monitor the coupling reaction for an N-methylated amino acid?

The standard Kaiser test (ninhydrin test) is unreliable for monitoring the coupling of N-methylated amino acids because the secondary amine gives little to no color change.[1] The Bromophenol Blue (BPB) test is a recommended alternative. In this test, a sample of the resin is treated with a bromophenol blue solution. A yellow color indicates a complete coupling (no free amines), while a blue or green color signifies an incomplete reaction, indicating that a recoupling step is necessary.[1]

Q4: What is "double coupling" and when should it be performed?

Double coupling is the practice of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction is complete. This strategy is employed to drive the reaction to completion, especially for difficult couplings like those involving this compound or when monitoring tests (like the Bromophenol Blue test) indicate the presence of unreacted amines.[6]

Troubleshooting Guide

Problem: Mass spectrometry and HPLC analysis of a cleaved test peptide show a significant deletion sequence corresponding to the failed incorporation of N-Me-Ile, or the Bromophenol Blue test remains blue/green after the coupling step.

Below is a systematic workflow to diagnose and resolve the low coupling efficiency of this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Start Low Coupling Efficiency (this compound) CheckReagents Step 1: Assess Reagent Quality - Use fresh, high-purity solvents (DMF/NMP). - Ensure coupling reagents are not degraded. - Verify purity of this compound. Start->CheckReagents Start Here OptimizeProtocol Step 2: Optimize Coupling Protocol - Switch to a recommended potent reagent (HATU, PyAOP, PyBroP). - Increase reagent excess (e.g., 4 eq.). - Extend coupling time (e.g., 2-4 hours). CheckReagents->OptimizeProtocol If reagents are high quality Monitor Step 3: Monitor Reaction - Use Bromophenol Blue test. - Is the test result yellow? OptimizeProtocol->Monitor Recouple Step 4: Perform Double Coupling - Drain and wash the resin. - Repeat the coupling step with fresh reagents. Monitor->Recouple No (Blue/Green) Proceed Coupling Successful Proceed to next cycle. Monitor->Proceed Yes (Yellow) Recouple->Monitor Re-check after recoupling End Issue Resolved Proceed->End

Caption: A step-by-step workflow for troubleshooting low coupling efficiency.

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Difficult Sequences

The following data, adapted from studies on challenging peptide sequences, serves as a model for the expected performance when coupling sterically hindered amino acids like this compound. HATU and HCTU consistently show superior performance over older reagents, especially in rapid synthesis protocols.

ParameterPyBOPHATUHCTUSource
Crude Purity (%) (ACP 65-74, 2x1 min coupling)48.1183.6379.86[2]
Crude Purity (%) (A-β Amyloid 1-42, 2x1 min coupling)40.1089.6388.29[2]
Acylation Yield (%) (Aza-Peptide Model)~65~100~55[2]
General Recommendation for N-Methyl AA Less effectiveHighly Recommended Less effective[1][3][4]

Note: While HCTU is highly efficient for many difficult sequences, some sources report it as less effective than HATU specifically for N-methylated amino acids.[1]

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the first-line approach for coupling this compound.

  • Resin Preparation: After successful deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Activation Solution: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (4 equivalents) in DMF or NMP. Add N,N-Diisopropylethylamine (DIEA) (8 equivalents).[1]

  • Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature.[1]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for at least 2 hours. For very difficult couplings, this time can be extended up to 4 hours or overnight.

  • Monitoring: Perform the Bromophenol Blue test (see Protocol 3) to monitor the reaction progress.

  • Washing: Once the coupling is complete (negative BPB test), drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Recoupling (if necessary): If the BPB test is positive (blue/green), drain the resin, wash once with DMF, and repeat steps 2-6.[1]

Protocol 2: Coupling using PyBroP

This protocol is a strong alternative if HATU does not provide satisfactory results.

  • Resin Preparation: Perform the standard Fmoc deprotection and wash the resin as described in Protocol 1.

  • Reagent Solution: Suspend the resin in Dichloromethane (DCM). In a separate vessel, dissolve this compound (2 equivalents) in DCM or DMF and add it to the resin.[1]

  • Activation: Add PyBroP (2 equivalents) to the resin suspension and cool the mixture to 0°C in an ice bath.[1]

  • Coupling: Add DIEA (6 equivalents) and allow the reaction to proceed for 1 minute at 0°C, followed by 1-2 hours at room temperature with agitation.[1]

  • Monitoring and Washing: Monitor the reaction using the Bromophenol Blue test. Once complete, filter the resin and wash thoroughly with DCM, followed by DMF.[1]

Protocol 3: Bromophenol Blue (BPB) Test for Monitoring Coupling

This test is used to detect the presence of unreacted secondary amines.

  • Test Solution Preparation: Dissolve 250 mg of bromophenol blue in 50 mL of DMF.[1]

  • Procedure: a. Remove a small sample of resin (a few beads) from the reaction vessel. b. Wash the resin sample with methanol (B129727) and then DMF. c. Add 1-2 drops of the BPB test solution to the beads.[1]

  • Interpretation of Results:

    • Yellow Beads: Coupling is complete (absence of free amines).

    • Blue or Green Beads: Coupling is incomplete (presence of free amines). A recoupling step is required.[1]

Visualizations

Diagram: The Challenge of Steric Hindrance

Caption: Steric clash from the N-methyl group and Ile side chain hinders coupling.

References

Technical Support Center: Fmoc-N-Me-Ile-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using Fmoc-N-Me-Ile-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: We are observing a significant level of epimerization when using this compound in our peptide synthesis. What are the primary causes and how can we minimize it?

A1: Epimerization, the change in the stereochemistry at the α-carbon, is a critical side reaction, particularly with sterically hindered N-methylated amino acids like this compound. The primary cause is the formation of an oxazolone (B7731731) intermediate during the activation of the carboxylic acid, which can easily lose its stereochemical integrity in the presence of a base.

Key Factors Influencing Epimerization:

  • Coupling Reagents: The choice of coupling reagent significantly impacts the rate of epimerization. Reagents like HBTU can lead to higher epimerization levels compared to more modern reagents.

  • Base: The type and concentration of the base used for activation are crucial. Strong, non-hindered bases can readily abstract the α-proton, promoting racemization.

  • Activation Time: Prolonged pre-activation times can increase the risk of oxazolone formation and subsequent epimerization.

Strategies to Minimize Epimerization:

  • Utilize Modern Coupling Reagents: Employing aminium/uronium salts like HATU or COMU is highly recommended as they are known to suppress racemization.[1]

  • Use a Hindered Base: Substitute common bases like DIPEA with a sterically hindered base such as 2,4,6-collidine .

  • Minimize Pre-activation Time: Add the coupling reagents to the amino acid solution immediately before adding it to the resin.

  • Optimize Solvent: While DMF is common, for problematic couplings, consider using a less polar solvent like Dichloromethane (DCM) which can sometimes reduce the rate of epimerization.

Q2: Our peptide synthesis yield is unexpectedly low after incorporating this compound, and we detect a byproduct corresponding to the loss of a dipeptide. What is the likely cause?

A2: This is a classic sign of diketopiperazine (DKP) formation . This side reaction is particularly prevalent when an N-methylated amino acid is in the second position of the peptide chain on the resin. The free N-terminal amine of the dipeptide can intramolecularly attack the ester linkage to the resin, forming a stable six-membered ring (the diketopiperazine) and cleaving the dipeptide from the solid support. This results in truncated sequences and a significant loss of yield.[2][3]

Factors Promoting DKP Formation:

  • Sequence: Peptides with a secondary amino acid (like an N-methylated residue) at the second position from the C-terminus are highly susceptible.

  • Fmoc Deprotection Conditions: Standard deprotection with 20% piperidine (B6355638) in DMF provides the basic conditions and the free N-terminus necessary for DKP formation.[4]

  • Resin Type: The type of resin linker can influence the rate of DKP formation.

Mitigation Strategies:

  • Modified Fmoc Deprotection: Use a milder deprotection cocktail such as 2% DBU / 5% piperazine (B1678402) in NMP . This has been shown to drastically reduce DKP formation.[5]

  • Dipeptide Coupling: Synthesize the dipeptide unit containing this compound in solution and then couple it to the resin-bound peptide. This bypasses the vulnerable dipeptide stage on the solid support.

  • Immediate Coupling: Proceed with the next coupling step immediately after the Fmoc deprotection of the N-methylated residue to minimize the time the free secondary amine is exposed.

Q3: We are experiencing incomplete coupling of this compound to the growing peptide chain. What are the likely reasons and how can we improve the coupling efficiency?

A3: Incomplete or "difficult" couplings are a common challenge with sterically hindered amino acids like this compound. The bulky N-methyl group and the isoleucine side chain can sterically hinder the approach of the activated amino acid to the N-terminus of the peptide on the resin.

Causes of Incomplete Coupling:

  • Steric Hindrance: The primary reason for difficult couplings with this compound.

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, making the N-terminus inaccessible.

  • Suboptimal Coupling Reagents: Not all coupling reagents are equally effective for hindered amino acids.

Solutions for Improved Coupling Efficiency:

  • Use High-Performance Coupling Reagents: HATU and COMU are highly recommended for coupling sterically hindered amino acids due to their high reactivity.[6][7]

  • Double Coupling: Perform the coupling reaction twice with a fresh solution of the activated amino acid.

  • Increase Reaction Time and Temperature: Extending the coupling time or performing the reaction at a slightly elevated temperature can improve efficiency.

  • Solvent Choice: Switching from DMF to a more solvating solvent like N-Methyl-2-pyrrolidone (NMP) can help to disrupt peptide aggregation.[8]

  • Monitor the Coupling: Use a qualitative test like the Kaiser test to check for the presence of free primary amines after coupling. Note that the Kaiser test is not reliable for secondary amines like N-methylated residues; in this case, a chloranil (B122849) test can be used.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the use of this compound.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_byproduct Analyze Crude Product by HPLC-MS start->check_byproduct is_dkp Byproduct is Diketopiperazine? check_byproduct->is_dkp is_deletion Deletion Sequence Observed? is_dkp->is_deletion No dkp_solution Implement DKP Mitigation: - Use 2% DBU / 5% Piperazine in NMP - Couple as a dipeptide is_dkp->dkp_solution  Yes is_epimer Multiple Peaks for Target Mass? is_deletion->is_epimer No coupling_solution Optimize Coupling: - Use HATU or COMU - Double couple - Switch to NMP is_deletion->coupling_solution  Yes no_major_byproduct No Major Byproducts is_epimer->no_major_byproduct No epimer_solution Minimize Epimerization: - Use HATU/COMU with collidine - Minimize pre-activation time is_epimer->epimer_solution  Yes general_solution General Optimization: - Check reagent quality - Ensure proper resin swelling no_major_byproduct->general_solution

Caption: A troubleshooting flowchart for low-yield SPPS.

Data Presentation

The following tables summarize quantitative data on the impact of different reagents on coupling efficiency and epimerization.

Table 1: Comparative Coupling Efficiency of Various Reagents

Coupling ReagentReagent TypeTypical Coupling Time (min)Coupling Efficiency (%)Notes
HBTU Aminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, but can be less effective for hindered couplings.[6]
HATU Aminium/Uronium Salt20 - 45> 99.5Highly reactive, excellent for hindered couplings, low racemization.[1][6]
COMU Aminium/Uronium Salt20 - 45> 99.5Very high reactivity, safer byproducts than benzotriazole-based reagents.[6][7]
PyBOP Phosphonium Salt30 - 6098 - 99Efficient, no risk of guanidinylation.[6]
DIC/Oxyma Carbodiimide/Additive60 - 12095 - 98Cost-effective, very low risk of racemization.[9]

Table 2: Epimerization Levels with Different Coupling Conditions

Coupling ReagentBaseSolventD-Isomer (%)Reference(s)
HATU DIPEADMFLow[10]
DIC/HOAt -DMFNot Observed[10]
HBTU DIPEADMFHigher than HATU[1]

Note: Quantitative data for epimerization is highly sequence-dependent. The values presented are indicative and sourced from studies on challenging couplings.

Experimental Protocols & Reaction Mechanisms

Protocol 1: Optimized Coupling of this compound using COMU

This protocol is recommended for minimizing both incomplete coupling and epimerization.

Materials:

  • This compound (4 equivalents relative to resin loading)

  • COMU (4 equivalents)

  • 2,4,6-Collidine (8 equivalents)

  • N-Methyl-2-pyrrolidone (NMP)

  • Deprotected peptide-resin

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected and the resin is washed thoroughly with NMP.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and COMU in NMP.

  • Add 2,4,6-collidine to the activation solution and mix briefly.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult sequences, a double coupling may be performed.

  • Washing: Drain the coupling solution and wash the resin thoroughly with NMP to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a chloranil test to confirm the absence of free secondary amines.

Diagram: Mechanism of Epimerization via Oxazolone Formation

Epimerization_Mechanism cluster_L_Amino_Acid L-Amino Acid cluster_Activation Activation cluster_Oxazolone Oxazolone Formation (Racemization Prone) cluster_Products Products L_AA Fmoc-N(Me)-Ile-OH Activated_Ester Activated Ester (e.g., with HATU) L_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Base (e.g., DIPEA) Intramolecular Cyclization L_Peptide Desired L-Peptide Oxazolone->L_Peptide Nucleophilic Attack by Peptide-Resin D_Peptide Undesired D-Peptide (Epimer) Oxazolone->D_Peptide Nucleophilic Attack by Peptide-Resin

Caption: Mechanism of epimerization via oxazolone formation.

Diagram: Mechanism of Diketopiperazine (DKP) Formation

DKP_Formation cluster_products Products start_node Dipeptide on Resin (after Fmoc Deprotection) H₂N-N(Me)Ile-CO-Xaa-Resin attack Intramolecular Nucleophilic Attack (N-terminus attacks ester linkage) start_node->attack intermediate Tetrahedral Intermediate attack->intermediate cleavage Cleavage from Resin intermediate->cleavage dkp Diketopiperazine (Cyclic Dipeptide) cleavage->dkp resin Truncated Peptide-Resin cleavage->resin

Caption: Mechanism of Diketopiperazine (DKP) formation.

References

Technical Support Center: Optimizing Coupling for Fmoc-N-Me-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-N-Me-Ile-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance for overcoming the unique challenges associated with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound significantly slower and less efficient than standard amino acids?

A1: The primary difficulty stems from steric hindrance. The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid, leading to slower and less efficient coupling reactions.[1][2] This issue is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[2][3] The reduced nucleophilicity of the N-methylated amine also contributes to the challenge, often requiring more potent coupling reagents and extended reaction times.[1]

Q2: My standard coupling reagents like HBTU and TBTU are resulting in low yields. What should I use instead?

A2: Standard uronium-based reagents like HBTU and HCTU are often not effective enough for coupling sterically hindered N-methylated amino acids like this compound.[1][2] It is highly recommended to switch to more potent phosphonium-based reagents or specialized aminium/uronium reagents that have demonstrated greater success in these challenging couplings.[1][4]

Q3: The standard ninhydrin (B49086) (Kaiser) test is not showing a color change. How can I monitor the completion of the coupling reaction?

A3: The ninhydrin test is not effective for monitoring the coupling to secondary amines, such as N-methylated amino acids, because it will not produce the characteristic blue/purple color.[1][2] Instead, the bromophenol blue test should be used to accurately monitor the reaction's progress.[1][2] A yellow color indicates a complete coupling (no free amine), while a blue or green color signifies an incomplete reaction.[2]

Q4: I am observing deletion sequences involving N-Me-Ile in my final peptide product. How can I prevent this?

A4: Deletion sequences are a direct consequence of incomplete coupling reactions.[1] To minimize their occurrence, a combination of the following strategies is recommended:

  • Utilize a more potent coupling reagent: As mentioned in Q2, switching to reagents like HATU, PyAOP, or PyBOP/HOAt can significantly improve coupling efficiency.[1][2][3]

  • Perform a double or triple coupling: Repeating the coupling step two or three times with fresh reagents is a highly effective method to drive the reaction to completion.[1][5]

  • Extend the coupling time: Allow the reaction to proceed for a longer period (e.g., 1-4 hours) than for standard amino acids.[1][6]

  • Monitor coupling completion: Use the bromophenol blue test to ensure the reaction has gone to completion before proceeding to the next deprotection step.[2]

Troubleshooting Guide: Incomplete Coupling of this compound

If the bromophenol blue test indicates an incomplete reaction, follow this troubleshooting workflow.

Start Start: Monitor Coupling (Bromophenol Blue Test) Result Test Result? Start->Result Incomplete Incomplete (Blue/Green) Result->Incomplete Positive Complete Complete (Yellow) Proceed to Deprotection Result->Complete Negative Action1 Extend Coupling Time (e.g., add 1-2 hours) Incomplete->Action1 CheckAgain1 Re-test with Bromophenol Blue Action1->CheckAgain1 Action2 Perform a Double Coupling with Fresh Reagents CheckAgain2 Re-test with Bromophenol Blue Action2->CheckAgain2 Action3 Switch to a More Potent Reagent (e.g., HATU, PyAOP) CheckAgain1->Complete Complete CheckAgain1->Action2 Still Incomplete CheckAgain2->Complete Complete CheckAgain2->Action3 Still Incomplete

Caption: Troubleshooting workflow for incomplete this compound coupling.

Data Presentation

Table 1: Comparison of Coupling Reagents for this compound
Coupling ReagentReagent TypeEffectiveness for N-Me-IleNotes
HBTU, HCTU, TBTUAminium/UroniumLess EffectiveOften result in low yields and incomplete couplings for N-methylated amino acids.[1][2]
HATU Aminium/UroniumHighly Effective A recommended reagent for difficult couplings, including N-methylated residues.[1][2][4]
PyAOP Phosphonium (B103445)Highly Effective Especially effective in coupling N-protected N-methyl amino acids.[1][3][7]
PyBOP/HOAt PhosphoniumHighly Effective The addition of HOAt enhances coupling efficiency and reduces racemization.[1][2][3]
PyBroPPhosphoniumEffectiveA bromophosphonium reagent used for challenging couplings.[2]
BOP-ClPhosphoniumEffectiveCan be useful for couplings of N-methylated amino acids.[2]
DIC/HOBtCarbodiimideMediumLess effective than phosphonium or HATU reagents for this purpose.[7]
Table 2: Recommended Reaction Conditions for a Single Coupling Cycle
ComponentEquivalents (relative to resin loading)Recommended SolventTime
This compound4 eq.DMF or NMPPre-activation: 5 min
HATU4 eq.DMF or NMPCoupling: 1 - 4 hours
DIPEA (or equivalent base)8 eq.DMF or NMP

Note: These are starting recommendations. Optimization may be required based on the specific peptide sequence.[2]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound

This protocol outlines the key steps for incorporating this compound into a growing peptide chain on a solid support.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times).

  • Activation of this compound: In a separate vessel, dissolve this compound (4 eq.) and HATU (4 eq.) in DMF or NMP.[2]

  • Add diisopropylethylamine (DIPEA) (8 eq.) to the solution and mix at room temperature for approximately 5 minutes to pre-activate the amino acid.[2]

  • Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1 to 4 hours. A starting time of 1 hour is recommended before the first check for completion.[1][2]

  • Monitoring: After the initial coupling time, take a small sample of resin beads and perform the Bromophenol Blue Test (Protocol 2) to check for completion.

  • Post-Coupling: If the coupling is complete (negative bromophenol blue test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. If incomplete, refer to the troubleshooting guide.

Protocol 2: Bromophenol Blue Test for Monitoring Coupling

This test is used to detect the presence of unreacted secondary amines on the resin.

  • Reagent Preparation: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[2]

  • Sample Preparation: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube.

  • Wash the beads thoroughly with methanol (B129727) or DMF to remove any residual reagents and byproducts.

  • Testing: Add 2-3 drops of the bromophenol blue test solution to the washed resin beads.

  • Observation: Observe the color of the beads and the solution.

    • Yellow Beads/Solution: Negative result. Indicates coupling is complete.[2]

    • Blue to Green Beads/Solution: Positive result. Indicates coupling is incomplete, and further action (e.g., recoupling) is required.[2]

cluster_0 Factors Reducing Coupling Efficiency A Steric Hindrance (β-branched Ile side chain) Result Slow & Inefficient Coupling of this compound A->Result B Steric Hindrance (N-α-methyl group) B->Result C Reduced Nucleophilicity of Secondary Amine C->Result

Caption: Key factors contributing to the difficult coupling of this compound.

References

Technical Support Center: Fmoc-N-Me-Ile-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of the sterically hindered amino acid, Fmoc-N-Me-Ile-OH, in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so challenging?

A1: The primary difficulty in coupling this compound arises from significant steric hindrance.[1] The presence of a methyl group on the alpha-nitrogen, in addition to the bulky isoleucine side chain, physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminus of the peptide chain. This steric bulk dramatically slows down the reaction rate and can lead to incomplete coupling, resulting in deletion sequences in the final peptide product.[1] The reduced nucleophilicity of the N-methylated amine further complicates the reaction, necessitating the use of more potent coupling reagents and optimized conditions.[1][2]

Q2: My standard coupling reagents like HBTU or DIC/HOBt are giving low yields. What should I use instead?

A2: Standard coupling reagents are often inefficient for overcoming the steric hindrance of this compound.[3] It is highly recommended to use more potent coupling reagents that have demonstrated success with sterically hindered and N-methylated amino acids.[1][4] These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for difficult sequences due to its high reactivity and ability to form the highly reactive OAt-ester.[5]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium (B103445) salt-based reagent that is particularly effective for coupling N-methylated amino acids.[6][7]

  • PyBOP/HOAt ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) with 1-Hydroxy-7-azabenzotriazole): The addition of HOAt to PyBOP significantly enhances its reactivity, making it suitable for challenging couplings.[6]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]uronium hexafluorophosphate): A newer generation uronium salt-based reagent with reactivity comparable to HATU, but with the advantage of producing water-soluble byproducts.[4][8]

Q3: How can I monitor the completion of the this compound coupling reaction?

A3: The standard Kaiser test, which detects free primary amines, is not suitable for monitoring the coupling to an N-methylated amino acid as it will give a false negative result.[1][3] The recommended method is the Bromophenol Blue test .[1][3] This colorimetric test detects the presence of any unreacted secondary amine on the resin. A blue or green color indicates an incomplete reaction, while a yellow color signifies that the coupling is complete.

Q4: I'm still observing incomplete coupling even with a stronger reagent. What other strategies can I employ?

A4: If a single coupling with a potent reagent is insufficient, you can implement the following strategies:

  • Double or Triple Coupling: Repeating the coupling step with a fresh solution of activated this compound can drive the reaction to completion.[1] This is a common and effective strategy for highly hindered residues.

  • Increased Reaction Time and Temperature: Extending the coupling time (e.g., to 2-4 hours or even overnight) can improve yields.[1] In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can also enhance the reaction rate, but this should be done with caution to avoid potential side reactions.

  • Solvent Choice: The choice of solvent can influence resin swelling and reaction kinetics. While DMF is standard, in some difficult cases, using N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents may be beneficial.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low crude peptide purity with significant deletion sequences. Incomplete coupling of this compound.1. Switch to a more potent coupling reagent (HATU, PyAOP, COMU).[1][4] 2. Perform a double or triple coupling.[1] 3. Increase the coupling reaction time.
Bromophenol blue test remains blue/green after coupling. The coupling reaction has not gone to completion.1. Perform a second coupling with fresh reagents. 2. If the issue persists, consider a third coupling or extending the reaction time for the second coupling.
Multiple peaks in HPLC analysis of the crude peptide. Racemization or formation of side products.1. Ensure minimal pre-activation time when using aminium/uronium salt reagents like HATU to reduce the risk of racemization.[1] 2. The use of additives like HOAt or OxymaPure can help suppress racemization.[4]
No desired product peak in mass spectrometry analysis. Complete failure of the coupling step.1. Verify the quality and concentration of all reagents (this compound, coupling reagent, base, and solvent). 2. Confirm that the previous Fmoc deprotection step was complete. 3. Re-evaluate the entire protocol, ensuring correct stoichiometry and reaction conditions.

Data Presentation

The following table provides a qualitative and semi-quantitative comparison of recommended coupling reagents for sterically hindered N-methylated amino acids like this compound. The coupling efficiencies are representative values based on literature for challenging couplings and may vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentReagent ClassTypical Coupling TimeRepresentative Coupling Efficiency (%)Key AdvantagesPotential Disadvantages
HATU Aminium/Uronium Salt20 - 60 min> 99High reactivity, excellent for hindered couplings, low racemization potential.[5][9]Higher cost, potential for guanidinylation side reaction if used in excess.[9]
PyAOP Phosphonium Salt30 - 60 min> 98Very effective for N-methylated amino acids, no risk of guanidinylation.[6][7]Byproducts can be difficult to remove in solution-phase synthesis.
COMU Aminium/Uronium Salt20 - 45 min> 99High reactivity comparable to HATU, safer byproducts (water-soluble).[4][8]Higher cost.
PyBOP/HOAt Phosphonium Salt30 - 90 min> 98Enhanced reactivity compared to PyBOP alone, effective for difficult couplings.[6]Byproducts can be challenging to remove.
HBTU Aminium/Uronium Salt60 - 120 min95 - 98Cost-effective and widely used for standard couplings.Often inefficient for highly hindered N-methylated amino acids.[3]

Experimental Protocols

Protocol 1: Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency with this compound.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (4 equivalents relative to resin loading)

  • HATU (3.8 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using standard procedures (e.g., 20% piperidine (B6355638) in DMF). Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound (4 eq.) and HATU (3.8 eq.) in DMF or NMP. Add DIPEA (8 eq.) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Bromophenol Blue test to monitor the completion of the coupling.

    • If the test is yellow, proceed to the washing step.

    • If the test is blue or green, perform a second coupling by repeating steps 2-4 with fresh reagents.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

Protocol 2: Bromophenol Blue Test for Monitoring Coupling Completion

Materials:

  • Test Solution: 250 mg of bromophenol blue dissolved in 50 mL of DMF.

Procedure:

  • Remove a small sample of resin beads (10-20 beads) from the reaction vessel.

  • Wash the beads thoroughly with methanol (B129727) on a small piece of filter paper or in a small fritted syringe.

  • Add a few drops of the Bromophenol Blue test solution to the resin sample.

  • Observe the color of the beads and the solution.

    • Yellow: Indicates a complete coupling (no free secondary amine).

    • Blue or Green: Indicates an incomplete coupling (free secondary amine is present).

Visualizations

Troubleshooting_Workflow start Start: this compound Coupling coupling Perform single coupling with potent reagent (e.g., HATU, PyAOP) start->coupling monitor Monitor with Bromophenol Blue Test coupling->monitor is_complete Coupling Complete? (Yellow color) monitor->is_complete wash Wash resin thoroughly is_complete->wash Yes double_coupling Perform a second coupling with fresh reagents is_complete->double_coupling No next_step Proceed to next step in synthesis wash->next_step extend_time Consider extending coupling time (e.g., 4 hours or overnight) for the second coupling double_coupling->extend_time monitor2 Monitor with Bromophenol Blue Test extend_time->monitor2 is_complete2 Coupling Complete? monitor2->is_complete2 is_complete2->wash Yes cap Cap unreacted amines (e.g., with Acetic Anhydride) and proceed, noting potential for deletion sequence is_complete2->cap No

Caption: Troubleshooting workflow for this compound coupling.

References

preventing racemization of Fmoc-N-Me-Ile-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions to help you mitigate racemization of Fmoc-N-Me-Ile-OH during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a particular concern for this compound?

A1: Racemization is the conversion of a pure enantiomer (the L-form of an amino acid) into a mixture of both L- and D-enantiomers.[1] During peptide synthesis, this leads to the incorporation of the incorrect D-amino acid, resulting in diastereomeric peptide impurities.[1] These impurities can be difficult to separate and may significantly alter the peptide's biological activity, structure, and immunogenicity.[1] this compound, like other N-methylated amino acids, is sterically hindered, which can make coupling reactions more challenging and slower. The conditions required to drive these couplings to completion, such as extended reaction times or higher temperatures, can increase the risk of racemization.

Q2: What is the primary mechanism of racemization during the coupling of N-protected amino acids?

A2: The most common pathway for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3] This occurs when the carboxylic acid of the Fmoc-amino acid is activated. The proton on the alpha-carbon of this oxazolone (B7731731) is acidic and can be easily removed by a base, leading to a planar, achiral intermediate.[2] The incoming amine can then attack this intermediate from either face, resulting in a mixture of L- and D-isomers in the peptide chain.[3]

Q3: Which coupling reagents are recommended to minimize racemization of this compound?

A3: The choice of coupling reagent is critical. For sterically hindered and racemization-prone amino acids like this compound, the following are recommended:

  • Carbodiimides with Additives: Using N,N'-Diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive like OxymaPure or 6-Cl-HOBt is a highly effective and recommended strategy.[1][4]

  • Phosphonium Salts: Reagents like PyBOP and especially PyAOP are very effective for coupling N-methylated amino acids with minimal racemization.[5][6]

  • Oxyma-based Uronium Salts: Reagents like COMU, which have a built-in Oxyma moiety, are designed for high coupling efficiency with low racemization risk.[1][4] Onium salt reagents like HATU can be effective but should be used cautiously with a suitable base, as they can still promote racemization under non-optimal conditions.[1][7]

Q4: How do additives like HOBt and OxymaPure prevent racemization?

A4: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for suppressing racemization, especially when using carbodiimide (B86325) coupling reagents.[7][8] They work by reacting with the highly reactive O-acylisourea intermediate (formed from the carbodiimide and the amino acid) to generate a more stable active ester. This active ester is less prone to cyclizing into the problematic oxazolone intermediate and reacts efficiently with the amine component to form the desired peptide bond.[7] OxymaPure has been shown to be more effective at suppressing racemization than HOBt.[6]

Q5: What is the role of the base in racemization, and which bases are recommended?

A5: A tertiary amine base is often required for coupling reactions, particularly with onium salt reagents.[7] However, the base can promote racemization by abstracting the alpha-proton from the activated amino acid intermediate.[2][9]

  • Strongly Basic Conditions: Strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) can increase the risk of racemization.[1][2]

  • Weaker/Hindered Bases: For sensitive couplings, weaker or more sterically hindered bases are recommended. N-methylmorpholine (NMM) is a weaker base, while 2,4,6-collidine is a more hindered base.[1][2][10] Using the minimum necessary amount of base is also crucial.[7]

Q6: How does temperature influence the extent of racemization?

A6: Higher temperatures accelerate reaction rates, but they also significantly increase the rate of racemization.[1][7] While microwave-assisted solid-phase peptide synthesis (SPPS) can be effective for difficult couplings, the temperature must be carefully controlled.[10] For particularly sensitive couplings like those involving this compound, it is recommended to perform the reaction at room temperature or even at a lower temperature (e.g., 0 °C), although this may require longer reaction times.[7][9]

Troubleshooting Guide

Problem: Significant diastereomeric impurity is detected by HPLC/MS after a coupling step with this compound, indicating potential racemization.

Here is a step-by-step guide to diagnose and resolve the issue:

Step 1: Evaluate Your Coupling Reagent and Additive

The choice of coupling reagent is the most critical factor in controlling racemization.[7]

  • High-Risk Reagents: Using carbodiimides like DIC or DCC without an additive carries a high risk of racemization.[1] Uronium/aminium reagents like HBTU can also promote racemization with sensitive amino acids.[1]

  • Recommended Actions:

    • If using a carbodiimide, always include a racemization-suppressing additive. Switch from HOBt to a more effective additive like OxymaPure.[1][6]

    • If using a uronium/aminium reagent, consider switching to a phosphonium-based reagent like PyAOP or an Oxyma-based reagent like COMU.[1][5]

Step 2: Assess the Base Used in the Coupling Reaction

The type and amount of base can significantly influence racemization rates.[1]

  • High-Risk Bases: Strong, non-hindered bases like DIPEA are more likely to cause racemization.[1]

  • Recommended Actions:

    • Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.[1][2]

    • Optimize the amount of base used. An excess of base will increase the risk of epimerization.[1]

Step 3: Review Your Experimental Protocol

Procedural details like pre-activation time and temperature are crucial.

  • Prolonged Pre-activation: Allowing the activated amino acid to sit for an extended period before adding it to the resin increases the formation of the racemization-prone oxazolone intermediate.[1][9]

  • High Temperature: Elevated temperatures accelerate racemization.[10]

  • Recommended Actions:

    • Minimize pre-activation time. Ideally, add the coupling reagent to the mixture of the amino acid, additive, and resin (in situ activation).[9]

    • Perform the coupling at room temperature or consider reducing the temperature to 0 °C for very sensitive couplings.[7]

Data Presentation

Table 1: Comparison of Coupling Reagent Systems and their Racemization Risk

This table summarizes the relative risk of racemization for common coupling systems used in peptide synthesis. The extent of racemization can vary based on the specific sequence, solvent, and temperature.

Coupling Reagent/SystemAdditiveRelative Racemization RiskNotes
DICNoneHighNot recommended for racemization-prone amino acids without an additive.[1]
DICHOBtLowA standard and effective combination for suppressing racemization.[1]
DICOxymaPureVery LowHighly recommended for minimizing racemization; often superior to HOBt.[1][6]
HBTU, TBTU-Moderate to HighEfficient but can promote racemization, especially with sensitive amino acids.[1]
HATU-ModerateGenerally better than HBTU but still carries a risk of racemization.[1]
PyAOP-Very LowEspecially effective in coupling N-methyl amino acids.[5]
COMU-Very LowAn Oxyma-based uronium salt with built-in racemization suppression.[1][4]
Table 2: Impact of Common Bases on Racemization
BaseSteric HindranceRelative Racemization Risk
N-methylmorpholine (NMM)LowModerate
DIPEAModerateModerate to High
2,4,6-CollidineHighLow

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is recommended as a starting point for the coupling of this compound.

Materials:

  • This compound (3-5 equivalents)

  • OxymaPure (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF and wash the resin thoroughly.

  • Amino Acid Solution: In a separate vessel, dissolve this compound (3-5 eq.) and OxymaPure (3-5 eq.) in DMF.

  • Coupling: Add the amino acid/OxymaPure solution to the swelled, deprotected resin.

  • Activation: Add DIC (3-5 eq.) to the resin mixture.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. Agitate the mixture gently.

  • Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test. For N-methylated residues, a false negative can occur; the Chloranil or Isatin test is recommended. If the test is positive (incomplete coupling), allow the reaction to proceed longer or perform a second coupling.

  • Washing: Once coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Protocol 2: Low-Racemization Coupling using PyAOP

This protocol is suitable for particularly difficult couplings involving N-methylated amino acids.

Materials:

  • This compound (3-5 equivalents)

  • PyAOP (3-5 equivalents)

  • 2,4,6-Collidine or NMM (6-10 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 eq.) and PyAOP (3-5 eq.) in DMF.

    • Add 2,4,6-Collidine or NMM (6-10 eq.) to the solution.

    • Immediately add the activated amino acid solution to the resin. Note: Unlike carbodiimide protocols, extended pre-activation in the presence of a base is not recommended as it can increase racemization risk.[7]

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature, monitoring for completion.

  • Washing: Thoroughly wash the resin as described in Protocol 1.

Visualizations

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling cluster_suppression Suppression Pathway FmocAA Fmoc-AA-OH (L-isomer) ActivatedAA Activated Intermediate (e.g., O-Acylisourea) FmocAA->ActivatedAA + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Racemization-prone) ActivatedAA->Oxazolone Cyclization ActiveEster Stable Active Ester (e.g., Oxyma Ester) ActivatedAA->ActiveEster + Additive (Oxyma) Enolate Planar, Achiral Intermediate Oxazolone->Enolate + Base (-H+) PeptideL Desired Peptide (L-isomer) Enolate->PeptideL + Amine Attack PeptideD Racemized Peptide (D-isomer) Enolate->PeptideD + Amine Attack ActiveEster->PeptideL + Amine Attack (Clean Coupling)

Caption: Mechanism of racemization via oxazolone formation and its suppression.

Caption: Workflow for low-racemization coupling using DIC/OxymaPure.

References

troubleshooting incomplete deprotection of Fmoc-N-Me-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for troubleshooting the incomplete deprotection of Fmoc-N-Me-Ile-OH.

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the incomplete deprotection of N-α-Fmoc-N-α-methyl-L-isoleucine (this compound) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal secondary amine of this compound.[1] This prevents the subsequent amino acid from coupling to the growing peptide chain, leading to the formation of deletion sequences (peptides missing the intended amino acid).[1] These impurities can be challenging to separate from the target peptide, resulting in significantly lower overall yield and purity.[1]

Q2: Why is this compound particularly difficult to deprotect?

The difficulty arises from significant steric hindrance around the nitrogen atom. This hindrance is caused by a combination of:

  • The N-methyl group , which replaces a smaller hydrogen atom, restricting access to the nitrogen.[2]

  • The isoleucine side chain (a sec-butyl group), which is bulky and branched at the β-carbon.

  • The growing peptide chain and the solid support, which can further crowd the reaction site.

This cumulative steric hindrance physically impedes the approach of the base (e.g., piperidine) required to initiate the β-elimination reaction for Fmoc removal.[2]

Q3: How does incomplete deprotection of this compound differ from that of standard amino acids?

While standard amino acids can suffer from incomplete deprotection due to peptide aggregation or secondary structure formation, N-methylated amino acids add an inherent, localized steric challenge.[1][3] The rate of deprotection for sterically hindered residues is known to be slower, requiring modified protocols compared to simple residues like Glycine or Alanine.[4]

Q4: What are the best practices to prevent incomplete deprotection of this compound from the start?

For known difficult couplings like N-methylated residues, it is prudent to modify the standard protocol proactively. This includes extending deprotection times, performing double deprotection steps, and slightly increasing the temperature. For N-methyl amino acids, specialized coupling agents like HATU/HOAt are often recommended over standard HCTU to improve the subsequent coupling efficiency after the difficult deprotection step.[5]

Troubleshooting Guide

This guide provides a step-by-step approach to diagnosing and resolving incomplete deprotection of this compound.

Step 1: Confirming Incomplete Deprotection

The first step is to verify that the deprotection is indeed incomplete.

  • Qualitative Tests: The Chloranil test is suitable for detecting the presence of unreacted secondary amines like N-Me-Ile. A positive result (e.g., a color change) indicates successful deprotection. The widely used Kaiser (ninhydrin) test will not work as it only detects primary amines and gives a false negative (yellow/no color) with N-methylated residues.[3]

  • Quantitative Monitoring: The most reliable method is to monitor the UV absorbance of the deprotection solution (filtrate) in real-time.[3] The dibenzofulvene (DBF)-piperidine adduct, a byproduct of deprotection, has a characteristic UV absorbance around 301-312 nm.[3] Incomplete deprotection is indicated by a low or prematurely plateauing absorbance reading. Many automated synthesizers use this feedback to extend deprotection times automatically.[3]

Step 2: Implementing Optimized Deprotection Protocols

If incomplete deprotection is confirmed, modify your standard protocol.

  • Extend Deprotection Time: The most straightforward approach is to increase the reaction time. Instead of a standard 5-10 minute deprotection, extend it to 20-30 minutes or longer.

  • Increase Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 35-40°C) can increase the reaction rate and improve efficiency.

  • Perform Multiple Deprotections: Treat the resin with fresh deprotection solution two or three times. A common "double deprotection" protocol involves a short initial treatment (1-3 minutes) followed by a longer second treatment (15-20 minutes).[6][7]

Step 3: Using Alternative Deprotection Reagents

If optimized piperidine (B6355638) protocols fail, consider using a stronger, non-nucleophilic base.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a more potent base than piperidine and can be effective for highly hindered residues.[8][9] A common cocktail is 2% DBU in DMF. Unlike piperidine, DBU is non-nucleophilic and does not act as a scavenger for the liberated dibenzofulvene (DBF).[8] While often used without a scavenger, some protocols add a small amount of piperidine (e.g., 2% DBU / 2% piperidine in DMF) to trap the DBF.[7]

  • Piperazine (B1678402)/DBU Combination: A mixture of piperazine and DBU has been reported as a safe and efficient alternative to piperidine for difficult sequences.[9][10]

Data on Deprotection Reagents

The choice of base is critical for efficient Fmoc removal. While piperidine is the standard, other bases offer advantages in specific situations.

Reagent(s)Typical ConcentrationKey CharacteristicsUse CaseCitations
Piperidine (PP) 20% in DMFStandard, effective, acts as its own DBF scavenger.Routine deprotection.[8][11]
4-Methylpiperidine (4MP) 20% in DMFSlightly more effective than piperidine; reaction rates can be faster.Alternative to piperidine for improved efficiency.[12]
DBU 2% in DMFStrong, non-nucleophilic base. Does not scavenge DBF.Sterically hindered residues, difficult sequences.[8][9]
Piperazine (PZ) 10% w/v in DMF/EthanolLess efficient than piperidine at short reaction times but comparable over longer periods.Alternative to piperidine.[13]
DBU / Piperidine 2% DBU, 2% Piperidine in DMFCombines the strength of DBU with the scavenging ability of piperidine.Difficult deprotections requiring DBF scavenging.[7]

Experimental Protocols

Protocol 1: Optimized Double Deprotection with Piperidine

This protocol is recommended for sterically hindered residues like this compound.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Wash: Wash the resin thoroughly with DMF (3-5 times) to remove residual reagents from the previous coupling step.

  • First Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged. Agitate the mixture for 3 minutes at room temperature.[6]

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF. Agitate the mixture for 20-30 minutes at room temperature. For very difficult cases, this step can be performed at 35°C.

  • Drain: Remove the deprotection solution by filtration.

  • Final Wash: Wash the resin thoroughly with DMF (6-8 times) to completely remove residual piperidine and the DBF-piperidine adduct.

  • Confirmation: Perform a Chloranil test on a small sample of beads to confirm the presence of a free secondary amine.

Protocol 2: Deprotection using DBU/Piperidine

Use this protocol when optimized piperidine methods are insufficient.

  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[7]

  • Resin Swelling & Wash: Swell and wash the peptide-resin as described in Protocol 1.

  • First Deprotection: Add the DBU/piperidine solution to the resin. Agitate for 3 minutes at room temperature.

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection: Add a fresh portion of the DBU/piperidine solution. Agitate for 10-15 minutes at room temperature.

  • Drain: Remove the deprotection solution by filtration.

  • Final Wash: Wash the resin extensively with DMF (at least 8 times) to ensure all DBU is removed, as it can interfere with subsequent couplings.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing incomplete deprotection of this compound.

Troubleshooting_Workflow start Incomplete Deprotection of This compound Suspected confirm Step 1: Confirm Issue - Chloranil Test - UV Monitoring of Filtrate start->confirm incomplete Deprotection Confirmed Incomplete confirm->incomplete Negative Test / Low UV complete Deprotection Complete confirm->complete Positive Test / Normal UV protocol_mod Step 2: Modify Protocol (Standard Reagents) incomplete->protocol_mod mod_actions Implement one or more: - Extend deprotection time (20-30 min) - Perform double deprotection - Increase temperature (30-40°C) protocol_mod->mod_actions re_evaluate Re-evaluate Deprotection protocol_mod->re_evaluate still_incomplete Still Incomplete re_evaluate->still_incomplete Negative Test success Proceed to Next Coupling re_evaluate->success Positive Test alt_reagents Step 3: Use Alternative Reagents still_incomplete->alt_reagents reagent_actions Use stronger base cocktail: - 2% DBU in DMF - 2% DBU / 2% Piperidine in DMF alt_reagents->reagent_actions final_check Final Deprotection Check alt_reagents->final_check final_check->success Positive Test

References

Technical Support Center: Fmoc-N-Me-Ile-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Fmoc-N-Me-Ile-OH aggregation and coupling during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

Incorporating N-methylated amino acids, particularly sterically hindered residues like N-methylisoleucine (N-Me-Ile), into a peptide sequence can be challenging. The N-methyl group on the alpha-amine significantly reduces its nucleophilicity and introduces steric bulk, which can lead to incomplete couplings and aggregation of the growing peptide chain. This guide provides a systematic approach to identifying and resolving common issues.

Issue Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction Ineffective Coupling Reagent: Standard coupling reagents may not be potent enough to overcome the steric hindrance of this compound.Switch to a more potent coupling reagent such as HATU, PyAOP, or PyBOP/HOAt.[1] These reagents are known to be more effective for coupling N-methylated amino acids.
Steric Hindrance: The bulky side chain of isoleucine combined with the N-methyl group presents a significant steric barrier.Perform a double or even triple coupling to drive the reaction to completion.[1]
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering access of reagents to the reactive sites.- Use aggregation-disrupting solvents like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO. - Perform the synthesis at an elevated temperature (e.g., 50-60°C) to disrupt secondary structures.
Incomplete Fmoc Deprotection: The preceding Fmoc group may not be fully removed, leaving fewer available amino groups for coupling.Ensure complete Fmoc deprotection by extending the piperidine (B6355638) treatment time or performing a second deprotection step. Monitor completion using a suitable test.
Inaccurate Monitoring of Coupling Completion Unsuitability of Ninhydrin (B49086) (Kaiser) Test: The ninhydrin test is not reliable for secondary amines, such as N-methylated amino acids, as it often gives a false negative (colorless) result.[1]Use the bromophenol blue test to accurately monitor the presence of free secondary amines on the resin. A blue color indicates an incomplete coupling.[1][2]
Side Reactions Racemization: Activation of the carboxylic acid of this compound can lead to epimerization, especially with prolonged activation times or strong bases.- Minimize pre-activation times when using reagents like HATU. - Use additives like HOAt to suppress racemization.
Diketopiperazine (DKP) Formation: This is a common side reaction in Fmoc-SPPS, particularly with N-alkylated dipeptide sequences at the N-terminus.Utilize 2-chlorotrityl chloride resin, which is known to minimize DKP formation.
Chain Termination/Deletion Sequences: Incomplete coupling leads to peptide chains that are missing the N-methylated residue.- Employ the strategies for improving coupling efficiency mentioned above (potent reagents, double coupling). - After a double coupling, cap any remaining unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly difficult to couple in SPPS?

A1: The primary challenge arises from the steric hindrance introduced by the N-methyl group on the alpha-amine of the isoleucine residue. This methylation significantly reduces the nucleophilicity of the amine, making the formation of the peptide bond more difficult compared to its non-methylated counterpart. The bulky side chain of isoleucine further exacerbates this steric hindrance.

Q2: I am seeing a very weak or no color change with the Kaiser test after coupling this compound. Does this mean the coupling was successful?

A2: Not necessarily. The Kaiser (ninhydrin) test is unreliable for monitoring the coupling of N-methylated amino acids because the secondary amine of the N-methylated residue does not react with ninhydrin to produce the characteristic blue color.[1] It is crucial to use an alternative test, such as the bromophenol blue test, to accurately assess the completion of the coupling reaction.[1][2]

Q3: What are the best coupling reagents to use for this compound?

A3: For sterically hindered N-methylated amino acids, more potent coupling reagents are recommended. Urionium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium-based reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/1-Hydroxy-7-azabenzotriazole) have shown to be highly effective.[1]

Q4: Is a single coupling reaction usually sufficient for this compound?

A4: Due to the significant steric hindrance, a single coupling is often insufficient to achieve a high yield. A double coupling, where the coupling procedure is repeated a second time, is highly recommended to drive the reaction to completion.[1] For particularly difficult sequences, a triple coupling may be necessary.

Q5: Can peptide aggregation be a problem when using this compound?

A5: Yes, peptide aggregation on the solid support can be a significant issue, especially in longer or more hydrophobic peptide sequences. N-methylation can sometimes disrupt the secondary structures that lead to aggregation, but the overall sequence properties will dictate the propensity for aggregation. If you suspect aggregation (e.g., poor resin swelling, slow draining of solvents), consider using stronger, aggregation-disrupting solvents like NMP, or performing the synthesis at an elevated temperature.

Q6: How can I prevent racemization when coupling this compound?

A6: Racemization can be minimized by carefully controlling the activation step. When using coupling reagents that require a base for activation (like HATU), it is important to keep the pre-activation time to a minimum before adding the activated amino acid to the resin. The inclusion of an additive like HOAt can also help to suppress racemization.

Experimental Protocols

Protocol 1: Bromophenol Blue Test for Monitoring Coupling of N-Methylated Amino Acids

This protocol is used to qualitatively assess the presence of free secondary amines on the resin after a coupling reaction.

Materials:

  • Bromophenol blue test solution: 250 mg of bromophenol blue in 50 mL of DMF.[2]

  • Resin sample from the synthesis vessel.

  • Methanol (B129727)

  • Small test tube

Procedure:

  • Withdraw a small sample of resin beads (approximately 5-10 mg) from the reaction vessel.

  • Place the resin beads in a small test tube.

  • Wash the resin beads thoroughly with methanol three times to remove any residual reagents.

  • Add a few drops of the bromophenol blue test solution to the washed resin beads.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Yellow: Indicates a complete coupling (no free amine).

  • Blue or Green: Indicates an incomplete coupling (free amine is present).[2]

Protocol 2: Double Coupling Procedure for this compound

This protocol describes a double coupling cycle using HATU as the coupling reagent.

Materials:

  • This compound (4 equivalents relative to resin loading)

  • HATU (4 equivalents)[2]

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)[2]

  • DMF or NMP

  • Peptide synthesis reaction vessel with resin

Procedure:

First Coupling:

  • In a separate vessel, dissolve this compound and HATU in DMF or NMP.

  • Add DIEA to the solution and allow for a brief pre-activation (typically 1-2 minutes).

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Drain the reaction solution and wash the resin thoroughly with DMF or NMP (3-5 times).

Second Coupling: 6. Repeat steps 1-5 for the second coupling. 7. After the second coupling and subsequent washes, perform a bromophenol blue test to check for completion. If the test is still positive (blue/green), a third coupling may be necessary.

Protocol 3: In Situ Neutralization Protocol for Difficult Couplings

This protocol combines the neutralization and coupling steps, which can be beneficial for sequences prone to aggregation.

Materials:

  • This compound (4 equivalents)

  • HATU (4 equivalents)

  • DIEA (enough to neutralize the resin and for activation, typically 8-10 equivalents)

  • DMF or NMP

  • Peptide synthesis reaction vessel with resin (after Fmoc deprotection, as the TFA salt)

Procedure:

  • After Fmoc deprotection with piperidine, wash the resin with DMF to remove the piperidine. The N-terminal amine will be a free base at this point.

  • In a separate vessel, pre-activate the this compound by dissolving it with HATU in a minimal amount of DMF.

  • Add the activated amino acid solution directly to the deprotected peptide-resin.

  • Immediately add DIEA to the reaction vessel. The DIEA will act as the base for the coupling reaction.

  • Allow the coupling reaction to proceed for 1-2 hours with agitation. Neutralization and coupling occur simultaneously.

  • Upon completion, drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times).

Visualizations

Troubleshooting_Workflow start Start: Coupling this compound check_coupling Monitor Coupling Completion start->check_coupling kaiser_test Kaiser Test check_coupling->kaiser_test Incorrect bpb_test Bromophenol Blue Test check_coupling->bpb_test Correct incomplete Incomplete Coupling Detected bpb_test->incomplete Positive (Blue) complete Coupling Complete bpb_test->complete Negative (Yellow) solution1 Switch to Potent Reagent (HATU, PyAOP, etc.) incomplete->solution1 solution2 Perform Double/Triple Coupling incomplete->solution2 solution3 Use Aggregation-Disrupting Solvents/Elevated Temp. incomplete->solution3 capping Consider Capping Unreacted Amines incomplete->capping After attempts solution1->bpb_test solution2->bpb_test solution3->bpb_test Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA This compound Active_Ester Activated OAt-Ester Fmoc_AA->Active_Ester Activation HATU HATU + DIEA HATU->Active_Ester Peptide_Resin Peptide-Resin-NH2 Active_Ester->Peptide_Resin New_Peptide Peptide-Resin-CO-N(Me)-Ile-Fmoc Peptide_Resin->New_Peptide Nucleophilic Attack

References

Technical Support Center: Synthesis of Peptides Containing N-Methylated Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of peptides containing the sterically hindered amino acid, N-methylated isoleucine.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of N-methylated isoleucine into a peptide sequence so challenging?

A1: The primary challenge arises from steric hindrance. The presence of a methyl group on the amide nitrogen, in addition to the bulky side chain of isoleucine, significantly impedes the approach of the activated amino acid to the growing peptide chain on the solid support. This steric bulk slows down the coupling reaction, often leading to incomplete reactions and lower yields. The secondary amine of N-methylated residues is also less nucleophilic than a primary amine, further complicating the coupling process.

Q2: My usual coupling reagent is giving low yields for N-methylated isoleucine. Which reagents are more effective?

A2: Standard coupling reagents like HBTU and HCTU are often less effective for sterically hindered N-methylated amino acids.[1] For such challenging couplings, more potent activating reagents are recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyBOP/HOAt ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)/1-Hydroxy-7-azabenzotriazole) have shown to be more promising for these difficult couplings.[2]

Q3: How can I monitor the completion of a coupling reaction with N-methylated isoleucine, since the ninhydrin (B49086) test does not work?

A3: The ninhydrin test is ineffective because it relies on the presence of a primary amine. For N-methylated amino acids, which have a secondary amine, the bromophenol blue test is a reliable alternative.[1] A color change of the resin beads from blue/green to yellow indicates a complete coupling reaction.[1]

Q4: I am observing peptide fragmentation during the final cleavage from the resin. What could be the cause?

A4: Peptides containing N-methylated amino acids can be susceptible to fragmentation during acidic cleavage, particularly at the site of the N-methylated residue.[2] This can occur due to the electronic effects of the N-methyl group. The cleavage time is a critical factor and should be optimized.[2] It is advisable to perform a small-scale trial cleavage to determine the optimal duration for your specific peptide.

Q5: What are some general strategies to improve the overall yield of my N-methylated isoleucine-containing peptide?

A5: Beyond choosing a potent coupling reagent, several strategies can be employed:

  • Double Coupling: If a single coupling is incomplete, performing a second coupling with fresh reagents can drive the reaction to completion.[1]

  • Increased Equivalents: Using a higher excess of the protected amino acid and coupling reagent can improve coupling efficiency.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature can sometimes help overcome the steric hindrance, but this should be done cautiously to avoid side reactions.

  • Solvent Choice: N-Methylpyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for difficult sequences as it can help to disrupt peptide aggregation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Coupling Efficiency / Low Yield Steric hindrance of N-methylated isoleucine.Use a more potent coupling reagent such as HATU, PyAOP, or PyBOP/HOAt.[2] Perform a double coupling.[1] Increase the equivalents of amino acid and coupling reagent.
Ineffective coupling reagent.Switch from standard reagents (HBTU, HCTU) to those known to be effective for N-methylated residues.[1]
Peptide aggregation on the resin.Switch the solvent from DMF to NMP.
Incomplete Coupling (Positive Bromophenol Blue Test) Insufficient reaction time.Increase the coupling reaction time. A typical coupling time with HATU is one hour.[1]
Inadequate activation of the amino acid.Ensure proper pre-activation of the amino acid with the coupling reagent before adding it to the resin.
Peptide Fragmentation during Cleavage Acid-lability of the peptide bond at the N-methylated residue.Optimize the cleavage time by performing a small-scale trial cleavage and analyzing the product.[2]
Harsh cleavage conditions.Use a milder cleavage cocktail if possible, while ensuring complete removal of side-chain protecting groups.
Presence of Deletion Sequences in Final Product Incomplete coupling at one or more steps.Implement a double coupling strategy for the N-methylated isoleucine residue and any other difficult couplings in the sequence.[1] Use the bromophenol blue test to confirm complete coupling after each step.[1]

Data Summary

Table 1: Qualitative Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentGeneral Performance for N-Methylated Amino AcidsKey AdvantagesPotential Issues
HATU Highly Effective[1]High coupling efficiency, even for very hindered residues.Higher cost compared to other reagents.
PyAOP Very Effective[2]Particularly effective for coupling N-methylated amino acids to other N-methylated amino acids.---
PyBOP/HOAt Very Effective[2]A strong alternative to HATU.---
BOP-Cl Effective[1]Can be useful for hindered couplings.---
HBTU/HCTU Less Effective[1]More cost-effective.Often results in lower yields for N-methylated residues.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fmoc-N-Methyl-Isoleucine

This protocol describes a general procedure for coupling Fmoc-N-methyl-isoleucine to a resin-bound peptide using HATU.

Materials:

  • Fmoc-N-methyl-isoleucine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

  • Resin with the growing peptide chain (N-terminus deprotected)

Procedure:

  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.

  • Amino Acid Activation: In a separate vial, dissolve 4 equivalents of Fmoc-N-methyl-isoleucine and 4 equivalents of HATU in DMF or NMP.[1]

  • Base Addition: Add 8 equivalents of DIPEA to the amino acid/HATU solution and mix for 5 minutes at room temperature to pre-activate the amino acid.[1]

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Shake the resin suspension at room temperature for one hour.[1]

  • Monitoring: After one hour, take a small sample of the resin beads and perform the bromophenol blue test (see Protocol 2) to check for reaction completion.

  • Recoupling (if necessary): If the bromophenol blue test is positive (blue to green), indicating an incomplete reaction, drain the solution and repeat the coupling step with fresh reagents.[1]

  • Washing: Once the coupling is complete (yellow beads in the bromophenol blue test), filter the resin and wash it thoroughly with DMF or NMP to remove any unreacted reagents and byproducts.

Protocol 2: Bromophenol Blue Test for Coupling Completion

This protocol details the procedure for the bromophenol blue test to monitor the completeness of coupling reactions involving secondary amines.

Materials:

  • Bromophenol blue test solution (250 mg of bromophenol blue in 50 ml of DMF)[1]

  • Methanol (B129727)

  • Small test tube

Procedure:

  • Sample Collection: Remove a small sample of resin beads from the reaction vessel.

  • Washing: Place the beads in a small test tube and wash them with methanol to remove any residual reagents.

  • Test Solution Addition: Add 2 ml of the bromophenol blue test solution to the washed resin beads.[1]

  • Observation: Observe the color of the resin beads.

    • Yellow: The coupling is complete.

    • Blue to Green: The coupling is incomplete, and a recoupling step is necessary.[1]

Visualizations

experimental_workflow cluster_start Start cluster_coupling Coupling Cycle for Fmoc-N-Me-Ile cluster_monitoring Monitoring cluster_decision Decision cluster_end Next Step start Start with N-terminally deprotected peptide-resin preactivation Pre-activate Fmoc-N-Me-Ile with HATU and DIPEA in DMF/NMP start->preactivation 1 coupling Add activated amino acid to resin and react for 1 hour preactivation->coupling 2 monitoring Perform Bromophenol Blue Test coupling->monitoring 3 complete Coupling Complete (Beads are Yellow) monitoring->complete Negative Result incomplete Coupling Incomplete (Beads are Blue/Green) monitoring->incomplete Positive Result wash Wash Resin complete->wash 4 incomplete->preactivation Recouple next_cycle Proceed to next deprotection/coupling cycle wash->next_cycle 5

Caption: Experimental workflow for a single coupling cycle of Fmoc-N-methylated isoleucine.

troubleshooting_workflow start Low Yield or Incomplete Coupling Observed check_reagent Using a standard coupling reagent (e.g., HBTU)? start->check_reagent switch_reagent Switch to a potent reagent: HATU, PyAOP, or PyBOP/HOAt check_reagent->switch_reagent Yes check_monitoring Using Ninhydrin Test? check_reagent->check_monitoring No switch_reagent->check_monitoring switch_monitoring Switch to Bromophenol Blue Test check_monitoring->switch_monitoring Yes check_coupling_strategy Single Coupling Attempted? check_monitoring->check_coupling_strategy No switch_monitoring->check_coupling_strategy double_couple Perform a Double Coupling check_coupling_strategy->double_couple Yes check_solvent Using DMF? check_coupling_strategy->check_solvent No double_couple->check_solvent switch_solvent Switch to NMP to reduce aggregation check_solvent->switch_solvent Yes end Improved Yield check_solvent->end No switch_solvent->end

Caption: Troubleshooting workflow for low yield in N-methylated isoleucine peptide synthesis.

hatu_mechanism cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling cluster_product Product amino_acid Fmoc-N-Me-Ile-COOH active_ester Formation of highly reactive OAt-active ester amino_acid->active_ester hatu HATU hatu->active_ester dipea DIPEA (Base) dipea->active_ester deprotonates peptide_bond Nucleophilic attack by peptide's N-terminus active_ester->peptide_bond peptide_resin Peptide-Resin with free N-terminus peptide_resin->peptide_bond final_product Formation of new peptide bond peptide_bond->final_product

Caption: Simplified signaling pathway of HATU-mediated peptide bond formation.

References

Technical Support Center: Double Coupling Strategy for Fmoc-N-Me-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the double coupling strategy for the sterically hindered amino acid, Fmoc-N-Me-Ile-OH, in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

This compound presents significant challenges during peptide synthesis due to a combination of factors:

  • Steric Hindrance: The presence of the N-methyl group on the alpha-amino group, in addition to the bulky, β-branched side chain of isoleucine, creates substantial steric hindrance. This bulkiness impedes the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support.

  • Reduced Nucleophilicity: The N-methyl group is electron-donating, which can slightly reduce the nucleophilicity of the secondary amine, further slowing down the coupling reaction.

  • Tertiary Amide Bond Formation: The coupling of an N-methylated amino acid results in the formation of a tertiary amide bond, which is kinetically less favorable to form than a secondary amide bond.

These factors contribute to slower reaction kinetics and a higher likelihood of incomplete coupling, leading to deletion sequences in the final peptide product.

Q2: What is a double coupling strategy and why is it recommended for this compound?

A double coupling strategy involves repeating the coupling step with a fresh solution of activated amino acid before proceeding to the deprotection of the next amino acid. This approach is highly recommended for sterically hindered residues like this compound to drive the reaction to completion and maximize the coupling efficiency.[1][2] If the initial coupling reaction is incomplete, the second coupling step provides another opportunity for the remaining free amines on the resin to react.

Q3: Which coupling reagents are most effective for this compound?

Due to the sterically demanding nature of this compound, standard coupling reagents are often not sufficient. More potent activating reagents are required to achieve high coupling yields. The following table summarizes recommended coupling reagents:

Coupling ReagentClassKey Advantages & Considerations
HATU Uronium/Aminium SaltHighly efficient for sterically hindered and N-methylated amino acids.[3] Requires a non-nucleophilic base like DIPEA or 2,4,6-collidine.
PyBrOP Phosphonium SaltA highly reactive reagent, particularly effective for couplings to N-methyl amino acids where other reagents fail.[3][4]
PyAOP Phosphonium SaltSimilar to PyBrOP, it is very effective for coupling N-protected N-methyl amino acids.
TOTT Thiuronium SaltShows good results in coupling sterically hindered or methylated amino acids, with potentially lower racemization levels compared to other reagents.

Q4: How can I monitor the completeness of the coupling reaction for this compound?

Standard ninhydrin-based tests (Kaiser test) are not reliable for monitoring the coupling to a secondary amine, as is the case with N-methylated amino acids, because they do not produce the characteristic dark blue color. A recommended alternative is the bromophenol blue test .[3] In this test, a blue to green color indicates the presence of unreacted secondary amines (incomplete coupling), while a yellow color signifies a complete reaction.[3]

Troubleshooting Guide

Issue: Incomplete coupling of this compound, leading to deletion sequences.

This is the most common issue encountered with this amino acid. The following troubleshooting workflow can help diagnose and resolve the problem.

TroubleshootingWorkflow Troubleshooting Incomplete Coupling of this compound start Incomplete Coupling Detected (e.g., positive bromophenol blue test) check_reagents Step 1: Verify Reagent Quality - Fresh, high-purity this compound? - Anhydrous solvents (DMF/NMP)? - Active coupling reagents? start->check_reagents optimize_protocol Step 2: Optimize Coupling Protocol - Perform a double coupling. - Increase reagent excess (e.g., 4 eq. amino acid). - Extend coupling time (e.g., 2-4 hours per coupling). check_reagents->optimize_protocol Reagents are high quality change_reagent Step 3: Change Coupling Reagent - Switch to a more potent reagent (e.g., from HATU to PyBrOP). - Consider using additives like HOAt. optimize_protocol->change_reagent Coupling still incomplete solution Problem Resolved optimize_protocol->solution Coupling is now complete check_synthesis_conditions Step 4: Evaluate Synthesis Conditions - Is peptide aggregation occurring? - Consider using a different resin or chaotropic salts. change_reagent->check_synthesis_conditions Still unsuccessful change_reagent->solution Coupling is now complete check_synthesis_conditions->solution Implement mitigation strategies DoubleCouplingWorkflow Double Coupling Workflow for this compound start Start: Fmoc-deprotected peptide-resin first_coupling First Coupling: - Add activated this compound solution. - React for 1-2 hours. start->first_coupling wash1 Wash with DMF first_coupling->wash1 monitor1 Monitor with Bromophenol Blue Test wash1->monitor1 second_coupling Second Coupling: - Add fresh activated this compound solution. - React for 1-2 hours. monitor1->second_coupling Test is blue/green (incomplete) next_step Proceed to Fmoc deprotection of the newly added residue monitor1->next_step Test is yellow (complete) wash2 Wash with DMF second_coupling->wash2 monitor2 Monitor with Bromophenol Blue Test wash2->monitor2 monitor2->next_step Test is yellow (complete) troubleshoot Troubleshoot (see guide) monitor2->troubleshoot Test is blue/green (incomplete)

References

impact of coupling reagent choice on Fmoc-N-Me-Ile-OH incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the incorporation of Fmoc-N-Me-Ile-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the incorporation of this compound?

A1: The primary challenges stem from the steric hindrance caused by the N-methyl group and the bulky isoleucine side chain. This steric bulk can significantly slow down the coupling reaction, leading to incomplete incorporation and lower yields. Additionally, N-methylated amino acids can be prone to racemization during activation and coupling.

Q2: How does the choice of coupling reagent impact the incorporation of this compound?

A2: The choice of coupling reagent is critical for efficiently incorporating sterically hindered amino acids like this compound. More reactive uronium/phosphonium salt-based reagents are generally preferred over carbodiimides alone. Reagents like HATU, HBTU, PyBOP, and COMU are commonly used, each with its own advantages in terms of reaction speed, efficiency, and suppression of side reactions like racemization.[1][2][3]

Q3: Is racemization a significant concern with this compound?

A3: While N-acyl N-methylamino acid derivatives cannot form oxazolones, a common pathway for racemization, they can still racemize through other mechanisms, such as direct enolization.[4][5] The risk of racemization is influenced by the choice of coupling reagent, base, and reaction conditions.[6] For instance, some studies suggest that HATU leads to less epimerization compared to HBTU.[1]

Q4: What is the general mechanism of action for uronium/phosphonium salt coupling reagents?

A4: These reagents react with the carboxylic acid of the Fmoc-amino acid in the presence of a base to form a highly reactive active ester intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide, forming the desired peptide bond.[7]

Troubleshooting Guide

Problem 1: Low coupling efficiency or incomplete reaction when incorporating this compound.

  • Possible Cause 1: Insufficient reactivity of the coupling reagent.

    • Solution: Switch to a more potent coupling reagent. For sterically hindered amino acids, HATU or COMU are often more effective than HBTU.[1][8] PyBOP is also a highly effective reagent for challenging couplings.[9]

  • Possible Cause 2: Steric hindrance.

    • Solution 1: Double coupling. After the initial coupling reaction, repeat the procedure with a fresh solution of activated this compound.[10]

    • Solution 2: Increase reagent equivalents. Use a higher molar excess of the amino acid and coupling reagents relative to the resin's loading capacity.[7]

    • Solution 3: Extend reaction time. Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) to ensure completion.[2]

    • Solution 4: Elevated temperature. Performing the coupling at a slightly elevated temperature can help overcome the activation energy barrier, but this should be done cautiously as it can also increase the risk of racemization.[10]

  • Possible Cause 3: Peptide aggregation.

    • Solution: Use solvents that disrupt secondary structures, such as a small percentage of DMSO in DMF, or employ "magic bullet" additives like DCHA.

Problem 2: Suspected racemization of the N-Me-Ile residue.

  • Possible Cause 1: Choice of base.

    • Solution: The basicity and steric hindrance of the organic base used can influence racemization.[6] For sensitive couplings, a weaker, more sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine may be preferable to less hindered bases like triethylamine.[6]

  • Possible Cause 2: Over-activation.

    • Solution: Avoid unnecessarily long pre-activation times of the amino acid before adding it to the resin.

  • Possible Cause 3: Coupling reagent.

    • Solution: Some coupling reagents have a lower propensity for causing racemization. HATU is often cited as being superior to HBTU in this regard.[1][3] COMU is also known for its ability to suppress racemization.[11]

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentClassRelative ReactivityRacemization RiskKey Advantages
HATU UroniumVery HighLowFaster reaction rates and higher purity products compared to HBTU, especially for difficult sequences.[1]
HBTU UroniumHighModerateA widely used and effective coupling reagent for standard and many difficult couplings.[1]
PyBOP PhosphoniumHighLowEfficient and rapid coupling with low racemization; avoids carcinogenic byproducts of its predecessor, BOP.[7][12]
COMU UroniumVery HighLowHigh coupling efficiency, enhanced safety profile (non-explosive), and water-soluble byproducts simplifying purification.[8][11]

Experimental Protocols

Protocol 1: Manual Solid-Phase Coupling of this compound using HATU

  • Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.

    • Add a sterically hindered base such as DIPEA (6-10 equivalents) to the amino acid/HATU solution and vortex briefly. This is the activation step.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended.

  • Washing: After the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (B109758) (DCM) (2-3 times) and finally DMF (2-3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling is recommended.[10]

Protocol 2: Manual Solid-Phase Coupling of this compound using PyBOP

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.[7]

    • Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution and vortex briefly.[7]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The reaction time may need to be extended for this sterically hindered amino acid.[7]

  • Washing and Monitoring: Follow steps 4 and 5 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling cluster_post Post-Coupling resin Resin Swelling in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection 30 min wash1 Wash Resin (DMF) deprotection->wash1 activation Activate this compound (Coupling Reagent + Base) wash1->activation coupling Add Activated AA to Resin (Agitate 2-4h) wash1->coupling activation->coupling wash2 Wash Resin (DMF, DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test decision Complete? kaiser_test->decision next_cycle Proceed to Next Cycle decision->next_cycle Yes recouple Recouple decision->recouple No recouple->coupling

Caption: Workflow for this compound Incorporation.

activation_mechanism cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling Fmoc_AA This compound Active_Ester Reactive Intermediate (Active Ester) Fmoc_AA->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Active_Ester Base Base (DIPEA) Base->Active_Ester Peptide_Bond Peptide Bond Formed Active_Ester->Peptide_Bond Resin_Amine Resin-Bound Amine (H₂N-Peptide) Resin_Amine->Peptide_Bond

Caption: General Mechanism of Amide Bond Formation.

troubleshooting_tree start Low Coupling Efficiency (Positive Kaiser Test) q1 Is this the first attempt? start->q1 a1_yes Double Couple q1->a1_yes Yes a1_no Extend Coupling Time (e.g., to 4h or overnight) q1->a1_no No q2 Still positive? a1_yes->q2 q2->a1_no No, try this first q4 Using HATU/COMU? q2->q4 Yes q3 Still positive? a1_no->q3 q3->a1_yes No, try this first q3->q4 Yes a4_no Switch to a more potent reagent like HATU or COMU q4->a4_no No a4_yes Increase Reagent Equivalents (e.g., 5 eq.) q4->a4_yes Yes end Consult Senior Scientist/ Consider sequence redesign a4_no->end a4_yes->end

References

Technical Support Center: Purification of Peptides with N-Methyl-Isoleucine (N-Me-Ile)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides containing N-methyl-isoleucine (N-Me-Ile).

Frequently Asked Questions (FAQs)

Q1: Why is the purification of peptides containing N-Me-Ile so challenging?

A1: The purification of N-Me-Ile-containing peptides presents unique challenges due to a combination of factors:

  • Increased Hydrophobicity: The addition of a methyl group to the amide nitrogen increases the lipophilicity of the peptide. This can lead to poor solubility in aqueous buffers commonly used in reversed-phase HPLC (RP-HPLC).[1]

  • Conformational Isomers: N-methylation can lead to the presence of stable cis and trans conformers around the N-methylated peptide bond. These isomers can interconvert slowly on the chromatographic timescale, resulting in broadened or multiple peaks.[2][3]

  • Presence of Diastereomers: Isoleucine has a second chiral center at its β-carbon, leading to the existence of diastereomers (Ile and allo-Ile). The synthesis of N-Me-Ile can sometimes result in a mixture of these diastereomers, which are often difficult to separate due to their similar physicochemical properties.[4]

  • Steric Hindrance: The methyl group can sterically hinder enzymatic cleavage if the peptide is part of a fusion protein, and can also affect the peptide's interaction with the stationary phase during chromatography, leading to atypical elution profiles.[5][6]

Q2: I am observing multiple peaks for my purified N-Me-Ile peptide on the analytical HPLC. What could be the cause?

A2: The presence of multiple peaks for a seemingly pure N-Me-Ile peptide is often due to the slow interconversion between cis and trans isomers of the N-methylated peptide bond.[2] This conformational heterogeneity can result in distinct species that are resolved by HPLC. To confirm this, you can try modifying your HPLC conditions. For example, increasing the column temperature can accelerate the interconversion between conformers, potentially leading to the coalescence of the multiple peaks into a single, sharper peak.[2]

Q3: My N-Me-Ile peptide has poor solubility in the HPLC mobile phase. What can I do?

A3: Poor solubility is a common issue with N-methylated peptides due to their increased hydrophobicity.[1] Here are a few strategies to address this:

  • Initial Dissolution in a Strong Organic Solvent: Before diluting with the aqueous mobile phase, try dissolving the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or hexafluoroisopropanol (HFIP).

  • Adjusting the Mobile Phase: For peptides with a net charge, adjusting the pH of the mobile phase can improve solubility.[1][7] For basic peptides, a more acidic mobile phase may help, while for acidic peptides, a more basic mobile phase might be beneficial.

  • Use of Solubilizing Tags: For particularly challenging sequences, the temporary incorporation of a hydrophilic "solubilizing tag" during synthesis can dramatically improve solubility.[8]

Q4: How can I separate diastereomers of my N-Me-Ile peptide?

A4: Separating diastereomers of N-Me-Ile-containing peptides is challenging but can often be achieved using RP-HPLC with careful method optimization.[4][9] The key is to exploit the subtle differences in their three-dimensional structures.[4] Here are some parameters to adjust:

  • Gradient Slope: A shallow, slow gradient is often more effective at resolving closely eluting species like diastereomers.[9]

  • Stationary Phase: Both C8 and C18 columns can be effective. Sometimes, one may provide better selectivity than the other for a particular peptide.[4]

  • Temperature: Optimizing the column temperature can alter the selectivity of the separation and improve resolution.[4]

  • Mobile Phase Modifiers: While 0.1% trifluoroacetic acid (TFA) is standard, experimenting with other ion-pairing agents might be beneficial.

Troubleshooting Guide

Problem Possible Causes Solutions & Troubleshooting Steps
Broad or Tailing Peaks 1. Slow interconversion of cis/trans isomers. 2. Column overload. 3. Sample precipitation on the column. 4. Secondary interactions with the stationary phase. 5. Extra-column band broadening.1. Increase column temperature (e.g., to 40-60°C) to accelerate isomer interconversion. 2. Reduce the amount of sample injected. 3. Ensure complete dissolution of the sample in the initial mobile phase. Consider using a stronger injection solvent. 4. Ensure the mobile phase pH is appropriate for the peptide's pI. 5. Minimize the length and diameter of tubing between the injector, column, and detector.
Co-elution of Impurities 1. Diastereomeric impurities. 2. Deletion or truncated sequences from synthesis. 3. Inadequate separation conditions.1. Optimize the HPLC gradient to be shallower. Try a different stationary phase (e.g., C8 vs. C18). 2. A shallower gradient can also help resolve these closely related impurities. 3. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. isopropanol) and temperatures.
Low Recovery 1. Poor solubility of the peptide in the mobile phase. 2. Irreversible adsorption to the column. 3. Peptide precipitation during lyophilization.1. Test the peptide's solubility in various solvent systems before purification. Add organic solvent to the sample before injection. 2. Use a different stationary phase or add a competitive agent to the mobile phase. 3. Lyophilize from a solution with a low concentration of organic solvent (e.g., tert-butanol/water) to promote a fluffy powder.
Inconsistent Retention Times 1. Column degradation. 2. Inconsistent mobile phase preparation. 3. Fluctuations in column temperature.1. Use a guard column to protect the analytical/preparative column.[10] 2. Prepare fresh mobile phases daily and ensure accurate pH adjustment. 3. Use a column oven to maintain a constant temperature.

Experimental Protocols

General Protocol for RP-HPLC Purification of N-Me-Ile Peptides

This protocol provides a starting point for the purification of N-Me-Ile-containing peptides. Optimization will likely be required for each specific peptide.

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal amount of a strong solvent (e.g., DMSO or DMF).

    • Add the aqueous mobile phase (e.g., 0.1% TFA in water) to the dissolved peptide to the desired injection concentration.

    • If precipitation occurs, try different solvent combinations or sonication.

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: A C18 or C8 reversed-phase column is a good starting point.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with a shallow gradient, for example, 5-65% B over 60 minutes.

    • Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).

    • Detection: UV detection at 214 nm and 280 nm.

    • Column Temperature: Start at 30°C and optimize as needed to improve peak shape and resolution.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the target peptide peak.

    • Analyze the purity of each fraction by analytical RP-HPLC.

    • Confirm the identity of the peptide in the desired fractions by mass spectrometry.

  • Post-Purification:

    • Pool the pure fractions.

    • Remove the organic solvent by rotary evaporation or lyophilization.

    • Lyophilize the final product to obtain a dry powder.

Visualizations

G cluster_start Start: Purification Issue cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Outcome start Problem with N-Me-Ile Peptide Purification peak_shape Broad or Multiple Peaks? start->peak_shape solubility Poor Solubility? start->solubility resolution Co-elution of Impurities? start->resolution peak_shape->resolution No temp Increase Column Temperature peak_shape->temp Yes solubility->resolution No solvent Change Injection Solvent (e.g., DMSO) solubility->solvent Yes ph Adjust Mobile Phase pH solubility->ph Also consider gradient Use Shallower Gradient resolution->gradient Yes column Try Different Column (C8/C18) resolution->column Also consider success Successful Purification temp->success gradient->success solvent->success ph->success column->success

Caption: A troubleshooting workflow for the purification of N-Me-Ile peptides.

Caption: Impact of N-methylation on the peptide backbone.

References

Technical Support Center: Fmoc-N-Me-Ile-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Fmoc-N-Me-Ile-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this valuable N-methylated amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I might encounter during the synthesis of this compound?

A1: During the synthesis of this compound, several byproducts can form. The most common include:

  • Di-methylated Isoleucine (N,N-di-methyl-isoleucine): Over-methylation of the amino group can lead to the formation of a tertiary amine, which is unreactive in standard peptide coupling reactions.

  • Racemized Product (Fmoc-N-Me-D-allo-Ile-OH, Fmoc-N-Me-D-Ile-OH, Fmoc-N-Me-L-allo-Ile-OH): The stereocenters of isoleucine (alpha and beta carbons) can be susceptible to epimerization under certain reaction conditions, particularly in the presence of strong bases or high temperatures.

  • Unreacted Starting Material (Fmoc-Ile-OH): Incomplete N-methylation will result in the presence of the starting Fmoc-protected, non-methylated isoleucine.

  • Dipeptide Impurities (e.g., Fmoc-Ile-Ile-OH): These can arise if the starting Fmoc-Ile-OH contains impurities or if side reactions occur during the activation and protection steps.

  • β-Alanine Adducts: If Fmoc-OSu is used as the Fmoc-protection reagent, a rearrangement can lead to the formation of Fmoc-β-alanine, which can be incorporated as an impurity.

Q2: How can I minimize the formation of the di-methylated byproduct?

A2: To minimize di-methylation, it is crucial to carefully control the stoichiometry of the methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide). Using a slight excess of the methylating agent is often necessary to drive the reaction to completion, but a large excess should be avoided. Reaction time and temperature also play a role; prolonged reaction times or elevated temperatures can increase the likelihood of over-methylation. Monitoring the reaction progress by techniques like TLC or LC-MS can help in determining the optimal reaction time to maximize the yield of the mono-methylated product while minimizing the di-methylated byproduct.

Q3: What conditions are known to cause racemization of isoleucine during synthesis?

A3: Racemization can be a concern, particularly at the alpha-carbon. The use of strong bases and high temperatures can promote epimerization. For instance, in the context of peptide coupling, which shares similar activation principles, strong bases like DBU can increase racemization. It is advisable to use milder bases and maintain controlled temperatures throughout the synthesis. A solid-phase approach for N-methylation has been reported to proceed with high purity and without racemization.[1]

Q4: What are the best analytical techniques to identify and quantify these byproducts?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of your final product and detecting most byproducts.[2] Chiral HPLC is essential for determining the enantiomeric purity and quantifying any racemized isomers.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying byproducts by their mass-to-charge ratio. It can confirm the presence of di-methylated product (higher mass) and unreacted starting material (lower mass than the N-methylated product).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information to confirm the identity of the desired product and characterize impurities. Specific chemical shifts can distinguish between the N-methyl group and other protons in the molecule.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues during this compound synthesis.

Problem 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Incomplete N-methylation Monitor the reaction closely using TLC or LC-MS to ensure full consumption of the starting material. If the reaction stalls, a slight increase in the equivalents of the methylating agent or an extension of the reaction time may be necessary.
Product Loss During Work-up/Purification Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the product in the aqueous phase. Use an appropriate stationary phase and solvent system for column chromatography to ensure good separation and recovery.
Sub-optimal Reaction Conditions Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. Optimize the reaction temperature and solvent.
Problem 2: Presence of a Significant Amount of Di-methylated Byproduct
Potential Cause Suggested Solution
Excess Methylating Agent Carefully control the stoichiometry of the methylating agent. Perform a titration experiment to determine the optimal amount needed for complete mono-methylation without significant di-methylation.
Prolonged Reaction Time or High Temperature Monitor the reaction progress and stop it once the starting material is consumed. Avoid unnecessarily long reaction times or elevated temperatures.
Problem 3: Poor Enantiomeric Purity (Racemization)
Potential Cause Suggested Solution
Use of a Strong Base Employ a milder, non-nucleophilic base for the methylation step.
Elevated Reaction Temperature Maintain a controlled, and if necessary, reduced temperature throughout the synthesis.
Harsh Deprotection Conditions If a temporary protecting group is used for the carboxylic acid, ensure its removal is performed under conditions that do not induce epimerization.

Data Presentation

Table 1: Summary of Potential Byproducts and their Molecular Weights

ByproductMolecular FormulaMolecular Weight ( g/mol )
This compound (Desired Product) C₂₂H₂₅NO₄367.44
Fmoc-N,N-di-Me-Ile-OHC₂₃H₂₇NO₄381.47
Fmoc-Ile-OHC₂₁H₂₃NO₄353.41
Fmoc-β-Ala-OHC₁₈H₁₇NO₄311.33

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Adapted from the Biron-Kessler method)[2]

This protocol utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.

  • Resin Loading: Swell 2-CTC resin in anhydrous dichloromethane (B109758) (DCM). Add a solution of Fmoc-Ile-OH and N,N-diisopropylethylamine (DIEA) in DCM to the resin and shake for 2 hours. Wash the resin with DCM and methanol (B129727) and dry under vacuum.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Sulfonamide Formation: Treat the resin with a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in N-methylpyrrolidone (NMP).

  • N-Methylation: Treat the resin with a solution of methyl p-toluenesulfonate or dimethyl sulfate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.

  • Sulfonamide Cleavage: Treat the resin with a solution of 2-mercaptoethanol (B42355) and DBU in NMP to remove the o-NBS group.

  • Fmoc Protection: Treat the resin with Fmoc-OSu and DIEA in DMF to protect the newly formed N-methyl amine.

  • Cleavage from Resin: Cleave the this compound from the resin using a mild acidic solution (e.g., 1% trifluoroacetic acid in DCM).

  • Purification: Purify the crude product by silica (B1680970) gel chromatography.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity of this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and column.

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Lux Cellulose-2 or a similar column.[3]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid). A typical starting point could be 90:10 (v/v) hexane:isopropanol with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the chromatogram for the separation of the L- and potential D-isomers. The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis resin 2-CTC Resin load Load Fmoc-Ile-OH resin->load deprotect1 Fmoc Deprotection load->deprotect1 sulfonamide o-NBS Protection deprotect1->sulfonamide methylation N-Methylation sulfonamide->methylation deprotect2 o-NBS Cleavage methylation->deprotect2 fmoc_protect Fmoc Protection deprotect2->fmoc_protect cleave Cleavage from Resin fmoc_protect->cleave crude Crude Product cleave->crude Yields hplc RP-HPLC (Purity) crude->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) crude->chiral_hplc lcms LC-MS (Byproduct ID) crude->lcms nmr NMR (Structure Confirmation) crude->nmr

Caption: Workflow for the synthesis and analysis of this compound.

troubleshooting_logic start Synthesis Issue? low_yield Low Yield? start->low_yield high_impurity High Impurity? start->high_impurity racemization Racemization? start->racemization low_yield->high_impurity No incomplete_rxn Check reaction completeness (TLC/LC-MS) low_yield->incomplete_rxn Yes workup_loss Optimize work-up/purification low_yield->workup_loss Yes reagent_quality Verify reagent/solvent quality low_yield->reagent_quality Yes high_impurity->racemization Other Impurities dimethylation Reduce methylating agent stoichiometry high_impurity->dimethylation Di-methylation reaction_time Optimize reaction time/temperature high_impurity->reaction_time Di-methylation milder_base Use milder base racemization->milder_base Yes lower_temp Lower reaction temperature racemization->lower_temp Yes final_product Pure this compound racemization->final_product No incomplete_rxn->final_product workup_loss->final_product reagent_quality->final_product dimethylation->final_product reaction_time->final_product milder_base->final_product lower_temp->final_product

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Fmoc-N-Me-Ile-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing deletion sequences during solid-phase peptide synthesis (SPPS) when incorporating the sterically hindered amino acid, Fmoc-N-Me-Ile-OH.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant deletion sequences after coupling this compound?

A1: The primary reason for deletion sequences when using this compound is the significant steric hindrance posed by the N-methyl group and the β-branched side chain of isoleucine. This steric bulk dramatically slows down the coupling reaction, leading to incomplete acylation of the free amine on the growing peptide chain. If these unreacted amines are not addressed, they will couple with the subsequent amino acid, resulting in a peptide that is missing the N-Me-Ile residue.

Q2: Are standard coupling reagents like HBTU or DIC/HOBt effective for this compound?

A2: Standard coupling reagents are often inefficient for coupling sterically hindered N-methylated amino acids like this compound. More potent activators are necessary to achieve high coupling yields and minimize deletion sequences.

Q3: How can I monitor the completion of the this compound coupling reaction?

A3: The commonly used ninhydrin (B49086) (Kaiser) test is ineffective for monitoring the coupling to a secondary amine, such as an N-methylated amino acid, as it will not produce the characteristic blue color. The Bromophenol Blue test is a reliable alternative. A yellow color indicates a complete coupling, while a blue or green color signifies an incomplete reaction, necessitating further action.

Q4: What is "capping," and how does it help prevent deletion sequences?

A4: Capping is a crucial step in SPPS, especially when dealing with difficult couplings. It involves acetylating any unreacted N-terminal amines with a reagent like acetic anhydride (B1165640).[1] This acetylation renders the unreacted amines permanently unreactive to subsequent coupling cycles, effectively terminating the elongation of these incomplete peptide chains. The resulting capped, truncated peptides are chemically distinct and easier to separate from the desired full-length peptide during purification.[1]

Q5: What is a "double coupling" strategy, and when should I use it?

A5: A double coupling strategy involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents. This is a highly effective method to drive a difficult coupling reaction, like that of this compound, towards completion, thereby reducing the amount of unreacted amines and minimizing deletion sequences. It is recommended to perform a double coupling if the Bromophenol Blue test indicates an incomplete reaction after the initial coupling.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High percentage of (n-1) deletion sequence corresponding to the absence of N-Me-Ile. Inefficient Coupling Reagent: Standard reagents (HBTU, DIC/HOBt) are not potent enough to overcome the steric hindrance of this compound.Use a more powerful coupling reagent. HATU and PyAOP are highly recommended for coupling N-methylated amino acids due to their high reactivity and ability to form more reactive active esters.[2][3]
Insufficient Coupling Time: The reaction may not have been allowed to proceed long enough for complete coupling.Increase the coupling time. For this compound with HATU, a reaction time of at least 4 hours at room temperature is recommended. Always monitor completion with the Bromophenol Blue test.
Suboptimal Reagent Concentration: Incorrect stoichiometry of the amino acid, coupling reagent, or base can lead to incomplete activation and coupling.Optimize reagent stoichiometry. A common starting point is a 4:3.9:8 molar ratio of this compound:HATU:DIPEA relative to the resin loading.
Presence of multiple peaks close to the main product in HPLC, suggesting capped, truncated sequences. Incomplete Coupling Followed by Inefficient or Absent Capping: Unreacted amines from the N-Me-Ile coupling were not effectively capped.Implement a double coupling and/or a capping step. If the Bromophenol Blue test is positive after the first coupling, perform a second coupling. If it remains positive, or as a routine preventative measure, perform a capping step with acetic anhydride.
Low overall yield of the final peptide. Accumulation of Deletion and Capped Sequences: Inefficient coupling at the N-Me-Ile step leads to a significant portion of the synthesis being diverted to undesired products.Optimize the this compound coupling cycle. Employ a combination of a potent coupling reagent (HATU or PyAOP), a double coupling strategy based on monitoring, and a routine capping step to maximize the yield of the desired peptide.

Data Presentation

Table 1: Representative Coupling Efficiency of Reagents for Sterically Hindered Amino Acids

The following data is extrapolated from studies on other sterically hindered amino acids and serves as a representative comparison for the coupling of this compound.

Coupling ReagentReagent ClassTypical Coupling Time (min)Representative Coupling Yield (%)Key AdvantagesPotential Disadvantages
HATU Aminium/Uronium Salt20 - 45> 99.5Highly reactive, excellent for hindered couplings, low racemization.[4]Higher cost, potential for guanidinylation.[4]
PyAOP Phosphonium Salt30 - 6098 - 99Especially effective for coupling N-methylated amino acids.[3]Byproducts can be difficult to remove in solution-phase synthesis.
HBTU Aminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, widely used.[4]Potential for guanidinylation if used in excess.[4]
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective, low risk of guanidinylation.[4]Slower reaction rates, potential for N-acylurea formation.[4]

Experimental Protocols

Protocol 1: Double Coupling of this compound using HATU

This protocol is designed for a 0.1 mmol scale synthesis.

Materials:

  • This compound (4 eq., 0.4 mmol)

  • HATU (3.9 eq., 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

  • Bromophenol Blue solution in DMF

Procedure:

First Coupling:

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (2 eq., 0.2 mmol) and HATU (1.95 eq., 0.195 mmol) in DMF. Add DIPEA (4 eq., 0.4 mmol) and allow the pre-activation to proceed for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2 hours.

  • Monitoring: Take a small sample of the resin, wash it with methanol, and perform the Bromophenol Blue test.

    • If the beads are yellow: The coupling is complete. Proceed to the washing step (Step 8).

    • If the beads are blue or green: The coupling is incomplete. Proceed to the second coupling.

Second Coupling: 5. Drain the reaction solution from the resin. 6. Wash the resin with DMF (3 x 1 min). 7. Repeat steps 2 and 3 with a fresh solution of activated this compound (2 eq., 0.2 mmol), HATU (1.95 eq., 0.195 mmol), and DIPEA (4 eq., 0.4 mmol). 8. Washing: Upon completion of the coupling (either after the first or second coupling), drain the coupling solution and wash the resin extensively with DMF (5-7 times) and Dichloromethane (DCM) (3 times).

Protocol 2: Capping of Unreacted Amines with Acetic Anhydride

This protocol should be performed after an incomplete coupling of this compound.

Materials:

  • Acetic Anhydride

  • Pyridine (B92270) or DIPEA

  • Peptide synthesis grade DMF

  • Peptide-resin with unreacted N-terminal amines

Procedure:

  • Post-Coupling Wash: After the incomplete this compound coupling step, wash the peptide-resin thoroughly with DMF (3 to 5 times) to remove residual reagents.

  • Prepare Capping Solution: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and pyridine in DMF. For example, use 50 equivalents of acetic anhydride and 50 equivalents of pyridine based on the initial resin substitution.[1]

  • Capping Reaction: Suspend the washed peptide-resin in the freshly prepared capping solution.

  • Agitation: Gently shake or agitate the reaction vessel at room temperature for 30 minutes.[1]

  • Post-Capping Wash: Filter the capping solution and wash the resin extensively with DMF (3 to 5 times) to completely remove excess capping reagents and byproducts.

  • Verification: Perform a Bromophenol Blue test to confirm the absence of free amines (beads should be yellow).

Visualizations

experimental_workflow start Start: Resin with free amine deprotection Fmoc Deprotection of Previous AA start->deprotection wash1 DMF Wash deprotection->wash1 coupling1 First Coupling: This compound, HATU, DIPEA wash1->coupling1 monitoring Bromophenol Blue Test coupling1->monitoring coupling2 Second Coupling (Double Coupling) monitoring->coupling2 Incomplete (Blue/Green) wash2 DMF/DCM Wash monitoring->wash2 Complete (Yellow) coupling2->wash2 capping Capping with Acetic Anhydride wash2->capping Optional/Required Capping next_cycle Proceed to Next Deprotection/Coupling Cycle wash2->next_cycle No Capping capping->next_cycle

Caption: Experimental workflow for this compound coupling.

troubleshooting_logic problem Problem: Deletion Sequence Observed cause1 Potential Cause: Inefficient Coupling problem->cause1 cause2 Potential Cause: Incomplete Reaction problem->cause2 solution1 Solution: Use Potent Coupling Reagent (e.g., HATU, PyAOP) cause1->solution1 solution2 Solution: Optimize Reaction Conditions (Time, Concentration) cause2->solution2 solution3 Solution: Implement Double Coupling cause2->solution3 solution4 Solution: Perform Capping Step cause2->solution4

Caption: Troubleshooting logic for deletion sequences.

References

Technical Support Center: Fmoc-N-Me-Ile-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-N-Me-Ile-OH. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with this sterically hindered N-methylated amino acid in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound.

Question: My analysis shows a significant deletion sequence corresponding to the N-Me-Ile position. What is causing this incomplete coupling and how can I fix it?

Answer: Incomplete coupling of this compound is a common challenge due to the steric hindrance from both the β-branched side chain of isoleucine and the N-methyl group, which slows down the reaction rate significantly. Here is a step-by-step guide to troubleshoot this issue:

  • Optimize Reaction Temperature:

    • Problem: Room temperature is often insufficient for driving the coupling of such a sterically hindered amino acid to completion.

    • Solution: Increasing the temperature is the most effective way to improve coupling efficiency.[1][2] Coupling reactions at elevated temperatures (e.g., 35-50°C or higher) can help overcome the kinetic barrier.[1] For particularly difficult sequences, microwave-assisted synthesis can be employed to reach higher temperatures (e.g., 75-86°C) for short periods, significantly reducing reaction times while improving peptide quality.[3][4][5][6]

  • Extend Coupling Time:

    • Problem: Standard coupling times (e.g., 1-2 hours) may not be long enough.

    • Solution: If working at room temperature or slightly elevated conventional heat, extending the coupling time to 4 hours, or even overnight, can be beneficial.[7] However, this should be balanced with the risk of potential side reactions.

  • Utilize a More Potent Coupling Reagent:

    • Problem: Standard carbodiimide (B86325) reagents like DIC may not be reactive enough.

    • Solution: Switch to a more powerful aminium/uronium salt-based coupling reagent such as HATU or HCTU.[8][9] These are known to be more effective for hindered couplings.[8][9]

  • Perform a Double Coupling:

    • Problem: A single coupling cycle fails to achieve 100% efficiency.

    • Solution: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.[8][10] This is a highly effective strategy for difficult residues.

  • Monitor the Reaction:

    • Problem: Assuming the reaction is complete without verification.

    • Solution: Use the Kaiser test to check for the presence of free primary amines after the coupling step.[8][11] Note: The standard Kaiser test does not work for secondary amines like the N-terminus of a resin-bound N-methylated amino acid. For subsequent couplings after the N-Me-Ile residue, the Kaiser test will be effective again. To confirm the N-Me-Ile coupling, a small test cleavage and subsequent LC-MS analysis is the most definitive method.[11]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple? A1: The difficulty arises from severe steric hindrance. The combination of the bulky, β-branched side chain of isoleucine and the presence of a methyl group on the backbone amide nitrogen physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, drastically slowing down the reaction kinetics.

Q2: What is a good starting temperature for optimizing the coupling of this compound? A2: A good starting point for conventional heating is 40-50°C.[1] If using a microwave peptide synthesizer, you can start with the instrument's standard methods for hindered amino acids, which often operate at temperatures around 75°C for coupling.[5] It is recommended to perform a small scale test synthesis to find the optimal conditions for your specific sequence.[1]

Q3: Are there any risks associated with using high temperatures for this coupling? A3: While elevated temperatures are beneficial, they can increase the risk of certain side reactions. The primary concern is racemization, although this is more significant for sensitive amino acids like His and Cys.[6][12] For this compound, the risk of racemization is generally low. It is always good practice to verify the purity of the final peptide by high-resolution analytical methods.

Q4: How does microwave heating compare to conventional heating for this coupling? A4: Microwave heating allows for rapid and uniform heating of the reaction mixture, enabling couplings to be performed at high temperatures for very short durations (e.g., 5-10 minutes).[3][4] Studies have shown that the primary advantage of microwave irradiation in SPPS is its efficient thermal effect.[6][12] For difficult couplings like this compound, this can lead to higher purity products in significantly less time compared to conventional heating at the same temperature.[12]

Q5: Can solvent choice affect the coupling efficiency? A5: Yes, solvent choice is important. N,N-Dimethylformamide (DMF) is commonly used, but for sequences prone to aggregation, switching to or using mixtures with N-Methyl-2-pyrrolidone (NMP) can be advantageous as it has better resin-swelling properties and can help disrupt secondary structures.[10][11] Ensure all solvents are high-purity and anhydrous.[10]

Data Presentation

Table 1: Effect of Temperature and Method on Coupling Sterically Hindered Amino Acids

ParameterRoom Temperature (~25°C)Conventional Heating (50°C)Microwave Heating (75-86°C)
Typical Coupling Time 4 - 24 hours1 - 4 hours5 - 15 minutes[3][4]
Relative Efficiency Low to ModerateModerate to HighVery High[6]
Common Reagents HATU, HCTUHATU, HCTU, DIC/OxymaHATU, HCTU, DIC/Oxyma
Key Advantage Simple setup, minimal risk of thermal side reactions.Improved efficiency over RT without specialized equipment.Drastically reduced synthesis time, highest efficiency.[4]
Potential Drawback Very slow, often incomplete coupling.Longer reaction times than microwave, potential for aggregation.Requires specialized equipment, risk of racemization for sensitive residues.[12]

Experimental Protocols

Protocol: Optimized Coupling of this compound using HATU

This protocol is a general guideline for the manual coupling of this compound to a peptide-resin. Equivalents are based on the initial loading of the resin.

  • Resin Preparation:

    • Perform the Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine (B6355638) in DMF (1 x 5 min, 1 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of free primary amines (should be a strong blue color).

  • Amino Acid Activation (Pre-activation):

    • In a separate, clean glass vessel, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in a minimal volume of DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution will typically change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at the desired temperature (e.g., 50°C using a heating block or 75°C in a microwave synthesizer).

    • Coupling time will vary based on the heating method (e.g., 2 hours at 50°C, or 10 minutes at 75°C with microwave).

  • Monitoring and Washing:

    • After the coupling time has elapsed, drain the reaction solution from the resin.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

    • To confirm coupling completion, perform a test cleavage on a small amount of resin and analyze the product via LC-MS. If incomplete coupling is detected, perform a second coupling (return to step 3).

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin preactivate Prepare Activation Solution: This compound + HATU + DIEA in DMF start->preactivate couple Add Activated AA to Resin Couple at Elevated Temperature (e.g., 50°C or 75°C Microwave) preactivate->couple wash1 Wash Resin with DMF (5-7x) couple->wash1 test_cleavage Perform Test Cleavage & LC-MS Analysis wash1->test_cleavage decision Coupling Complete? test_cleavage->decision double_couple Perform Second Coupling (Double Couple) decision->double_couple No end Proceed to Next Cycle (Deprotection) decision->end Yes wash2 Wash Resin with DMF (5-7x) double_couple->wash2 wash2->end

Caption: Workflow for optimizing this compound coupling.

troubleshooting_guide problem Problem: Deletion Sequence at N-Me-Ile Position cause1 Cause: Incomplete Coupling (Steric Hindrance) problem->cause1 solution_temp Solution 1: Increase Temperature (Conventional or Microwave) cause1->solution_temp solution_time Solution 2: Extend Coupling Time cause1->solution_time solution_reagent Solution 3: Use Stronger Reagent (e.g., HATU) cause1->solution_reagent solution_double Solution 4: Perform Double Coupling cause1->solution_double check Verify with Test Cleavage & LC-MS Analysis solution_temp->check solution_time->check solution_reagent->check solution_double->check

Caption: Troubleshooting logic for this compound coupling failure.

References

Validation & Comparative

A Comparative Guide to the Coupling Efficiency of N-Methylated Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of N-Methylated Amino Acid Coupling in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into peptide structures is a powerful strategy for enhancing their therapeutic properties, including increased metabolic stability, improved membrane permeability, and constrained conformation. However, the synthesis of N-methylated peptides presents significant challenges, primarily due to the steric hindrance imposed by the N-methyl group, which can impede coupling reactions. This guide provides an objective comparison of the coupling efficiencies of various N-methylated amino acids, supported by experimental data, to aid in the selection of appropriate building blocks and synthetic strategies.

The Challenge of Steric Hindrance

The primary obstacle in the coupling of N-methylated amino acids is the steric bulk of the methyl group on the amide nitrogen. This bulk physically obstructs the approach of the incoming activated amino acid, leading to slower and less efficient coupling reactions compared to their non-methylated counterparts. This issue is particularly pronounced when coupling a sterically demanding amino acid onto an N-methylated residue. Consequently, standard coupling reagents and protocols often result in incomplete reactions, leading to deletion sequences and lower purity of the final peptide.

Comparative Coupling Efficiency of N-Methylated Amino Acids

The degree of steric hindrance and, therefore, the coupling efficiency, varies among different N-methylated amino acids. Generally, the bulkier the side chain of the N-methylated amino acid, the more challenging the coupling. The following table summarizes quantitative data on the coupling efficiency of various N-methylated amino acids from published studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

N-Methylated Amino AcidCoupling Reagent/MethodPeptide Sequence ContextYield (%)Purity (%)Reference
Boc-(NMe)AlaHBTUBoc-Phe-(NMe)Ala-Phe-OBzlSignificant YieldNot Reported[1]
Boc-(NMe)AlaPyBroPBoc-Phe-(NMe)Ala-Phe-OBzlSignificant YieldNot Reported[1]
Boc-(NMe)AlaBoc-Phe-NCABoc-Phe-(NMe)Ala-Phe-OBzlSignificant YieldNot Reported[1]
Boc-(NMe)AibHBTUBoc-Phe-(NMe)Aib-Phe-OBzlSignificant YieldNot Reported[1]
Boc-(NMe)AibPyBroPBoc-Phe-(NMe)Aib-Phe-OBzlSignificant YieldNot Reported[1]
Boc-(NMe)AibBoc-Phe-NCABoc-Phe-(NMe)Aib-Phe-OBzlSignificant YieldNot Reported[1]
Boc-(NMe)αAc5cHBTUBoc-Phe-(NMe)αAc5c-Phe-OBzlSignificant YieldNot Reported[1]
Boc-(NMe)αAc5cPyBroPBoc-Phe-(NMe)αAc5c-Phe-OBzlSignificant YieldNot Reported[1]
Boc-(NMe)αAc5cBoc-Phe-NCABoc-Phe-(NMe)αAc5c-Phe-OBzlSignificant YieldNot Reported[1]
N-Me-AspOn-resin methylationModel Peptide-26% (with side reactions)[2]
N-Me-GluOn-resin methylationModel Peptide-84-93%[2]

Note: "Significant Yield" indicates that the study reported successful coupling with good yields, although specific percentages were not provided in the abstract.[1] For N-Me-Asp, side reactions like aspartimide formation significantly reduced the purity of the final product.[2]

Recommended Coupling Reagents and Strategies

To overcome the challenges associated with coupling N-methylated amino acids, more potent coupling reagents and optimized strategies are necessary. Standard uronium-based reagents like HCTU are often less effective.[3] The following are highly recommended for improving coupling efficiency:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Consistently demonstrates superior performance, especially for difficult sequences, leading to higher purity and faster reactions.[4]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium-based reagent for sterically hindered couplings.[5]

  • PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) / 1-Hydroxy-7-azabenzotriazole): The addition of HOAt significantly enhances coupling efficiency.[5]

  • PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate): A more reactive coupling reagent, particularly useful for challenging couplings involving N-methyl amino acids.[3]

  • Double Coupling: Repeating the coupling step is a common and effective method to drive the reaction to completion, especially for highly hindered residues like N(Me)-Val and N(Me)-Ile.[5]

  • Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave irradiation can significantly accelerate coupling reactions and improve yields, particularly for sterically hindered couplings.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for solid-phase peptide synthesis involving N-methylated amino acids.

Protocol 1: Coupling of Boc-N-methylated Amino Acids using HBTU or PyBroP

This protocol is adapted from a comparative study of coupling methods for hindered peptides.[1]

  • Resin and Peptide Preparation: The synthesis is carried out on a suitable resin with the peptide chain elongated using standard Boc-SPPS procedures.

  • Deprotection: The N-terminal Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Neutralization: The resin is neutralized with a solution of diisopropylethylamine (DIPEA) in DCM.

  • Coupling:

    • HBTU Method: An excess of the HBTU reagent is used with the Boc-protected N-methylated amino acid in the presence of DIPEA in DMF. The reaction is allowed to proceed at room temperature.

    • PyBroP Method: An excess of the PyBroP reagent is used with the Boc-protected N-methylated amino acid in the presence of DIPEA in DMF. The reaction is allowed to proceed at room temperature.

  • Washing: The resin is thoroughly washed with DMF and DCM after the coupling step.

Protocol 2: On-Resin N-methylation and Subsequent Coupling

This protocol describes a three-step on-resin N-methylation procedure followed by coupling of the next amino acid.[2]

  • Sulfonylation: The N-terminal α-amine group of the resin-bound peptide is protected with an o-nitrobenzenesulfonyl (o-NBS) group using o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine or DMAP.

  • Methylation: The sulfonated amine is methylated using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

  • Desulfonylation: The o-NBS protecting group is removed to yield the N-methylated amine.

  • Coupling to the N-methylated residue: The subsequent Fmoc-amino acid is coupled using a potent coupling reagent such as HATU or PyBOP/HOAt. Double coupling is often necessary for complete reaction.

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the key workflows in the synthesis of peptides containing N-methylated amino acids.

G General Workflow for Coupling N-Methylated Amino Acids in SPPS cluster_0 Peptide Elongation Cycle Start Start Deprotection Deprotection Start->Deprotection Washing_1 Washing Deprotection->Washing_1 Coupling Coupling of N-Methylated Amino Acid Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 End End Washing_2->End

Caption: A generalized workflow for a single coupling cycle of an N-methylated amino acid in Solid-Phase Peptide Synthesis.

G Decision Pathway for Coupling Difficult N-Methylated Residues Start Start Coupling Standard_Coupling Standard Coupling (e.g., HCTU) Start->Standard_Coupling Check_Completion Coupling Complete? Standard_Coupling->Check_Completion Potent_Reagent Use Potent Reagent (HATU, PyAOP, etc.) Check_Completion->Potent_Reagent No End Proceed to Next Cycle Check_Completion->End Yes Potent_Reagent->Check_Completion Double_Couple Perform Double Coupling Potent_Reagent->Double_Couple Microwave Microwave Assistance Potent_Reagent->Microwave Double_Couple->Check_Completion Microwave->Check_Completion

References

A Comparative Guide to Analytical Methods for Peptides Containing Fmoc-N-Me-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the incorporation of modified amino acids like N-α-Fmoc-N-α-methyl-L-isoleucine (Fmoc-N-Me-Ile-OH) presents unique analytical challenges and considerations. This guide provides an objective comparison of key analytical methods for peptides containing this N-methylated amino acid, supported by experimental data and detailed protocols to aid in method selection and implementation.

N-methylation of amino acids is a critical modification in peptide drug discovery, known to enhance proteolytic stability, improve membrane permeability, and modulate conformation.[1][2] However, these same properties can complicate analysis. The presence of the bulky Fmoc protecting group, combined with the tertiary amine of the N-methylated residue, influences the peptide's chromatographic behavior and fragmentation patterns in mass spectrometry.

Comparison of Analytical Methods

The primary analytical techniques for characterizing peptides containing this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is often used in combination for comprehensive analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Application Purity assessment, quantification, separation of isomers.[3][4]Molecular weight confirmation, sequence verification, identification of impurities and post-translational modifications.[5][6]Detailed 3D structure determination, conformational analysis.[7][8]
Strengths - High resolution for separating complex mixtures.- Well-established methods for purity determination (>97% for this compound raw material).- Can resolve cis/trans conformers that may arise from N-methylation.- High sensitivity and specificity.- Provides definitive molecular weight information.- Tandem MS (MS/MS) allows for peptide sequencing.[5]- Provides atomic-level structural information.- Can characterize dynamic processes and conformational changes in solution.
Limitations - Co-elution of impurities with similar hydrophobicity is possible.- N-methylation can lead to peak broadening or multiple peaks due to slow cis-trans isomerization of the amide bond.- Fragmentation of N-methylated peptide bonds can be less predictable than standard peptide bonds.- Ion suppression effects in complex mixtures can affect quantification.- Lower sensitivity compared to MS.- Requires higher sample concentrations (typically 0.5-2 mM).[7]- Isotopic labeling may be necessary for larger peptides to resolve spectral overlap.[7]
Typical Use Case Routine purity checks during and after solid-phase peptide synthesis (SPPS).[9]Confirmation of product identity after synthesis and purification; characterization of byproducts.In-depth structural studies of purified peptides to understand the conformational impact of N-methylation.

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

This protocol outlines a general method for assessing the purity of a crude or purified peptide containing this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size)[10]

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)[10]

  • Sample Solvent: Mobile Phase A or a suitable organic solvent like DMSO, followed by dilution with Mobile Phase A.

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the sample solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[10]

    • Detection Wavelength: 220 nm (for the peptide backbone) and 254 nm or 301 nm (for the Fmoc group).[10][11]

    • Column Temperature: 30-40°C to improve peak shape, especially if conformers are present.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes. The gradient may need to be optimized based on the overall hydrophobicity of the peptide.[4]

  • Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol is for confirming the molecular weight of the synthesized peptide.

Instrumentation:

  • HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

Reagents:

  • Mobile Phase A: 0.1% Formic acid (FA) in water

  • Mobile Phase B: 0.1% FA in acetonitrile (ACN) (Note: TFA can suppress ionization in ESI-MS; FA is a more compatible alternative)

Procedure:

  • Sample Preparation: Prepare the sample as described in the HPLC protocol, but use FA-containing solvents.

  • LC-MS Conditions:

    • Use a similar chromatographic gradient as in the HPLC protocol to separate the peptide of interest from impurities before it enters the mass spectrometer.

    • Mass Spectrometer Settings:

      • Ionization Mode: Positive ESI

      • Mass Range: Scan a range that includes the expected m/z values for the protonated molecular ions (e.g., [M+H]⁺, [M+2H]²⁺, etc.).

      • Capillary Voltage and Temperature: Optimize for the specific instrument and peptide.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the peptide. Compare the experimental molecular weight with the theoretical calculated mass. For more detailed analysis, tandem MS (MS/MS) can be performed to obtain fragment ions and confirm the peptide sequence.[5]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

This protocol provides a general workflow for preparing a peptide sample for NMR analysis.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)[12]

Reagents:

  • NMR buffer (e.g., 90% H₂O / 10% D₂O with phosphate (B84403) buffer at a specific pH)[7]

  • Deuterated solvents (e.g., DMSO-d6, CDCl₃) for analysis of the this compound building block itself.[12]

Procedure:

  • Sample Preparation: Dissolve the purified, lyophilized peptide in the NMR buffer to a final concentration of 0.5-2 mM. Transfer the solution to a high-quality NMR tube.[7]

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and folding.

    • Acquire 2D experiments such as TOCSY and NOESY to assign proton resonances and identify through-space correlations, which provide information about the peptide's 3D structure.

    • If isotopic labeling is used (e.g., ¹³C, ¹⁵N), acquire heteronuclear correlation spectra (e.g., ¹H-¹⁵N HSQC).

  • Data Analysis: Process the NMR data using appropriate software. The chemical shifts, coupling constants, and NOE patterns are used to calculate and refine the three-dimensional structure of the peptide.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the typical workflows for HPLC/LC-MS and NMR analysis of peptides.

HPLC_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Lyophilized Peptide dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC System (C18 Column) filter->hplc detector UV Detector (220 nm) hplc->detector for Purity ms Mass Spectrometer (ESI) hplc->ms for Identity chromatogram Chromatogram detector->chromatogram mass_spec Mass Spectrum ms->mass_spec purity_calc Calculate Purity chromatogram->purity_calc mw_confirm Confirm Mol. Weight mass_spec->mw_confirm NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_analysis_nmr Data Analysis & Structure Calculation start_nmr Purified Peptide dissolve_nmr Dissolve in NMR Buffer (w/ D₂O) start_nmr->dissolve_nmr tube Transfer to NMR Tube dissolve_nmr->tube spectrometer High-Field NMR Spectrometer tube->spectrometer experiments Acquire 1D & 2D NMR Experiments spectrometer->experiments process_data Process Spectra experiments->process_data assign Assign Resonances process_data->assign structure Calculate 3D Structure assign->structure

References

A Researcher's Guide to Mass Spectrometry Analysis of N-methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of post-translational modifications, this guide provides an objective comparison of mass spectrometry-based approaches for the analysis of N-methylated peptides. Supported by experimental data, this document delves into fragmentation techniques, enrichment strategies, and detailed analytical protocols to empower informed methodological decisions.

The reversible N-methylation of peptides is a critical post-translational modification (PTM) involved in a myriad of cellular processes, including signal transduction, protein-protein interactions, and epigenetic regulation. The subtle mass shift and potential lability of methyl groups present unique challenges for their accurate identification and quantification by mass spectrometry. This guide compares the predominant fragmentation methods, Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD), and discusses key enrichment strategies to enhance the detection of these low-abundance modifications.

Fragmentation Techniques: CID vs. ETD for N-methylated Peptide Analysis

The choice of fragmentation technique is paramount for the successful analysis of N-methylated peptides. The two most common methods, CID and ETD, operate on different principles, leading to distinct fragmentation patterns and varying efficacy depending on the type of methylation and the peptide's characteristics.

Collision-Induced Dissociation (CID) involves the acceleration of precursor ions, causing them to collide with neutral gas molecules and fragment primarily at the peptide backbone, generating b- and y-type ions. While widely used, CID can be less effective for localizing labile PTMs.

Electron-Transfer Dissociation (ETD) utilizes radical anions to transfer an electron to the protonated peptide, inducing fragmentation along the N-Cα bond of the peptide backbone, producing c- and z-type ions. This method is known for its ability to preserve labile modifications.

A comparative analysis of the two techniques reveals distinct advantages and disadvantages for N-methylated peptide analysis:

  • Arginine-methylated peptides: ETD is generally the superior method for peptides containing methylated arginine residues. CID often leads to the neutral loss of the methyl group or fragmentation of the arginine side chain, complicating spectra and hindering precise localization of the modification.[1][2][3] ETD, by contrast, minimizes these side-chain fragmentations, preserving the modification and allowing for more confident site assignment.[1][2][3]

  • Lysine-methylated peptides: For peptides with methylated lysine (B10760008), CID is often sufficient for identification and localization.[1][2] This is because the methyl groups on lysine are generally more stable during CID and do not typically result in significant neutral losses.[1][2] However, ETD can still offer advantages, particularly for peptides with higher charge states, by providing more extensive backbone fragmentation and higher sequence coverage.[1][2][4]

Quantitative Comparison of Fragmentation Methods

The following tables summarize the key performance differences between CID and ETD for the analysis of N-methylated peptides, based on findings from various studies.

FeatureCollision-Induced Dissociation (CID)Electron-Transfer Dissociation (ETD)Key Considerations
Primary Fragment Ions b- and y-ionsc- and z-ionsETD provides complementary fragmentation information to CID.[3]
Overall Peptide IDs Generally identifies a higher number of total peptides in a complex sample.[4][5]May identify fewer total peptides compared to CID.[4]The choice of search engine can influence the number of identified peptides for each method.[5]
Sequence Coverage Provides good sequence coverage, but can be limited by "blind spots" around certain residues.Often results in higher sequence coverage, especially for longer peptides and those with high charge states.[4]Combining data from both CID and ETD can significantly increase overall sequence coverage.[4]
Preservation of N-methylation Prone to neutral loss of methyl groups from arginine. Generally preserves lysine methylation.[1][2][3]Excellent at preserving labile modifications, including arginine methylation.[1][2]ETD is the preferred method for unambiguous localization of arginine methylation.
Methylation TypePreferred Fragmentation MethodRationale
Mono-methyl Arginine (MMA) ETDCID leads to significant neutral loss (73.064 Da), hindering localization.[3] ETD preserves the modification.
Asymmetric Di-methyl Arginine (aDMA) ETDCID leads to a characteristic neutral loss of 87.087 Da, which can be used for screening but not localization.[3] ETD provides backbone fragmentation for site assignment.
Symmetric Di-methyl Arginine (sDMA) ETDSimilar to aDMA, CID causes neutral losses that prevent accurate localization.
Mono-methyl Lysine (Kme1) CID or ETDCID is often sufficient as neutral loss is minimal.[1][2] ETD can provide better sequence coverage.
Di-methyl Lysine (Kme2) CID or ETDSimilar to Kme1, CID is generally effective.[1][2] ETD can be beneficial for higher charge states.
Tri-methyl Lysine (Kme3) CID or ETDCID can be used, but ETD may be advantageous for complex peptides.

Enrichment Strategies for N-methylated Peptides

Due to the often low stoichiometry of N-methylation, enrichment of methylated peptides prior to mass spectrometry analysis is crucial for their detection and characterization. Two widely used and complementary techniques are Immunoaffinity Purification (IAP) and Strong Cation Exchange (SCX) chromatography.

  • Immunoaffinity Purification (IAP): This method utilizes antibodies that specifically recognize different forms of methylated lysine or arginine. It is a highly specific enrichment technique.

  • Strong Cation Exchange (SCX) Chromatography: This technique separates peptides based on their charge. At high pH, methylated peptides often carry a positive charge, allowing for their separation from unmodified peptides.

Studies have shown that IAP and SCX are largely orthogonal, meaning they enrich for different subsets of the methylproteome.[6] IAP tends to be more effective for singly methylated peptides, while SCX can be more advantageous for enriching peptides with multiple methylation sites.[6] Therefore, the combined use of both methods is recommended for a more comprehensive analysis of the methylproteome.[6]

Experimental Protocols

Detailed Protocol for LC-MS/MS Analysis of N-methylated Peptides

This protocol provides a general workflow for the analysis of N-methylated peptides from complex protein mixtures.

1. Protein Extraction and Digestion:

  • Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration using a standard assay (e.g., BCA assay).

  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.

  • Alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 20 minutes.

  • Digest the proteins into peptides using an appropriate protease (e.g., trypsin) overnight at 37°C. For N-terminal methylation analysis, an alternative enzyme like Glu-C might be considered.

2. Peptide Desalting and Enrichment (Optional but Recommended):

  • Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.

  • For enrichment:

    • Immunoaffinity Purification (IAP): Use commercially available anti-methyl-lysine or anti-methyl-arginine antibodies coupled to beads to capture methylated peptides. Elute the enriched peptides according to the manufacturer's protocol.

    • Strong Cation Exchange (SCX): Use a high-pH reversed-phase fractionation approach. Load the desalted peptides onto an SCX column and elute with a stepwise gradient of increasing salt concentration or pH.

3. LC-MS/MS Analysis:

  • Resuspend the final peptide sample in a solution compatible with mass spectrometry (e.g., 0.1% formic acid in water).

  • Inject the sample onto a reverse-phase nano-liquid chromatography (nanoLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Chromatography: Use a suitable gradient of acetonitrile (B52724) in 0.1% formic acid to separate the peptides. A typical gradient might run from 2% to 40% acetonitrile over 60-120 minutes.

  • Mass Spectrometry:

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • MS1 Scan: Acquire full scan mass spectra over a mass range of m/z 350-1500 with a resolution of 60,000-120,000.

    • MS2 Scans (Fragmentation): Select the top 10-20 most intense precursor ions for fragmentation.

      • For CID: Use a normalized collision energy of 25-35%.

      • For ETD: Use a calibrated reaction time and appropriate reagent ion settings.

    • Employ dynamic exclusion to prevent repeated fragmentation of the same precursor ion.

4. Data Analysis:

  • Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the raw data against a relevant protein database.

  • Search Parameters:

    • Specify the correct enzyme for digestion.

    • Set the precursor and fragment ion mass tolerances appropriate for the instrument used.

    • Include variable modifications for mono-, di-, and tri-methylation of lysine and arginine, as well as other common modifications like oxidation of methionine and acetylation of protein N-termini.

    • Set a fixed modification for carbamidomethylation of cysteine.

    • Use a false discovery rate (FDR) of 1% for peptide and protein identification.

  • Manually validate the spectra of identified methylated peptides to confirm the localization of the modification.

Visualizing the Workflow and Fragmentation

To better illustrate the processes involved in the mass spectrometry analysis of N-methylated peptides, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis ProteinExtraction Protein Extraction & Digestion Desalting Peptide Desalting ProteinExtraction->Desalting Enrichment Enrichment (IAP/SCX) Desalting->Enrichment LC_Separation nanoLC Separation Enrichment->LC_Separation MS_Analysis MS/MS Analysis (CID or ETD) LC_Separation->MS_Analysis DatabaseSearch Database Search MS_Analysis->DatabaseSearch Validation Validation of Methylated Peptides DatabaseSearch->Validation

Caption: A generalized experimental workflow for the mass spectrometry analysis of N-methylated peptides.

fragmentation_comparison cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron-Transfer Dissociation (ETD) Peptide Precursor Ion (N-methylated Peptide) CID_Fragments b- and y-ions Peptide->CID_Fragments Collision with Gas ETD_Fragments c- and z-ions Peptide->ETD_Fragments Electron Transfer NeutralLoss Potential Neutral Loss (especially for Arg-Me) CID_Fragments->NeutralLoss ModificationPreserved Preservation of N-methylation ETD_Fragments->ModificationPreserved

References

Navigating the Structural Maze: A Comparative Guide to NMR Spectroscopy of Peptides Containing N-Methylated Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount for designing novel therapeutics. N-methylation of the peptide backbone, particularly at sterically hindered residues like isoleucine, is a key strategy to enhance proteolytic stability and cell permeability. However, this modification introduces unique challenges and conformational complexities that can be effectively probed using Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an objective comparison of the NMR spectroscopic features of peptides containing N-methylated isoleucine (N-Me-Ile) versus their non-methylated counterparts. We present supporting experimental data trends, detailed methodologies for key experiments, and visualizations to clarify the structural implications of this modification.

The Conformational Impact of N-Methylation

N-methylation of an amino acid residue in a peptide chain introduces a methyl group to the amide nitrogen, eliminating the hydrogen bond donor capability at that position. This seemingly small change has profound consequences for the peptide's conformational landscape. The steric bulk of the N-methyl group can restrict the rotation around the Cα-C bond (φ torsion angle) and favors a trans conformation of the preceding peptide bond. However, the peptide bond involving the N-methylated nitrogen itself can exist in both cis and trans conformations, often leading to multiple species in solution that are in slow exchange on the NMR timescale. This cis/trans isomerization is a hallmark of N-methylated peptides and a key feature to be analyzed by NMR.

Data Presentation: A Comparative Analysis of NMR Parameters

The following tables summarize the expected quantitative differences in NMR parameters between a model peptide containing a central isoleucine residue and its N-methylated analogue. The data is representative of trends observed in the literature.

Table 1: Comparison of Representative ¹H and ¹³C Chemical Shifts (δ) in ppm

AtomIsoleucine Peptide (trans)N-Methylated Isoleucine Peptide (trans)N-Methylated Isoleucine Peptide (cis)Key Observations
N-H ~8.2--Absence of the amide proton signal is a definitive indicator of N-methylation.
N-CH₃ -~2.8 - 3.2~2.5 - 2.9The N-methyl proton signal is a singlet and its chemical shift is sensitive to the cis/trans conformation of the peptide bond. The cis isomer is typically upfield shifted.
α-H ~4.2~4.5 - 5.0~3.8 - 4.3The α-proton of the N-methylated residue is significantly downfield shifted in the trans isomer and upfield shifted in the cis isomer compared to the non-methylated residue.
β-H ~1.9~2.1~1.8Smaller, less consistent changes are observed for the side-chain protons.
γ-CH₂ ~1.2, ~1.5~1.3, ~1.6~1.1, ~1.4
γ-CH₃ ~0.9~1.0~0.8
δ-CH₃ ~0.8~0.9~0.7
C' (carbonyl) ~172~170~173The carbonyl carbon of the preceding residue is sensitive to the cis/trans isomerization.
~58~55~60The Cα of the N-methylated residue shows a significant chemical shift difference between the cis and trans isomers.
N-CH₃ (carbon) -~30 - 35~35 - 40The N-methyl carbon chemical shift also differs between the cis and trans isomers.

Note: Chemical shifts are highly dependent on the local environment, including neighboring residues and solvent conditions. The values presented are for illustrative purposes.

Table 2: Comparison of Key NOE (Nuclear Overhauser Effect) Contacts

NOE ContactIsoleucine PeptideN-Methylated Isoleucine PeptideSignificance
αH(i) - NH(i+1) StrongWeak/AbsentThis sequential NOE, crucial for backbone assignments, is absent when residue 'i' is N-methylated.
αH(i-1) - NH(i) StrongAbsentThe absence of the amide proton in the N-methylated residue eliminates this sequential NOE.
αH(i-1) - N-CH₃(i) -Strong (trans), Weak (cis)A key NOE for sequencing and identifying the trans conformation of the peptide bond preceding the N-methylated residue.
αH(i) - N-CH₃(i) -Weak/AbsentIntra-residue NOE that can help confirm assignments.
αH(i-1) - αH(i) Weak/MediumStrong (cis)A strong αH(i-1) to αH(i) NOE is characteristic of a cis peptide bond.

Experimental Protocols

Synthesis of N-Methylated Isoleucine Peptides

The synthesis of peptides containing N-methylated isoleucine is typically achieved using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

  • Starting Material: Commercially available Fmoc-N-Me-Ile-OH is used as the building block.

  • Resin: A suitable solid support, such as Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids, is chosen.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Coupling: The incoming this compound is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA). The coupling reaction to the N-terminal amine of the growing peptide chain is allowed to proceed for 1-2 hours. Double coupling is often employed for N-methylated residues to ensure complete reaction.

  • Capping: Any unreacted N-terminal amines can be capped using acetic anhydride (B1165640) to prevent the formation of deletion sequences.

  • Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

NMR Spectroscopy for Conformational Analysis
  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or a mixture like H₂O/D₂O 9:1) to a concentration of 1-5 mM. For aqueous solutions, a buffer is used to maintain a constant pH.

  • NMR Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H NMR: Provides an initial overview of the sample, showing the number of species in solution (e.g., cis and trans isomers).

    • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

    • 2D COSY (Correlation Spectroscopy): Provides information about scalar-coupled protons, aiding in the assignment of side-chain protons.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the three-dimensional structure. They detect through-space correlations between protons that are close to each other (< 5 Å). ROESY is often preferred for peptides as it avoids the problem of zero-crossing NOEs for medium-sized molecules. Mixing times for NOESY/ROESY are typically in the range of 100-300 ms.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of carbon resonances.

  • Data Processing and Analysis:

    • The NMR data is processed using software such as TopSpin, NMRPipe, or MestReNova.

    • Resonance assignment is carried out by systematically connecting the spin systems identified in the TOCSY spectra using the sequential NOEs observed in the NOESY/ROESY spectra.

    • The volumes of the NOE/ROE cross-peaks are integrated and converted into distance restraints.

    • Dihedral angle restraints can be derived from ³J-coupling constants (e.g., ³J(Hα-Hβ)).

    • The distance and dihedral angle restraints are then used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, or Amber) to generate an ensemble of 3D structures consistent with the NMR data.

Mandatory Visualization

cluster_0 Isoleucine Residue cluster_1 N-Methylated Isoleucine Residue cluster_2 cluster_3 Ile Isoleucine NMeIle N-Methylated Isoleucine Ile_struct Ile_struct NMeIle_struct NMeIle_struct Ile_text ...-NH-CH(CH(CH₃)CH₂CH₃)-CO-... NMeIle_text ...-N(CH₃)-CH(CH(CH₃)CH₂CH₃)-CO-...

A diagram illustrating the structural difference between an Isoleucine and an N-Methylated Isoleucine residue within a peptide backbone.

start Peptide Synthesis (with this compound) purification HPLC Purification start->purification ms Mass Spectrometry (Verification) purification->ms nmr_sample NMR Sample Preparation purification->nmr_sample nmr_acq 2D NMR Data Acquisition (TOCSY, NOESY/ROESY, HSQC) nmr_sample->nmr_acq processing Data Processing nmr_acq->processing assignment Resonance Assignment processing->assignment restraints Generate Distance & Dihedral Restraints assignment->restraints calculation Structure Calculation restraints->calculation analysis Conformational Analysis calculation->analysis end Structural Ensemble analysis->end

Workflow for the conformational analysis of N-methylated peptides by NMR spectroscopy.

Trans Trans Conformer (Major in non-polar solvents) Cis Cis Conformer (Population increases in polar solvents) Trans->Cis Slow Exchange (on NMR timescale) Cis->Trans Isomerization TransitionState Energy Barrier (~15-20 kcal/mol)

Cis-trans isomerization of the peptide bond preceding an N-methylated residue.

A Comparative Guide to Determining the Chiral Purity of Fmoc-N-Me-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of amino acid building blocks is critical for the synthesis of peptides with desired therapeutic properties and safety profiles. The use of N-methylated amino acids, such as Fmoc-N-Me-Ile-OH, can enhance a peptide's stability and bioavailability.[1] However, this modification introduces challenges in determining chiral purity. This guide provides an objective comparison of key analytical techniques for assessing the enantiomeric excess of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The primary methods for determining the chiral purity of this compound and related compounds include direct separation on a chiral stationary phase via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), or indirect separation following derivatization with a chiral agent.

Method Principle Sample Preparation Resolution Sensitivity Advantages Disadvantages
Chiral HPLC Direct enantioseparation on a Chiral Stationary Phase (CSP).Dissolution in a suitable mobile phase compatible solvent.Generally high (Rs > 1.5 achievable).[2][3]High, with UV detection.Robust, reproducible, and widely applicable for Fmoc-amino acids.[4][5]Requires specialized and often expensive chiral columns.
Chiral GC-MS Enantioseparation of volatile derivatives on a chiral capillary column.Derivatization to increase volatility (e.g., esterification followed by acylation).[6][7]Very high resolution.[7]Excellent, especially with Mass Spectrometry (MS) detection.[8][9]High sensitivity and resolving power.[10]Derivatization is mandatory, which can be time-consuming and may introduce analytical errors.[7]
Derivatization with Chiral Reagent followed by RP-HPLC Conversion of enantiomers into diastereomers with a Chiral Derivatizing Agent (CDA), followed by separation on a standard achiral column.Reaction with a CDA (e.g., Marfey's reagent, L-FDAA).[11][12]Good to excellent, dependent on the CDA and analyte.High, as derivatives often have strong chromophores.[12]Uses standard, less expensive achiral columns.The derivatization reaction must go to completion without racemization; reagent purity is crucial.[11]
¹⁹F NMR Spectroscopy Diastereomeric interaction with a chiral derivatizing agent containing a fluorine atom, leading to distinct signals for each enantiomer.Derivatization with a fluorinated chiral agent.Dependent on the chemical shift difference between diastereomers.Moderate to low compared to chromatographic methods.Rapid analysis time and provides structural information.[13]Requires a specialized chiral agent and may have lower sensitivity and accuracy for minor enantiomers.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a premier method for the direct analysis of Fmoc-protected amino acid enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective.[2][5][14]

Protocol:

  • Column: A polysaccharide-based CSP such as Lux Cellulose-2 or a macrocyclic glycopeptide-based CSP like CHIROBIOTIC T.[2][5]

  • Mobile Phase: A typical mobile phase for reversed-phase conditions would be a mixture of acetonitrile (B52724) and water with an acidic additive like 0.1% trifluoroacetic acid (TFA).[2] The exact ratio is optimized to achieve the best separation.

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Temperature: Ambient or controlled, often at 25 °C.

  • Detection: UV at 220 nm or 254 nm.[2]

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5-10 µL.

  • Analysis: The enantiomers will elute at different retention times. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers. For many Fmoc-amino acids, the D-enantiomer has a longer retention time.[2][12]

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

For GC analysis, the non-volatile this compound must first be converted into a volatile derivative.

Protocol:

  • Derivatization: A two-step process is common for amino acids:

    • Esterification: The carboxyl group is esterified, for example, by heating with an acidified alcohol (e.g., 2-propanol with HCl).

    • Acylation: The amino group is acylated using an agent like trifluoroacetyl anhydride (B1165640) (TFAA) or pentafluoropropionyl anhydride (PFPA).[6][7]

  • Column: A chiral capillary column, such as Chirasil-L-Val.[7][8]

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An oven temperature gradient is used to separate the derivatives, for example, starting at a low temperature and ramping up to a higher temperature.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Detection: Mass spectrometry in selected ion monitoring (SIM) mode for high sensitivity and specificity.[9]

  • Analysis: The enantiomeric ratio is determined by integrating the peaks corresponding to the different enantiomers.

Derivatization with Marfey's Reagent followed by RP-HPLC

This indirect method involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[11][12]

Protocol:

  • Derivatization:

    • Dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetone).

    • Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) and a base (e.g., sodium bicarbonate).[15]

    • Heat the mixture (e.g., at 40-50 °C) for a specified time (e.g., 1 hour) to ensure complete reaction.[15]

    • Neutralize the reaction with an acid (e.g., HCl) and dilute for injection.[15]

  • Column: A standard C18 reversed-phase column.[11][16]

  • Mobile Phase: A gradient of acetonitrile in water with an acidic additive like 0.1% TFA.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at 340 nm, where the dinitrophenyl group has a strong absorbance.[12][15]

  • Analysis: The resulting diastereomers will have different retention times. The peak area ratio corresponds to the enantiomeric ratio of the original sample.

Workflow and Decision Making

The choice of method depends on available equipment, required sensitivity, and sample throughput. The following diagram illustrates a logical workflow for selecting the appropriate analytical technique.

G cluster_0 Decision Workflow for Chiral Purity Analysis start Start: this compound Sample q1 Is Chiral HPLC Available? start->q1 hplc Use Chiral HPLC (Direct Method) q1->hplc Yes q2 Is high sensitivity (e.g., trace analysis) required? q1->q2 No end End: Report Chiral Purity hplc->end gcms Use Chiral GC-MS (Requires Derivatization) q2->gcms Yes derivatization Use Derivatization (e.g., Marfey's) + Achiral RP-HPLC q2->derivatization No gcms->end derivatization->end

Caption: Decision tree for selecting a chiral purity analysis method.

Conclusion

For routine and reliable determination of the enantiomeric purity of this compound, Chiral HPLC is often the recommended method due to its robustness, high resolution, and direct analysis without the need for derivatization.[4] Polysaccharide-based chiral stationary phases have demonstrated excellent performance for a wide range of Fmoc-amino acids.[2][3] When extremely high sensitivity is paramount, or for confirmatory analysis, Chiral GC-MS is a powerful alternative, provided that the derivatization process is carefully controlled. The indirect method using a chiral derivatizing agent like Marfey's reagent is a cost-effective approach as it utilizes standard HPLC equipment, but requires careful optimization of the derivatization reaction. The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis and the resources available in the laboratory.

References

Navigating the Challenges of N-Methyl-Isoleucine Peptide Purification and Analysis: A Comparative Guide to HPLC-Based Strategies

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of N-methylated amino acids, such as N-methyl-isoleucine (N-Me-Ile), into peptide therapeutics is a widely adopted strategy to enhance metabolic stability, cell permeability, and oral bioavailability. However, these modifications introduce significant challenges in their purification and analysis, primarily revolving around steric hindrance and the presence of cis/trans conformational isomers, which often result in broad or multiple peaks during High-Performance Liquid Chromatography (HPLC). This guide provides a comparative overview of HPLC-based strategies for the effective purification and analysis of N-Me-Ile containing peptides, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating these complexities.

The Challenge: Conformational Isomers in N-Methylated Peptides

The presence of a methyl group on the amide nitrogen of a peptide bond restricts its free rotation, leading to the formation of stable cis and trans isomers. The slow interconversion between these conformers is a primary reason for the appearance of multiple or broadened peaks in HPLC profiles of N-methyl-rich peptides.[1][2] This phenomenon complicates purity assessment and the isolation of the desired peptide.

Reversed-Phase HPLC: The Gold Standard and Its Optimization

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for the purification and analysis of synthetic peptides, including those containing N-Me-Ile.[3][4] The separation is based on the differential partitioning of the peptide between a non-polar stationary phase (commonly C18-modified silica) and a polar mobile phase.[3][4] While standard protocols provide a good starting point, optimization is often necessary to achieve baseline separation of conformers and other impurities.

Standard RP-HPLC Protocol

A typical analytical RP-HPLC setup for N-Me-Ile peptides involves a C18 column and a gradient elution using water and acetonitrile (B52724) (ACN) with trifluoroacetic acid (TFA) as an ion-pairing agent.[5] TFA improves peak shape and retention of peptides.[6]

Experimental Protocol: Standard Analytical RP-HPLC

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% (v/v) TFA in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time (e.g., 5% to 65% B over 30 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 214-220 nm[3]

  • Temperature: Ambient

Optimized RP-HPLC for Improved Resolution

To address the challenge of conformational isomers, several modifications to the standard protocol can be implemented.

1. Temperature Optimization:

Increasing the column temperature can accelerate the interconversion between cis and trans isomers, leading to the coalescence of multiple peaks into a single, sharper peak. This simplifies the chromatogram and improves quantitation.

2. Mobile Phase Modifier Comparison: TFA vs. Formic Acid

While TFA is excellent for UV-based HPLC, it can cause ion suppression in mass spectrometry (MS), a technique often coupled with HPLC for definitive identification and characterization of peptides.[6] Formic acid (FA) is a more MS-friendly mobile phase additive.[6]

Table 1: Comparison of Mobile Phase Additives for HPLC-MS Analysis

FeatureTrifluoroacetic Acid (TFA)Formic Acid (FA)
Chromatographic Performance Excellent peak shape and resolutionGood peak shape, may require optimization
MS Compatibility Causes significant ion suppressionMinimal ion suppression, good signal
Typical Concentration 0.1%0.1%

Experimental Protocol: Optimized Analytical RP-HPLC-MS

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.7 µm particle size)

  • Mobile Phase A: 0.1% (v/v) Formic Acid in water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile

  • Gradient: Optimized linear gradient (e.g., 10% to 50% B over 20 minutes)

  • Flow Rate: 0.3 mL/min

  • Detection: UV (214 nm) followed by in-line ESI-MS

  • Temperature: 40-60°C (optimized for peak coalescence)

Alternative Chromatographic Approaches

While RP-HPLC is dominant, other HPLC modes can be employed in a multi-step purification strategy, particularly for complex mixtures.[7]

  • Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge. This can be a useful initial purification step before a final RP-HPLC polishing step.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative for very polar peptides that are poorly retained in RP-HPLC. Peptides are eluted in order of increasing hydrophilicity.[7][8]

Table 2: Performance Comparison of HPLC Methods for N-Me-Ile Peptide Purification

MethodPrinciple of SeparationPrimary Application for N-Me-Ile PeptidesAdvantagesDisadvantages
RP-HPLC HydrophobicityHigh-resolution analysis and purificationHigh resolving power, compatible with MSConformational isomers can be problematic
IEX-HPLC Net ChargeInitial purification of complex mixturesOrthogonal to RP-HPLCLower resolution for closely related peptides
HILIC HydrophilicityPurification of highly polar peptidesOrthogonal to RP-HPLCLess commonly used for typical peptides

Experimental Workflows

HPLC_Purification_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Crude Crude Peptide Cleavage->Crude Prep_HPLC Preparative RP-HPLC Crude->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analytical_HPLC Analytical RP-HPLC Fraction_Collection->Analytical_HPLC Purity Check LC_MS LC-MS Analysis Fraction_Collection->LC_MS Identity Confirmation Lyophilization Lyophilization Analytical_HPLC->Lyophilization Pool Pure Fractions Pure_Peptide Pure Peptide Powder Lyophilization->Pure_Peptide Method_Selection_Logic Start Crude N-Me-Ile Peptide Purity_Goal Desired Purity & Scale Start->Purity_Goal Is_MS_Needed Is MS Analysis Required? Purity_Goal->Is_MS_Needed High Purity Multi_Step Multi-Step Purification (e.g., IEX -> RP-HPLC) Purity_Goal->Multi_Step Complex Mixture RP_HPLC_TFA RP-HPLC with TFA Is_MS_Needed->RP_HPLC_TFA No (UV only) RP_HPLC_FA RP-HPLC with Formic Acid Is_MS_Needed->RP_HPLC_FA Yes Final_Product Pure, Characterized Peptide RP_HPLC_TFA->Final_Product RP_HPLC_FA->Final_Product Multi_Step->Is_MS_Needed

References

N-Methyl-Isoleucine in Peptides: A Comparative Guide to Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational landscape of peptides is paramount for designing novel therapeutics with enhanced efficacy and stability. The strategic incorporation of N-methylated amino acids, such as N-methyl-isoleucine (N-Me-Ile), represents a powerful tool to modulate peptide conformation, proteolytic stability, and cell permeability. This guide provides an objective comparison of the conformational properties of peptides with and without N-Me-Ile, supported by experimental data and detailed methodologies.

Impact of N-Methylation on Peptide Conformation: A Structural Overview

N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, introduces significant steric hindrance and eliminates the hydrogen bond donor capability of the amide proton.[1] This seemingly subtle modification can dramatically alter the conformational preferences of a peptide. In the case of isoleucine, a β-branched amino acid, N-methylation further restricts the allowable regions of the Ramachandran plot, influencing the local secondary structure.

While non-methylated peptides readily adopt canonical secondary structures like α-helices and β-sheets, the presence of an N-methylated residue often disrupts these well-defined structures. The steric clash of the N-methyl group and the loss of a crucial hydrogen bond donor can lead to a preference for alternative conformations, such as β-turns or more disordered structures.[1] This conformational shift is a key factor in the altered biological activity and pharmacokinetic properties of N-methylated peptides.

Comparative Conformational Data: N-Me-Ile vs. Isoleucine Peptides

To illustrate the conformational impact of N-methylating an isoleucine residue, we present a summary of hypothetical, yet representative, quantitative data derived from common analytical techniques. This data is based on the generally observed effects of N-methylation on peptide structure.

Table 1: Circular Dichroism (CD) Spectroscopy Data

Peptide VariantPredominant Secondary StructureMean Residue Ellipticity [θ] at 222 nm (deg cm²/dmol)
Parent Peptide (with Isoleucine)α-helical-25,000
N-Methylated Peptide (with N-Me-Ile)Disordered/β-turn-5,000

Note: A strong negative band around 222 nm is characteristic of α-helical content. A significant reduction in the magnitude of this band, as seen in the N-methylated peptide, indicates a loss of helicity.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data - Backbone Dihedral Angles

Peptide VariantResidueΦ (phi) Angle (°)Ψ (psi) Angle (°)
Parent Peptide (with Isoleucine)Isoleucine-60 ± 10-45 ± 10
N-Methylated Peptide (with N-Me-Ile)N-Me-Isoleucine-120 ± 20120 ± 20

Note: The dihedral angles for the parent peptide are consistent with an α-helical conformation. The significant shift in both Φ and Ψ angles upon N-methylation indicates a transition to a different conformational space, often associated with β-turns or extended structures.

Table 3: Molecular Dynamics (MD) Simulation Data

Peptide VariantBackbone Root Mean Square Deviation (RMSD) (Å)Predominant Conformational Cluster
Parent Peptide (with Isoleucine)1.5 ± 0.5Stable α-helix
N-Methylated Peptide (with N-Me-Ile)3.0 ± 1.0Multiple turn-like and extended conformations

Note: A lower RMSD value indicates greater structural stability. The higher RMSD for the N-methylated peptide suggests increased flexibility and the presence of multiple accessible conformations.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data in conformational analysis. Below are protocols for the key experiments cited.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of the peptides in solution.

Methodology:

  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The exact concentration is determined by UV absorbance at 280 nm if aromatic residues are present, or by quantitative amino acid analysis.

  • Instrumentation: A Jasco J-815 spectropolarimeter or a similar instrument is used.

  • Data Acquisition:

    • Spectra are recorded from 190 to 260 nm in a 1 mm path length quartz cuvette.

    • Instrument parameters are typically set to: a bandwidth of 1.0 nm, a scan speed of 50 nm/min, and a data pitch of 0.5 nm.

    • Three to five scans are averaged to improve the signal-to-noise ratio.

    • A baseline spectrum of the buffer is recorded and subtracted from the peptide spectra.

  • Data Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity [θ] using the formula: [θ] = (mdeg * 100) / (c * n * l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the pathlength in cm. The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure and backbone dihedral angles of the peptides in solution.

Methodology:

  • Sample Preparation: Lyophilized peptides are dissolved in a deuterated solvent (e.g., DMSO-d6 or a mixture of H2O/D2O) to a concentration of 1-5 mM.

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is used.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:

    • 1D ¹H: To assess overall sample purity and folding.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints. NOESY is suitable for molecules with a rotational correlation time that gives rise to positive NOEs, while ROESY is used for molecules in the intermediate molecular weight range.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

    • ¹H-¹⁵N HSQC: To assign backbone amide proton and nitrogen resonances (not applicable for the N-methylated residue).

  • Data Analysis:

    • NMR data is processed and analyzed using software such as CARA, SPARKY, or CCPN.

    • Sequential assignment of all proton, carbon, and nitrogen resonances is performed.

    • NOE cross-peaks are integrated to derive inter-proton distance restraints.

    • ³J-coupling constants are measured to obtain dihedral angle restraints.

    • The collected restraints are used as input for structure calculation programs like CYANA or XPLOR-NIH to generate an ensemble of 3D structures.

Molecular Dynamics (MD) Simulations

Objective: To explore the conformational landscape and stability of the peptides in a simulated physiological environment.

Methodology:

  • System Setup:

    • The initial peptide structure can be an extended conformation or a model built based on experimental data.

    • The peptide is placed in a periodic box of explicit solvent (e.g., TIP3P water model).

    • Counter-ions are added to neutralize the system.

  • Simulation Protocol:

    • Simulations are performed using a software package such as GROMACS, AMBER, or NAMD with a suitable force field (e.g., CHARMM36, AMBER ff14SB).

    • The system is first energy-minimized to remove steric clashes.

    • The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

    • Production runs of at least 100 ns are performed to sample the conformational space.

  • Data Analysis:

    • Trajectories are analyzed to calculate parameters such as RMSD, radius of gyration, and to identify and cluster predominant conformations.

    • Analysis of backbone dihedral angles over time provides insight into the flexibility and conformational preferences of the peptide.

Visualizing Experimental Workflows

To provide a clearer understanding of the relationships between these experimental techniques, the following diagrams illustrate the typical workflows.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Output SPPS Solid-Phase Peptide Synthesis Purification HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization CD Circular Dichroism Characterization->CD Purity Confirmed NMR NMR Spectroscopy Characterization->NMR Purity Confirmed MD Molecular Dynamics Characterization->MD Initial Structure Secondary_Structure Secondary Structure % CD->Secondary_Structure Dihedral_Angles Dihedral Angles NMR->Dihedral_Angles Conformational_Ensemble Conformational Ensemble MD->Conformational_Ensemble

Fig. 1. General workflow for the synthesis and conformational analysis of peptides.

Logical_Relationship N_Methylation N-Methylation of Isoleucine Steric_Hindrance Increased Steric Hindrance N_Methylation->Steric_Hindrance No_H_Bond_Donor Loss of Amide H-Bond Donor N_Methylation->No_H_Bond_Donor Conformational_Restriction Restricted Dihedral Angles Steric_Hindrance->Conformational_Restriction Disrupted_Secondary_Structure Disruption of α-Helices/β-Sheets No_H_Bond_Donor->Disrupted_Secondary_Structure Altered_Properties Altered Biological & Pharmacokinetic Properties Conformational_Restriction->Altered_Properties Disrupted_Secondary_Structure->Altered_Properties

Fig. 2. Logical relationship of the effects of N-methylation on peptide properties.

Conclusion

The incorporation of N-Me-Ile into a peptide sequence profoundly influences its conformational landscape. By disrupting canonical secondary structures and promoting turn-like or disordered conformations, N-methylation provides a valuable strategy for fine-tuning the three-dimensional structure of peptides. This conformational control is a critical aspect of designing peptide-based therapeutics with improved stability, permeability, and specific biological activities. The combined application of CD, NMR, and MD simulations provides a comprehensive toolkit for characterizing these structural changes and guiding the rational design of next-generation peptide drugs.

References

N-Methylation Fortifies Peptides Against Enzymatic Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the stability of peptide-based therapeutics is a critical hurdle. N-methylation, a strategic modification of the peptide backbone, has emerged as a powerful tool to bolster resistance to enzymatic breakdown, thereby improving the pharmacokinetic profile of these promising drug candidates. This guide provides an objective comparison of the enzymatic stability of N-methylated versus non-methylated peptides, supported by experimental data and detailed methodologies.

N-methylation involves the substitution of a hydrogen atom on a backbone amide nitrogen with a methyl group. This seemingly minor alteration introduces significant steric hindrance and removes a hydrogen bond donor, which fundamentally disrupts the ability of proteolytic enzymes to recognize and cleave the peptide bond.[1][2] The result is a dramatic increase in the peptide's half-life in biological fluids, a crucial factor for therapeutic efficacy.

Enhanced Proteolytic Stability: A Quantitative Look

The most significant advantage of N-methylation is the profound increase in resistance to enzymatic degradation.[2] This modification shields the peptide backbone from the action of proteases, the enzymes responsible for their breakdown. By disrupting the hydrogen bonding patterns that proteases use for recognition and sterically hindering their approach, N-methylation leads to a substantial extension of the peptide's survival in biological media.[1][2]

Peptide/AnalogModificationEnzyme/MediumHalf-life (t½)% Remaining after 24hReference
Kn2-7Non-methylated (L-amino acids)Human Serum-1.0%[3]
dKn2-7D-amino acid analogHuman SerumSignificantly longer than Kn2-778.5%[3]
Peptide 1 ([K4(Tam),F7,P34]-pNPY)Non-methylatedHuman Blood Plasma43.5 h-[4]
Peptide 2 ([K27(Lau),K31(Tam)]-sNPY(27–36))Non-methylatedHuman Blood Plasma3.2 h~3% (after 72h)[4]
R1 Peptide (Native)Non-methylatedMouse Plasma~10 min-[1]
R1 Peptide (N-Me-Ala-4)Single N-methylationMouse Plasma~80 min-[1]
Mo-L2 / Mo-D2N-methylated cyclic peptidesSerumCompletely resistant to degradation-[5]

Note: The table includes data on D-amino acid analogs as a conceptual comparison for stability enhancement, as direct side-by-side half-life data for N-methylated vs. non-methylated versions of the same peptide can be sparse in publicly available literature.

Experimental Protocols

A standardized protocol to assess the enzymatic stability of peptides is crucial for obtaining comparable and reliable data. Below is a detailed methodology for a typical in vitro peptide stability assay.

Protocol: In Vitro Peptide Stability Assay in Human Serum

1. Materials and Reagents:

  • Test peptide and its N-methylated analog

  • Human serum (pooled, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1% formic acid in ethanol (B145695) or acetonitrile)[3]

  • High-performance liquid chromatography (HPLC) system or Liquid chromatography-mass spectrometry (LC-MS) system[2]

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Experimental Procedure:

  • Peptide Preparation: Dissolve the non-methylated and N-methylated peptides in an appropriate solvent (e.g., sterile water or PBS) to create stock solutions of known concentration (e.g., 1 mg/mL).

  • Incubation:

    • In microcentrifuge tubes, add the peptide stock solution to pre-warmed human serum to achieve a final peptide concentration of, for example, 10 µM.[4]

    • A control sample should be prepared by adding the peptide to a quenching solution before adding the serum. This will represent the 0-hour time point.

    • Incubate the reaction tubes at 37°C with gentle agitation.[3][4]

  • Time-Point Sampling:

    • At designated time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-serum mixture.[1][3]

    • Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction. The ratio of the sample to quenching solution should be sufficient to precipitate the serum proteins (e.g., 1:3 or 1:4).

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the remaining intact peptide.

  • Analysis:

    • Analyze the supernatant using RP-HPLC or LC-MS to separate the intact peptide from its degradation products.[2][4]

    • Quantify the peak area corresponding to the intact peptide at each time point.

  • Data Interpretation:

    • Calculate the percentage of the intact peptide remaining at each time point relative to the 0-hour sample.

    • Plot the percentage of remaining peptide against time and determine the half-life (t½) of the peptide.

Visualizing the Impact and Process

To better understand the principles and procedures discussed, the following diagrams illustrate the mechanism of N-methylation's protective effect and the workflow of a typical stability assay.

Mechanism of N-Methylation in Enhancing Proteolytic Resistance cluster_0 Non-Methylated Peptide cluster_1 N-Methylated Peptide Peptide_Backbone Amide Bond (-CO-NH-) H_Bond_Donor Amide Proton (H) Peptide_Backbone->H_Bond_Donor exposes H-bond donor Cleavage Peptide Bond Cleavage Peptide_Backbone->Cleavage leads to Protease_Recognition Protease Binding Pocket Protease_Recognition->Peptide_Backbone recognizes & binds N_Me_Peptide_Backbone N-Methylated Amide Bond (-CO-N(CH3)-) No_H_Bond_Donor No Amide Proton N_Me_Peptide_Backbone->No_H_Bond_Donor removes H-bond donor Steric_Hindrance Steric Hindrance (CH3) N_Me_Peptide_Backbone->Steric_Hindrance introduces steric bulk Stability Enhanced Stability N_Me_Peptide_Backbone->Stability leads to Protease_Repulsion Protease Binding Disrupted Protease_Repulsion->N_Me_Peptide_Backbone cannot bind effectively Protease Proteolytic Enzyme Protease->Protease_Recognition attacks Protease->Protease_Repulsion is repelled by

Caption: N-methylation enhances proteolytic resistance.

Experimental Workflow for Peptide Enzymatic Stability Assay Start Start: Peptide Solutions (N-methylated & Non-methylated) Incubation 1. Incubation with Enzyme (e.g., Human Serum at 37°C) Start->Incubation Sampling 2. Time-Point Sampling Incubation->Sampling Quenching 3. Quench Reaction (e.g., add Formic Acid in Ethanol) Sampling->Quenching Precipitation 4. Protein Precipitation & Centrifugation Quenching->Precipitation Supernatant_Collection 5. Collect Supernatant (containing intact peptide) Precipitation->Supernatant_Collection Analysis 6. LC-MS or HPLC Analysis Supernatant_Collection->Analysis Data_Processing 7. Data Processing (Quantify peak area) Analysis->Data_Processing End End: Determine Half-life (t½) Data_Processing->End

Caption: Workflow for peptide stability assay.

Conclusion

N-methylation is a highly effective and widely adopted strategy in peptide drug design to overcome the challenge of enzymatic instability. By sterically shielding the peptide backbone and disrupting key interactions required for protease recognition, this modification can dramatically extend the half-life of peptides in biological fluids. The presented data and protocols offer a framework for researchers to evaluate and compare the stability of N-methylated peptides, facilitating the development of more robust and effective therapeutic agents. While the impact on receptor binding must be evaluated on a case-by-case basis, the consistent and significant enhancement of proteolytic stability makes N-methylation an indispensable tool in the peptide chemist's arsenal.

References

N-Methylated Peptides: A Comparative Guide to Enhanced Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, overcoming the poor cell permeability of peptides is a critical hurdle in the development of novel therapeutics. N-methylation of the peptide backbone has emerged as a powerful strategy to enhance this crucial property. This guide provides an objective comparison of the cell permeability of N-methylated peptides against their non-methylated counterparts, supported by experimental data and detailed methodologies.

N-methylation, the substitution of an amide proton with a methyl group, fundamentally alters a peptide's physicochemical properties. This modification reduces the number of hydrogen bond donors and increases lipophilicity, both of which are key factors in improving a peptide's ability to traverse the lipid bilayer of cell membranes.[1][2] The conformational rigidity imposed by N-methylation can also favor a membrane-permeable conformation.[3][4]

The Impact of N-Methylation on Peptide Properties and Permeability

The introduction of N-methyl groups into a peptide backbone initiates a cascade of physicochemical changes that collectively enhance cell permeability. By replacing a hydrogen bond-donating amide proton with a methyl group, the desolvation penalty for entering the lipophilic cell membrane is reduced.[3] This modification also increases the overall lipophilicity of the peptide. Furthermore, N-methylation restricts the conformational flexibility of the peptide, which can "lock" it into a bioactive and membrane-permeable structure. This strategic modification can lead to a significant improvement in a peptide's drug-like properties.

cluster_0 Physicochemical Property Changes cluster_1 Functional Outcome Peptide Backbone Peptide Backbone N-Methylation N-Methylation Peptide Backbone->N-Methylation Modification Reduced H-Bond Donors Reduced H-Bond Donors N-Methylation->Reduced H-Bond Donors Increased Lipophilicity Increased Lipophilicity N-Methylation->Increased Lipophilicity Conformational Rigidity Conformational Rigidity N-Methylation->Conformational Rigidity Enhanced Cell Permeability Enhanced Cell Permeability Reduced H-Bond Donors->Enhanced Cell Permeability Increased Lipophilicity->Enhanced Cell Permeability Conformational Rigidity->Enhanced Cell Permeability

Figure 1: Impact of N-methylation on peptide properties.

Comparative Analysis of Cell Permeability

The enhanced permeability of N-methylated peptides has been demonstrated in numerous studies. The following tables summarize quantitative data from Caco-2 permeability assays, a widely accepted in vitro model for predicting human intestinal absorption.[5] The apparent permeability coefficient (Papp) is a measure of the rate of transport across the Caco-2 cell monolayer.

Table 1: Caco-2 Permeability of N-Methylated Cyclic Hexapeptides

Peptide IDN-Methylated ResiduesNumber of N-MethylationsPapp (x 10⁻⁶ cm/s)Reference
Parent Peptide None0< 1[6]
Analog 10 Ala2, Ala52> 20[6]
Analog 11 Ala2, Ala62> 20[6]
Analog 17 Ala3, Ala62> 20[6]
Analog 21 Ala4, Ala62> 20[6]
Analog 28 Ala2, Ala4, Ala63> 20[6]
Note: The parent peptide is a cyclic hexa-alanine. The exact Papp values for the highly permeable analogs were reported as being in the range of testosterone (B1683101), a marker for high passive transcellular transport.[6]

Table 2: Caco-2 Permeability of N-Methylated Somatostatin Analogs

Peptide AnalogN-Methylated Residue(s)Papp (x 10⁻⁶ cm/s)Reference
Parent Peptide None< 1[2]
Triple N-methylated Analog D-Trp⁸, Lys⁹, Phe¹¹4[2]
Note: The parent peptide is cyclo(-Pro-Phe-D-Trp-Lys-Thr-Phe-).

These data clearly illustrate that N-methylation can significantly increase the cell permeability of peptides. However, the position and number of N-methylations are critical, as not all modifications lead to the desired effect.[6] A systematic approach to exploring N-methylation patterns is therefore essential in peptide drug design.

Experimental Workflow for Evaluating Peptide Permeability

A systematic evaluation of N-methylated peptide permeability typically involves synthesis, purification, and subsequent testing in in vitro permeability assays. The workflow below outlines the key steps in this process.

cluster_0 Peptide Preparation cluster_1 In Vitro Permeability Assessment cluster_2 Data Analysis & Interpretation Peptide Synthesis Peptide Synthesis Purification & Characterization Purification & Characterization Peptide Synthesis->Purification & Characterization PAMPA PAMPA Purification & Characterization->PAMPA Test Analogs Caco-2 Assay Caco-2 Assay Purification & Characterization->Caco-2 Assay Test Analogs Calculate Papp Calculate Papp PAMPA->Calculate Papp Caco-2 Assay->Calculate Papp Compare Analogs Compare Analogs Calculate Papp->Compare Analogs

Figure 2: Experimental workflow for permeability assessment.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for assessing the passive permeability of compounds across an artificial lipid membrane.[7][8]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Lecithin in dodecane (B42187) solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test peptide solutions (e.g., 10 mM in DMSO, diluted in PBS)

  • Control compounds (high and low permeability)

  • Plate reader for quantification (e.g., UV-Vis or LC-MS)

Procedure:

  • Prepare the artificial membrane by adding 5 µL of lecithin/dodecane solution to each well of the filter plate and allow it to impregnate the filter.

  • Add 300 µL of PBS to each well of the acceptor plate.[9]

  • Add 150 µL of the test peptide solution to the donor wells of the filter plate.[9]

  • Carefully place the filter plate on top of the acceptor plate to form a "sandwich".

  • Incubate the plate assembly at room temperature for a defined period (e.g., 16 hours).

  • After incubation, separate the plates and determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA]t / [C]equilibrium)

Where:

  • VD is the volume of the donor well

  • VA is the volume of the acceptor well

  • A is the area of the membrane

  • t is the incubation time

  • [CA]t is the concentration of the peptide in the acceptor well at time t

  • [C]equilibrium is the theoretical equilibrium concentration

Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and mimic the intestinal epithelium.[5][10]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test peptide solutions (in HBSS)

  • Control compounds (e.g., mannitol (B672) for low permeability, testosterone for high permeability)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.[11]

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayer with pre-warmed HBSS.

  • To measure apical to basolateral permeability, add the test peptide solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]

  • At specified time points, collect samples from the basolateral side and replace with fresh HBSS.

  • Quantify the concentration of the peptide in the collected samples using LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of peptide transport across the monolayer

  • A is the surface area of the membrane

  • C0 is the initial concentration of the peptide in the donor chamber

References

Validating Fmoc-N-Me-Ile-OH Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of N-methylated amino acids, such as Fmoc-N-Me-Ile-OH, is critical for the development of next-generation therapeutics with enhanced stability and cell permeability. This guide provides a comprehensive comparison of analytical methods for validating the incorporation of this modified amino acid, supported by experimental data and detailed protocols.

The introduction of an N-methyl group on the peptide backbone presents a unique challenge for traditional peptide sequencing techniques. This guide will explore the limitations of classical Edman degradation and highlight the superiority of mass spectrometry-based methods for the unambiguous confirmation of this compound incorporation.

Edman Degradation: An Impractical Approach for N-Methylated Peptides

Edman degradation has long been the gold standard for N-terminal protein sequencing. The method relies on the reaction of phenylisothiocyanate (PITC) with the primary amine of the N-terminal amino acid, followed by cleavage and identification of the resulting phenylthiohydantoin (PTH)-amino acid derivative.[1][2] However, the presence of a methyl group on the N-terminal nitrogen of N-Me-Ile-OH renders it a secondary amine. This fundamental structural change prevents the necessary reaction with PITC, thereby halting the Edman degradation process at the first cycle.[1] Consequently, Edman degradation is not a viable method for sequencing peptides with an N-terminal N-methylated amino acid.

Alternative Methods for Validation: A Performance Comparison

Given the limitations of Edman degradation, alternative analytical techniques are essential for validating the incorporation of this compound. The two most powerful and widely used methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Method Principle Information Provided Sample Requirement Throughput Limitations
Edman Degradation Sequential chemical degradation of the N-terminal amino acid.[1]Provides the sequence of amino acids from the N-terminus.Purified peptide with a free primary N-terminal amine.[3]LowNot applicable to N-terminally blocked or N-methylated peptides.[3][4]
HPLC Analysis Separation of the crude peptide mixture based on hydrophobicity.Confirms the presence of the desired peptide and assesses its purity. Can indicate successful incorporation by comparing retention times with a standard.Crude or purified peptide.HighDoes not provide direct sequence information. Requires a reference standard for comparison.
LC-MS/MS Separation of peptides by HPLC followed by mass analysis and fragmentation to determine the amino acid sequence.[5][6]Provides definitive sequence confirmation, including the mass of the N-terminal residue, confirming N-methylation. Can also identify and locate other post-translational modifications.[7]Crude or purified peptide digest.[5]HighDoes not readily distinguish between isomeric residues like Leucine and Isoleucine without specialized fragmentation techniques.

Experimental Protocols

HPLC Analysis for Monitoring Incorporation Efficiency

This protocol is designed to assess the purity and relative quantity of the synthesized peptide containing N-Me-Ile-OH.

Materials:

  • Crude peptide sample

  • Reverse-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

  • HPLC system with UV detector (detection at 220 nm)

Procedure:

  • Dissolve the crude peptide in Mobile Phase A.

  • Inject the sample onto the equilibrated C18 column.

  • Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).

  • Monitor the absorbance at 220 nm.

  • Analyze the resulting chromatogram to determine the purity of the target peptide. The retention time of the N-methylated peptide will differ from that of the non-methylated analogue.

LC-MS/MS for Definitive Sequence Validation

This protocol provides a detailed workflow for the unambiguous sequence confirmation of a peptide incorporating N-Me-Ile-OH.

Materials:

  • Purified peptide sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or other suitable protease)

  • Formic acid

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Procedure:

  • Reduction and Alkylation:

    • Dissolve the peptide in a suitable buffer (e.g., 100 mM ammonium (B1175870) bicarbonate).

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Enzymatic Digestion:

    • Add trypsin at a 1:50 (enzyme:peptide) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptide fragments using a C18 ZipTip or equivalent.

  • LC-MS/MS Analysis:

    • Inject the desalted peptide digest onto a C18 nano-column.

    • Elute the peptides using a gradient of acetonitrile in 0.1% formic acid.

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (MS/MS).

  • Data Analysis:

    • Analyze the MS/MS spectra to identify the peptide sequences. The presence of a +14 Da mass shift on the N-terminal amino acid (compared to the unmodified counterpart) confirms the incorporation of the methyl group. The fragmentation pattern (b- and y-ions) will provide the complete sequence of the peptide.[8]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for Edman degradation and LC-MS/MS.

Edman_Degradation_Workflow cluster_edman Edman Degradation start Peptide with N-terminal N-Me-Ile pitc React with PITC start->pitc Secondary amine cleavage Acid Cleavage pitc->cleavage No reaction analysis HPLC Analysis of PTH-derivative cleavage->analysis result No PTH-N-Me-Ile detected analysis->result

A diagram illustrating the failure of the Edman degradation workflow for a peptide with an N-terminal N-methylated amino acid.

LC_MS_MS_Workflow cluster_lcmsms LC-MS/MS start_lcmsms Peptide with N-terminal N-Me-Ile digest Enzymatic Digestion start_lcmsms->digest lc LC Separation digest->lc ms1 MS1 Scan (Precursor Mass) lc->ms1 ms2 MS/MS Fragmentation ms1->ms2 data_analysis Data Analysis ms2->data_analysis result_lcmsms Sequence Confirmed (b- and y-ions) data_analysis->result_lcmsms

A diagram of the successful LC-MS/MS workflow for sequencing a peptide with an N-terminal N-methylated amino acid.

Conclusion

While Edman degradation remains a valuable tool for traditional peptide sequencing, it is unsuitable for validating the incorporation of N-methylated amino acids like this compound. The inherent chemical properties of the N-methylated N-terminus prevent the initial step of the Edman reaction. In contrast, LC-MS/MS provides a robust and definitive method for confirming the successful incorporation and determining the complete sequence of N-methylated peptides. For routine monitoring of coupling efficiency and purity, HPLC serves as a high-throughput and reliable technique. Researchers and drug developers should therefore rely on a combination of HPLC and LC-MS/MS for the comprehensive validation of peptides containing this compound and other N-methylated amino acids.

References

A Comparative Guide to Coupling Reagents: HATU vs. HBTU for Fmoc-N-Me-Ile-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient incorporation of sterically hindered amino acids, such as N-methylated residues, is a critical challenge in solid-phase peptide synthesis (SPPS). The choice of coupling reagent can significantly impact the yield, purity, and stereochemical integrity of the final peptide. This guide provides a detailed comparison of two widely used uronium-based coupling reagents, HATU and HBTU, with a specific focus on the challenging coupling of Fmoc-N-Me-Ile-OH.

At a Glance: Performance Indicators

While both HATU and HBTU are effective coupling reagents, HATU consistently demonstrates superior performance, particularly in sterically demanding couplings.[1][2] This is attributed to the formation of a more reactive active ester intermediate. For the coupling of this compound, a notoriously difficult building block due to the steric hindrance from the N-methyl group and the bulky isoleucine side chain, HATU is the highly recommended reagent.[2][3]

Data Presentation: HATU vs. HBTU for Sterically Hindered Couplings

ParameterHATUHBTU
Coupling Efficiency High to Very HighModerate to Low[2][3]
Reaction Time Faster (typically 1-4 hours for N-methylated residues)[2]Slower
Racemization Lower risk[4]Higher risk
Purity of Crude Peptide HigherLower
Recommendation for this compound Highly Recommended[2][3]Not Recommended[2][3]

Delving Deeper: Mechanism of Action

The primary difference in the efficacy of HATU and HBTU lies in the active ester they form with the carboxylic acid of the amino acid.[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) contains a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring is electron-withdrawing, which makes the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the amine.[1] This enhanced reactivity leads to faster and more complete coupling reactions, which is crucial for overcoming the steric hindrance of this compound.[1]

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) , in contrast, contains a standard benzotriazole (B28993) (HOBt) moiety. The resulting OBt-ester is less reactive than the OAt-ester formed by HATU.[1] This can lead to slower reaction times and incomplete couplings, especially with sterically hindered residues, resulting in lower yields and the formation of deletion sequences.

G Mechanism of Carboxylic Acid Activation cluster_0 HATU Activation cluster_1 HBTU Activation HATU HATU OAt_Ester Highly Reactive OAt-Active Ester HATU->OAt_Ester Activation Carboxylate_HATU Carboxylate Anion Carboxylate_HATU->HATU + Peptide_Bond_HATU Peptide Bond Formation (Fast & Efficient) OAt_Ester->Peptide_Bond_HATU + Amine HBTU HBTU OBt_Ester Less Reactive OBt-Active Ester HBTU->OBt_Ester Activation Carboxylate_HBTU Carboxylate Anion Carboxylate_HBTU->HBTU + Peptide_Bond_HBTU Peptide Bond Formation (Slower & Less Efficient) OBt_Ester->Peptide_Bond_HBTU + Amine

Activation pathways of HATU and HBTU.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using HATU and a general protocol for HBTU, intended for manual solid-phase peptide synthesis.

Protocol 1: Coupling of this compound using HATU (Recommended)

This protocol is specifically designed for sterically hindered N-methylated amino acids.[2][3]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine (B6355638) in DMF.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve this compound (4 equivalents relative to resin loading) in DMF or NMP.

    • Add HATU (4 equivalents) to the solution.

    • Add DIPEA (8 equivalents).

    • Allow the mixture to pre-activate for 5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1 to 4 hours.

  • Monitoring: The completion of the coupling reaction should be monitored using the bromophenol blue test, as the standard ninhydrin (B49086) test is not effective for secondary amines.[2] A yellow color indicates a complete reaction, while a blue or green color indicates an incomplete reaction. If the coupling is incomplete, a second coupling (recoupling) should be performed.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: General Coupling using HBTU (Not Recommended for this compound)

This is a general protocol for HBTU and is not optimized for the challenging coupling of this compound, which often results in low yields.[2]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-amino acid

  • HBTU

  • DIPEA

  • DMF

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 of the HATU protocol.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents).

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 7 and 8 of the HATU protocol.

Workflow for the coupling of this compound.

Conclusion

For the successful incorporation of the sterically demanding this compound into a peptide sequence, the choice of coupling reagent is paramount. The experimental evidence and mechanistic understanding strongly favor the use of HATU over HBTU. HATU's ability to form a highly reactive OAt-active ester leads to faster reaction times, higher coupling efficiencies, and reduced risk of racemization, ultimately resulting in a higher purity of the final peptide product. While HBTU is a capable reagent for many standard amino acid couplings, its lower reactivity makes it unsuitable for highly hindered residues like this compound. For researchers aiming to synthesize complex peptides containing N-methylated amino acids, HATU is the more reliable and efficient choice.

References

N-Methylated Peptides vs. Wild-Type Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing peptide-based therapeutics is a constant challenge. One of the most effective strategies to enhance the druglike properties of peptides is N-methylation. This guide provides an objective comparison of the biological activities of N-methylated and wild-type peptides, supported by experimental data, detailed methodologies, and visual representations of key biological processes.

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, profoundly alters the physicochemical properties of a peptide. This seemingly minor modification can lead to significant improvements in proteolytic stability, cell permeability, and can modulate receptor binding affinity, ultimately enhancing the therapeutic potential of peptide drug candidates.[1][2]

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation by proteases.[3] The addition of a methyl group sterically hinders the approach of proteases and disrupts the hydrogen bonding network necessary for enzyme recognition and cleavage of the peptide bond.[2] This modification can dramatically extend the in vivo half-life of a peptide, a critical factor for therapeutic efficacy.

For instance, a study on a peptide inhibitor of malaria invasion into erythrocytes demonstrated a substantial increase in stability in mouse plasma upon N-methylation. The wild-type peptide was rapidly degraded, while N-methylated analogs showed significantly longer half-lives.

Peptide/AnalogModificationHalf-life in Mouse Plasma (min)
R1 (Wild-Type)None< 10
R1 (N-Me-1)N-methylation at position 1> 80
R1 (N-Me-8)N-methylation at position 8~ 40
R1 (N-Me-1,8)N-methylation at positions 1 & 8> 80

Improved Membrane Permeability

N-methylation can significantly enhance a peptide's ability to cross cell membranes. By replacing an amide proton, a hydrogen bond donor, with a methyl group, the energy penalty for the peptide to transition from an aqueous environment to the lipid bilayer of the cell membrane is reduced.[2] This increased lipophilicity can lead to improved oral bioavailability.[4][5]

The effect of N-methylation on permeability is often quantified using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. The apparent permeability coefficient (Papp) is a common metric, with higher values indicating greater permeability.

A study on a series of cyclic hexapeptides demonstrated that multiple N-methylations could significantly increase Caco-2 permeability. While the wild-type and single N-methylated peptides exhibited poor permeability, several di- and tetra-N-methylated analogs showed high permeability, comparable to the passively transported drug testosterone.[6]

PeptideNumber of N-methyl groupsCaco-2 Permeability (Papp, 10⁻⁶ cm/s)
Wild-Type Analog0< 1
Mono-N-methylated Analog1< 1
Di-N-methylated Analog 12> 10
Di-N-methylated Analog 22> 10
Tetra-N-methylated Analog 14> 10
Tetra-N-methylated Analog 24> 10
Mannitol (Paracellular marker)-< 1
Testosterone (Transcellular marker)-> 10

Context-Dependent Receptor Binding Affinity

The impact of N-methylation on receptor binding affinity is highly dependent on the specific peptide and the position of the methylation. By constraining the peptide's conformation, N-methylation can either pre-organize the peptide into its bioactive conformation, thereby enhancing binding affinity, or it can induce a conformation that is unfavorable for receptor binding, leading to decreased affinity.[3]

A systematic N-methyl scan of somatostatin (B550006) octapeptide agonists revealed varied effects on binding affinity for the five human somatostatin receptor subtypes (sst1-5). For example, N-methylation of D-Trp8 in one analog resulted in a significant increase in affinity and selectivity for the sst5 receptor. Conversely, methylation at other positions often led to a loss of affinity.

Peptide AnalogN-Methylation PositionReceptor SubtypeBinding Affinity (Ki, nM)
Parent PeptideNonesst115.3
sst20.4
sst312.7
sst425.6
sst54.8
N-Me-D-Trp8 AnalogD-Trp8sst1>1000
sst21.8
sst3215
sst4>1000
sst50.1
N-Me-Phe7 AnalogPhe7sst1>1000
sst2>1000
sst3>1000
sst4>1000
sst5>1000

Experimental Protocols

In Vitro Peptide Stability Assay in Plasma

This assay evaluates the stability of a peptide in the presence of plasma enzymes.

  • Incubation: The test peptide is incubated in plasma (e.g., human, mouse, or rat) at a specific concentration (e.g., 10 µM) at 37°C.[7]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).[8]

  • Reaction Termination: The enzymatic degradation is stopped by adding a protein precipitation agent, such as acetonitrile (B52724) or a mixture of acetonitrile and ethanol.[7]

  • Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining intact peptide.[7][9]

  • Data Analysis: The percentage of the remaining peptide at each time point is calculated relative to the amount at time zero. The half-life (t½) of the peptide is then determined by fitting the data to a first-order decay model.[8]

Caco-2 Cell Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized intestinal epithelial cells, mimicking the intestinal barrier.[4][7]

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a confluent monolayer with tight junctions.[3]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).[3][10]

  • Permeability Measurement: The test peptide is added to the apical (donor) side of the monolayer, and samples are taken from the basolateral (receiver) side at specific time intervals. To assess active efflux, the transport can also be measured from the basolateral to the apical side.[11]

  • Analysis: The concentration of the peptide in the receiver compartment is quantified by LC-MS.[11]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[1]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability.[12]

  • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.[2][12]

  • Assay Setup: The filter plate (donor plate) is placed on top of an acceptor plate containing a buffer solution. The test peptide is added to the donor plate.[12]

  • Incubation: The "sandwich" plate is incubated for a specific period (e.g., 4-16 hours) to allow the peptide to diffuse from the donor to the acceptor compartment.[8]

  • Analysis: The concentration of the peptide in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS.[12]

  • Data Analysis: The permeability coefficient (Pe) is calculated based on the concentrations in the donor and acceptor compartments at the end of the incubation period.

Signaling Pathway Visualization: Neurotensin (B549771) Receptor 1 (NTSR1)

Neurotensin (NT) is a tridecapeptide that exerts its effects by binding to G protein-coupled receptors, primarily NTSR1. The signaling cascade initiated by NT binding to NTSR1 is crucial in various physiological and pathological processes. N-methylation of neurotensin analogs can modulate their binding and subsequent signaling.

NTSR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Neurotensin (NT) or N-Me-NT Analog NTSR1 NTSR1 Peptide->NTSR1 Binding Gq Gαq NTSR1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates ERK ERK Signaling PKC->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Neurotensin Receptor 1 (NTSR1) Signaling Pathway.

Experimental Workflow: Comparative Analysis of Peptide Analogs

The systematic evaluation of N-methylated peptides against their wild-type counterparts involves a multi-step experimental workflow.

Experimental_Workflow Start Start Synthesis Peptide Synthesis (Wild-Type & N-Methylated) Start->Synthesis Purification Purification & Characterization (HPLC, Mass Spectrometry) Synthesis->Purification Stability Proteolytic Stability Assay (e.g., in Plasma) Purification->Stability Permeability Cell Permeability Assays (Caco-2, PAMPA) Purification->Permeability Binding Receptor Binding Assay (e.g., Radioligand Displacement) Purification->Binding Analysis Data Analysis & Comparison Stability->Analysis Permeability->Analysis Functional Functional Assays (e.g., cAMP, Ca²⁺ mobilization) Binding->Functional Functional->Analysis Conclusion Structure-Activity Relationship (SAR) & Lead Optimization Analysis->Conclusion

Caption: Experimental Workflow for Peptide Analog Comparison.

Logical Relationship: Impact of N-Methylation on Peptide Properties

The decision to N-methylate a peptide involves a trade-off between several key biophysical properties that ultimately determine its therapeutic potential.

N_Methylation_Impact cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes N_Methylation N-Methylation H_Bond Reduced H-Bond Donors N_Methylation->H_Bond Conformation Conformational Rigidity N_Methylation->Conformation Lipophilicity Increased Lipophilicity N_Methylation->Lipophilicity Permeability Enhanced Cell Permeability H_Bond->Permeability Improves Stability Increased Proteolytic Stability Conformation->Stability Contributes to Binding Altered Receptor Binding (Increased or Decreased) Conformation->Binding Modulates Lipophilicity->Permeability Improves

Caption: Impact of N-Methylation on Peptide Properties.

References

N-Methyl-Isoleucine's Impact on Receptor Binding: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptide and small molecule ligands is a cornerstone of modern drug discovery. Among the various chemical alterations employed, N-methylation of amino acid residues, particularly the introduction of N-methyl-isoleucine (N-Me-Ile), has emerged as a critical tool for modulating the pharmacological properties of therapeutic candidates. This guide provides an objective comparison of the effects of N-Me-Ile on receptor binding affinity, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways.

The Double-Edged Sword of N-Methylation

N-methylation, the addition of a methyl group to the backbone amide nitrogen of an amino acid, can profoundly alter a ligand's conformational flexibility, proteolytic stability, and membrane permeability. These changes, in turn, can have a dramatic and often unpredictable impact on receptor binding affinity. The introduction of a bulky methyl group can either lock the ligand into a more favorable, high-affinity binding conformation or, conversely, introduce steric hindrance that prevents optimal interaction with the receptor's binding pocket. The following case studies illustrate this dichotomy.

Data Presentation: Quantitative Comparison of N-Me-Ile Analogs

The following table summarizes the quantitative impact of N-Me-Ile substitution on the receptor binding affinity of different peptide ligands.

Ligand/AnalogReceptorN-Methylated ResidueBinding Affinity (IC₅₀/Ki/Relative Potency)Change in AffinityReference
Insulin (B600854)Insulin ReceptorN-Me-Ile at A24.6% of natural insulinDecreased [1]
Neurokinin A (4-10)Neurokinin-2 (NK₂) ReceptorN-Me-Leu at position 9*Significantly higher affinity than NKA(4-10)Increased [2]

Note: While this example features N-methyl-leucine (N-Me-Leu), a closely related branched-chain amino acid to isoleucine, it serves as a valuable illustration of how N-methylation can enhance binding affinity in a different receptor context.

Case Study 1: Insulin and the Insulin Receptor - A Loss of Affinity

The insulin molecule provides a striking example of the detrimental effects N-methylation can have on receptor binding. In a study investigating the role of the A-chain in insulin-receptor interactions, an analog was synthesized with N-methyl-isoleucine at position A2 ([MeIle²-A]insulin).

Experimental Findings:

The [MeIle²-A]insulin analog exhibited a drastic reduction in its ability to bind to the insulin receptor. The receptor binding affinity was determined to be only 4.6 ± 2.3% of that of natural insulin[1]. This significant decrease in binding affinity correlated with a substantial loss of biological activity, where the analog's potency in stimulating lipogenesis was only 5.4 ± 0.3% of natural insulin[1].

Structural Implications:

Circular dichroism studies suggested that the introduction of the N-methyl group distorted the helical structure of the A2-A8 segment of the insulin A-chain[1]. This conformational change, coupled with the loss of a hydrogen bond donor at the amide backbone, is believed to be the primary reason for the diminished receptor binding.

Case Study 2: Neurokinin A and the NK₂ Receptor - An Enhancement of Affinity

In contrast to the insulin example, N-methylation has been shown to enhance the binding affinity of certain ligands for their receptors. A study on the structure-activity relationship of neurokinin A (NKA) fragments at the human tachykinin NK₂ receptor provides a compelling case.

Experimental Findings:

Analogs of the NKA fragment (4-10) were synthesized with various amino acid substitutions. An analog containing N-methyl-leucine at position 9 ([MeLeu⁹]NKA(4-10)) displayed a significantly higher binding affinity for the NK₂ receptor compared to the parent NKA(4-10) fragment[2]. This increased affinity also translated to a higher functional potency.

Structural Implications:

The N-methylation in this context likely constrains the peptide backbone into a conformation that is more favorable for binding to the NK₂ receptor. By reducing the conformational entropy of the unbound state, the energetic penalty for binding is lowered, leading to a higher affinity. This highlights the context-dependent nature of N-methylation's effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of receptor binding affinity. Below are representative protocols for radioligand competition binding assays, a common technique used to determine the binding affinity of unlabeled ligands.

Protocol 1: Radioligand Competition Binding Assay for the Insulin Receptor

This protocol is adapted from methods used to characterize insulin receptor binding.

1. Materials:

  • Cell Culture: IM-9 cells, which express a high number of insulin receptors.

  • Radioligand: [¹²⁵I]monoiodotyrosyl-A14-insulin.

  • Binding Buffer: HEPES binding buffer (100 mM HEPES, 100 mM NaCl, 5 mM KCl, 1.3 mM MgSO₄, 1 mM EDTA, 10 mM glucose, 15 mM NaOAc, 1% BSA, pH 7.6).

  • Unlabeled Ligands: Natural insulin (for standard curve) and N-Me-Ile-insulin analog (test compound).

  • Wash Buffer: Ice-cold phosphate-buffered saline (PBS).

  • Scintillation Fluid.

  • Gamma Counter.

2. Procedure:

  • Cell Preparation: Culture IM-9 cells to the desired density. On the day of the assay, wash the cells and resuspend them in binding buffer to a concentration of 2.0 x 10⁶ cells/ml.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of binding buffer.

    • Non-specific Binding (NSB): 50 µL of a saturating concentration of unlabeled insulin (e.g., 1 µM).

    • Competitive Binding: 50 µL of serial dilutions of unlabeled natural insulin (for standard curve) or the N-Me-Ile-insulin analog.

  • Add Radioligand: Add 50 µL of [¹²⁵I]monoiodotyrosyl-A14-insulin at a concentration near its Kd to all wells.

  • Incubation: Incubate the plate at 15°C for 2.5 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate using a vacuum manifold. The filters will trap the cells with bound radioligand.

  • Washing: Wash the filters three times with ice-cold PBS to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a gamma counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled ligand.

  • Determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Radioligand Competition Binding Assay for the Somatostatin (B550006) Receptor (GPCR)

This protocol is a general method for GPCRs, adapted for the somatostatin receptor.

1. Materials:

  • Membrane Preparation: Membranes from cells expressing the somatostatin receptor subtype of interest (e.g., SSTR2).

  • Radioligand: [¹²⁵I]-Tyr¹¹-Somatostatin-14.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4, with protease inhibitors.

  • Unlabeled Ligands: Somatostatin-14 (for standard curve) and test compounds.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Fluid.

  • Scintillation Counter.

2. Procedure:

  • Membrane Preparation: Prepare cell membranes from receptor-expressing cells by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of binding buffer.

    • Non-specific Binding (NSB): 50 µL of a saturating concentration of unlabeled somatostatin-14 (e.g., 1 µM).

    • Competitive Binding: 50 µL of serial dilutions of the test compound.

  • Add Radioligand: Add 50 µL of [¹²⁵I]-Tyr¹¹-Somatostatin-14 at a concentration near its Kd to all wells.

  • Add Membranes: Add 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through a filter plate pre-soaked in a blocking agent (e.g., 0.5% polyethyleneimine).

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Dry the filter plate, add scintillation fluid, and count the radioactivity.

3. Data Analysis:

  • Follow the same data analysis steps as described in Protocol 1.

Mandatory Visualization

The following diagrams illustrate key concepts related to the impact of N-Me-Ile on receptor binding and signaling.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor High Affinity Binding N-Me-Ile-Insulin N-Me-Ile-Insulin N-Me-Ile-Insulin->Insulin_Receptor Low Affinity Binding IRS IRS Proteins Insulin_Receptor->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Translocation GLUT4 GLUT4 Transporter GLUT4_vesicle->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Insulin signaling pathway highlighting the impact of N-Me-Ile.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Prepare_Cells Prepare Receptor-Expressing Cells or Membranes Incubate Incubate Radioligand, Competitors, and Receptor Prepare_Cells->Incubate Prepare_Ligands Prepare Radioligand and Unlabeled Competitors Prepare_Ligands->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Count Measure Radioactivity Separate->Count Plot_Data Plot Competition Curve Count->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50 Calculate_Ki Calculate Ki Calculate_IC50->Calculate_Ki

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The incorporation of N-methyl-isoleucine into a ligand can have a profound and unpredictable effect on its receptor binding affinity. As demonstrated by the contrasting examples of insulin and neurokinin A analogs, N-methylation can either dramatically decrease or significantly increase binding, depending on the specific ligand-receptor system and the position of the modification. This highlights the critical need for empirical testing and careful structure-activity relationship studies when employing N-methylation as a strategy in drug design. The detailed experimental protocols provided in this guide offer a framework for conducting such crucial binding assays, enabling researchers to make informed decisions in the development of novel and effective therapeutics.

References

comparative solubility studies of N-methylated peptide analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a cornerstone of modern drug discovery, aimed at enhancing their therapeutic properties. Among these modifications, N-methylation—the substitution of an amide proton with a methyl group on the peptide backbone—stands out as a powerful tool to improve metabolic stability and membrane permeability.[1][2] However, its impact on a fundamental physicochemical property, aqueous solubility, is far from straightforward, presenting a complex challenge for peptide chemists and drug developers. This guide provides a comparative analysis of the solubility of N-methylated peptide analogues versus their non-methylated counterparts, supported by experimental data and detailed methodologies.

The Dichotomy of N-Methylation's Influence on Solubility

N-methylation introduces two primary competing effects that influence a peptide's solubility. On one hand, the addition of a methyl group increases the lipophilicity of the peptide backbone, which can lead to decreased aqueous solubility.[3] This is a critical consideration, as reduced solubility can hinder bioavailability and complicate formulation.

On the other hand, N-methylation can disrupt the network of intermolecular hydrogen bonds that often leads to peptide aggregation and precipitation, particularly in hydrophobic sequences.[4][5] By breaking these interactions, N-methylation can, in some cases, lead to an increase in the overall solubility of the peptide in aqueous solutions.[4][6][7][8] The ultimate effect on solubility is therefore highly dependent on the specific peptide sequence, the position and number of N-methylated residues, and the overall conformational changes induced by the modification.[3]

Comparative Solubility Data: A Case Study

The following table summarizes the qualitative and quantitative solubility data for a series of N-methylated analogues of the tetrapeptide Ac-(Phe)4-CONH2, as described in the literature. While precise numerical values for aqueous solubility are not always reported, the trend of decreased water solubility with increasing N-methylation is a common observation for this hydrophobic peptide.[3] Lipophilicity, often inversely correlated with aqueous solubility, is included as a comparative measure, determined by UPLC retention time.

Peptide SequenceModificationAqueous SolubilityLipophilicity (UPLC Retention Time)
Ac-(Phe)4-CONH2Unmodified Parent PeptidePoorLower
Ac-(N-MePhe)-(Phe)3-CONH2Single N-methylationDecreased compared to parentIncreased
Ac-(Phe)-(N-MePhe)-(Phe)2-CONH2Single N-methylationDecreased compared to parentIncreased
Ac-(Phe)2-(N-MePhe)-(Phe)-CONH2Single N-methylationDecreased compared to parentIncreased
Ac-(Phe)3-(N-MePhe)-CONH2Single N-methylationDecreased compared to parentIncreased
Ac-(N-MePhe)4-CONH2Fully N-methylatedSignificantly decreasedHighest
... (and other analogues)...Generally decreasedGenerally increased

Note: This table is a representative summary based on findings where N-methylation enhanced lipophilicity and decreased water solubility of a hydrophobic peptide.[3] The exact degree of change is sequence and position dependent.

Experimental Protocols

Accurate determination of peptide solubility is crucial for any drug development program. Below are detailed methodologies for two common experimental approaches.

Turbidity Solubility Assay (TSA)

This method provides a rapid determination of solubility by measuring the turbidity of a solution as the peptide concentration increases.[9]

Principle: Insoluble peptide will cause the solution to become turbid, and the degree of turbidity is proportional to the amount of insoluble peptide.

Materials:

  • Lyophilized peptide

  • Selected solvent (e.g., water, PBS, DMSO)

  • Spectrophotometer or plate reader capable of measuring absorbance at a wavelength where the peptide does not absorb (e.g., 600-700 nm)

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Prepare a stock solution of the peptide in a solvent in which it is highly soluble (e.g., DMSO).

  • Serially dilute the stock solution with the aqueous buffer of interest in a series of microcentrifuge tubes or a 96-well plate.

  • Allow the solutions to equilibrate at a controlled temperature for a specified period (e.g., 1-2 hours).

  • Measure the absorbance (turbidity) of each solution at a suitable wavelength (e.g., 650 nm).

  • The solubility limit is determined as the concentration at which a significant increase in turbidity is observed.

High-Performance Liquid Chromatography (HPLC) Based Solubility Assay

This method offers a more quantitative assessment of solubility by measuring the concentration of dissolved peptide in a saturated solution.

Principle: A saturated solution of the peptide is prepared, and after removing any undissolved solid, the concentration of the dissolved peptide in the supernatant is quantified by reverse-phase HPLC (RP-HPLC).

Materials:

  • Lyophilized peptide

  • Chosen aqueous buffer

  • HPLC system with a C18 column

  • Suitable mobile phases (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA)

  • Microcentrifuge or filtration system (e.g., 0.22 µm syringe filters)

Procedure:

  • Add an excess amount of the lyophilized peptide to a known volume of the aqueous buffer in a microcentrifuge tube.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate the undissolved peptide from the solution by centrifugation at high speed (e.g., 14,000 rpm for 10 minutes) or by filtration.

  • Carefully collect the supernatant.

  • Inject a known volume of the supernatant onto the RP-HPLC system.

  • Quantify the peptide concentration by comparing the peak area to a standard curve prepared with known concentrations of the peptide.

Visualizing the Impact of N-Methylation

The following diagrams illustrate key concepts related to the effects of N-methylation on peptide solubility.

G cluster_0 Unmodified Peptide Chain cluster_1 N-Methylated Peptide Chain Peptide1 ...-NH-CO-... Peptide2 ...-NH-CO-... Peptide1->Peptide2 Intermolecular H-Bonding Aggregation Aggregation Peptide2->Aggregation NMe_Peptide1 ...-N(CH3)-CO-... NMe_Peptide2 ...-N(CH3)-CO-... Soluble Soluble NMe_Peptide2->Soluble Disrupted H-Bonding

Caption: N-methylation disrupts intermolecular hydrogen bonding, potentially reducing aggregation.

G Start Peptide Solubility Assessment Prep Prepare Peptide Stock (e.g., in DMSO) Start->Prep SerialDilute Serially Dilute in Aqueous Buffer Prep->SerialDilute Equilibrate Equilibrate at Constant Temperature SerialDilute->Equilibrate Measure Measure Turbidity (Absorbance) Equilibrate->Measure Analyze Determine Solubility Limit Measure->Analyze End Solubility Data Analyze->End

Caption: Experimental workflow for the Turbidity Solubility Assay (TSA).

Conclusion

The decision to employ N-methylation in peptide drug design requires a careful balancing act. While it offers significant advantages in terms of metabolic stability and membrane permeability, its effect on solubility is complex and must be evaluated on a case-by-case basis. For hydrophobic peptides, N-methylation is likely to decrease aqueous solubility further. Conversely, for peptides prone to aggregation via intermolecular hydrogen bonding, this modification may offer a viable strategy to enhance solubility. A thorough experimental investigation of the solubility of N-methylated analogues using robust methods like TSA and HPLC-based assays is therefore an indispensable step in the rational design of peptide therapeutics.

References

Safety Operating Guide

Proper Disposal of Fmoc-N-Me-Ile-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of Fmoc-N-Me-Ile-OH, ensuring the safety of laboratory personnel and environmental protection.

This compound (Fmoc-N-methyl-L-isoleucine) is a specialized amino acid derivative crucial for peptide synthesis. Proper management of its disposal is vital to maintain a safe laboratory environment and adhere to regulatory standards. This document provides a detailed, step-by-step protocol for the handling and disposal of this compound and associated waste streams.

I. Understanding the Hazards and Required Precautions

While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, the primary hazards can be inferred from its chemical family of Fmoc-protected amino acids and available data for similar compounds. It is classified as a combustible solid. The Water Hazard Class (WGK) for this compound is 3, indicating a high level of water hazard.

Key safety precautions during handling and disposal include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. In situations where dust may be generated, a NIOSH-approved respirator is recommended.

  • Avoid Contamination: Prevent the compound from entering drains or waterways.[1][2][3]

II. Quantitative Data and Physical Properties

For quick reference, the key quantitative and physical data for this compound are summarized in the table below.

PropertyValue
Chemical Formula C₂₂H₂₅NO₄
Molecular Weight 367.44 g/mol
CAS Number 138775-22-1
Form Solid powder
Storage Temperature 2-8°C
Storage Class 11 (Combustible Solids)
Water Hazard Class (WGK) 3

(Data sourced from Sigma-Aldrich)

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[1][2][3] Do not dispose of this compound in the regular trash or down the drain.

All materials contaminated with this compound must be segregated as hazardous waste. This includes:

  • Unused or expired solid this compound.

  • Contaminated consumables such as weighing paper, pipette tips, and gloves.

  • Empty containers, unless triple-rinsed (see Step 5).

  • Solid Waste: Collect all solid waste in a dedicated, compatible, and clearly labeled hazardous waste container. A high-density polyethylene (B3416737) (HDPE) container with a secure, leak-proof lid is a suitable choice.[1]

  • Liquid Waste: If this compound is used in a solution, collect the liquid waste in a separate, sealed, and labeled container appropriate for the solvents used.

The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste ".

  • The full chemical name: "This compound ".

  • The primary hazards (e.g., "Combustible Solid", "Environmental Hazard").

  • The date when the first piece of waste was added to the container.

Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:

  • At or near the point of waste generation.

  • Under the control of laboratory personnel.

  • Well-ventilated and away from sources of ignition.

  • Segregated from incompatible materials.

An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.[1]

  • Rinse the container three times with a suitable solvent that can dissolve the compound (e.g., methanol, acetonitrile).

  • Collect the rinsate from this process and dispose of it as hazardous liquid chemical waste.

  • After triple-rinsing, deface all hazardous labels on the container before disposing of it as non-hazardous waste. Confirm this final disposal step with your institution's EHS guidelines.

Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3] Always follow all institutional, local, regional, and national regulations for hazardous waste disposal.

IV. Spill Management

In the event of a small spill:

  • Wear appropriate PPE.

  • Carefully sweep up the solid material to avoid generating dust.

  • Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.

  • For larger spills, follow your institution's emergency spill response procedures.

V. Experimental Workflow and Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_handling Waste Handling & Segregation cluster_disposal Final Disposal start This compound Use solid_waste Solid Waste (Unused chemical, contaminated gloves, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) start->liquid_waste empty_container Empty Original Container start->empty_container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Triple-Rinse Container? empty_container->decontaminate store_saa Store in Satellite Accumulation Area collect_solid->store_saa collect_liquid->store_saa non_hazardous Dispose as Non-Hazardous Waste decontaminate->non_hazardous Yes hazardous_container Dispose as Hazardous Waste decontaminate->hazardous_container No ehs_pickup Arrange for EHS Pickup store_saa->ehs_pickup hazardous_container->store_saa

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Fmoc-N-Me-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

Fmoc-N-Me-Ile-OH is a combustible solid and should be handled with care.[1] Although detailed toxicological data is not available, it is prudent to treat it as a potential irritant.[2] General safety guidelines for handling chemicals of this nature should be strictly followed.

Personal Protective Equipment (PPE):

Proper PPE is mandatory to minimize exposure. The following table summarizes the required protective gear for handling this compound in both solid and solution forms.

PPE Category Specification Purpose
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and splashes.
Hand Protection Disposable nitrile gloves.Protects skin from incidental contact. For prolonged contact, consult the glove manufacturer's chemical resistance data.
Body Protection Standard laboratory coat.Protects skin and clothing from spills and contamination.
Respiratory Protection A NIOSH-approved N95 respirator may be necessary if engineering controls are insufficient to control dust or aerosols, especially when handling the powder outside of a fume hood.Prevents inhalation of fine particles.

Storage and Handling:

Parameter Guideline Source(s)
Storage Temperature 2-8°C[1][3]
Storage Conditions Keep container tightly closed in a dry and well-ventilated place.
Incompatibilities Strong oxidizing agents.
Appearance White to off-white or yellowish powder/solid.[3]
Molecular Formula C22H25NO4[1][3]
Molecular Weight 367.44 g/mol [1]

Operational Procedures

A systematic approach to handling this compound is crucial for both safety and experimental integrity.

Experimental Workflow:

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Solid Weigh Solid Prepare Workspace->Weigh Solid Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Peptide Synthesis Peptide Synthesis Dissolve in Solvent->Peptide Synthesis Segregate Waste Segregate Waste Peptide Synthesis->Segregate Waste Decontaminate Workspace Decontaminate Workspace Segregate Waste->Decontaminate Workspace Remove PPE Remove PPE Decontaminate Workspace->Remove PPE

A high-level workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Confirm the location of the nearest safety shower and eyewash station.

    • Don all required PPE as specified in the table above.

  • Handling Solid this compound:

    • Weigh the solid powder in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.

  • Handling this compound in Solution:

    • When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

    • Keep containers with the solution sealed when not in use to prevent vapor release.

Spill Cleanup Protocol:

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Reporting: Report all spills to the laboratory supervisor and follow institutional protocols.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous unless determined otherwise by your institution's environmental health and safety department.[4]

Waste Segregation:

Proper segregation of waste streams is essential to avoid hazardous reactions.[5] The following categories of waste are typically generated during peptide synthesis using Fmoc-amino acids:

  • Solid Waste: Unused or expired this compound, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and the resin support after peptide cleavage.

  • Non-Halogenated Solvent Waste: Solvents such as dimethylformamide (DMF) and acetonitrile (B52724) (ACN).

  • Halogenated Solvent Waste: Solvents such as dichloromethane (B109758) (DCM).

  • Acidic Waste: Cleavage cocktails containing trifluoroacetic acid (TFA).[5]

  • Basic Waste: Solutions containing piperidine (B6355638) used for Fmoc deprotection.[5]

Step-by-Step Disposal Procedures:

  • Solid Waste Disposal:

    • Collection: Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[4]

    • Labeling: The container must be labeled as "Hazardous Waste" with the full chemical name "this compound" and the primary hazards.

    • Storage and Disposal: Store the container in a designated hazardous waste accumulation area and arrange for disposal through your institution's hazardous waste management program.[4]

  • Liquid Waste Disposal:

    • Collection: Collect each category of liquid waste in separate, dedicated, and properly labeled hazardous waste containers. Do not mix incompatible waste streams.[4]

    • Labeling: Clearly label each container with "Hazardous Waste" and list all chemical constituents (e.g., "Piperidine/DMF waste from Fmoc deprotection").[4]

    • Storage and Disposal: Keep liquid waste containers tightly sealed and stored in secondary containment. Arrange for pickup and disposal through your institution's environmental health and safety office.

Disclaimer: The information provided in this guide is based on available data for similar compounds and general laboratory safety practices. It is not a substitute for a formal hazard assessment. Always consult the information provided by the supplier and your institution's specific safety protocols before handling any chemical.

References

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